molecular formula C7H4ClNOS B1590648 7-Chlorobenzo[d]thiazol-2(3H)-one CAS No. 80416-76-8

7-Chlorobenzo[d]thiazol-2(3H)-one

货号: B1590648
CAS 编号: 80416-76-8
分子量: 185.63 g/mol
InChI 键: MLYFRFPTIGFBDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chlorobenzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C7H4ClNOS and its molecular weight is 185.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-chloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYFRFPTIGFBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530150
Record name 7-Chloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80416-76-8
Record name 7-Chloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chlorobenzo[d]thiazol-2(3H)-one (CAS: 80416-76-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Chlorobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and spectroscopic principles, this document details the synthesis, characterization, and potential applications of this molecule, offering valuable insights for researchers working with benzothiazole scaffolds.

Introduction: The Benzothiazole Core in Drug Discovery

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a thiazole ring, imparts favorable physicochemical properties and the ability to engage with various biological targets. The incorporation of a chlorine atom at the 7-position of the benzothiazol-2(3H)-one core, as in the title compound, can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.[4] Halogenated benzothiazoles have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents, making this compound a molecule of considerable interest for further investigation and derivatization.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 80416-76-8N/A
Molecular Formula C₇H₄ClNOSN/A
Molecular Weight 185.63 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Purity Typically >95% (commercial availability)N/A

Synthesis of this compound

The synthesis of this compound is logically approached through a two-step process, commencing with the preparation of the key intermediate, 2-amino-4-chlorobenzenethiol, followed by a cyclization reaction to form the target benzothiazolone ring system.

Step 1: Synthesis of 2-Amino-4-chlorobenzenethiol

The precursor, 2-amino-4-chlorobenzenethiol, is a crucial building block for the synthesis of various benzothiazole derivatives.[5][6] While multiple synthetic routes exist, a common and effective method involves the reduction of a corresponding disulfide or the hydrolysis of a benzothiazole precursor. The choice of reagents and reaction conditions is critical to ensure a high yield and purity of the final product.

Step 2: Cyclization to this compound

The formation of the benzothiazol-2(3H)-one ring is achieved through the cyclization of 2-amino-4-chlorobenzenethiol with a phosgene equivalent. Phosgene itself is a highly toxic gas, making its use in a laboratory setting hazardous.[7] A safer and more convenient alternative is the use of triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid that serves as a source of phosgene in situ.[8] The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then undergoes intramolecular cyclization to yield the desired product.

Synthesis_Workflow A 2-Amino-4-chlorobenzenethiol D Reaction Mixture A->D B Triphosgene (Phosgene Equivalent) B->D C Base (e.g., Triethylamine) in an inert solvent (e.g., THF) C->D Reaction Conditions E This compound D->E Cyclization

Figure 1: Synthetic workflow for the cyclization step.

Experimental Protocol: Synthesis of this compound

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as phosgene is generated in situ.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-chlorobenzenethiol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Triphosgene: Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data are summarized below, based on the analysis of structurally related compounds.[9][10]

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as a multiplet in the range of δ 7.0-7.5 ppm. The N-H proton will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Aromatic carbons will resonate in the range of δ 110-150 ppm. The carbonyl carbon (C=O) of the thiazolone ring is expected to appear significantly downfield, typically above δ 160 ppm.
IR (KBr) A strong absorption band corresponding to the C=O stretching vibration will be observed in the region of 1680-1720 cm⁻¹. N-H stretching will appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spec. (EI) The molecular ion peak (M⁺) should be observed at m/z 185, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Reactivity and Derivatization

The this compound scaffold offers several sites for chemical modification, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Reactivity_Diagram A This compound B N-Alkylation/Arylation A->B Reaction at Nitrogen C Electrophilic Aromatic Substitution A->C Reaction on Benzene Ring D Nucleophilic Aromatic Substitution (of the chlorine atom) A->D Reaction at Chlorine E Derivatized Products B->E C->E D->E

Figure 2: Potential sites for derivatization.

  • N-Alkylation/Arylation: The nitrogen atom of the thiazolone ring can be readily alkylated or arylated under basic conditions to introduce a variety of substituents.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the reactivity and regioselectivity will be influenced by the electron-withdrawing nature of the thiazolone ring and the directing effect of the chlorine atom.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position can potentially be displaced by strong nucleophiles under forcing conditions, allowing for the introduction of alternative functional groups.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively reported in the public domain, the broader class of benzothiazole derivatives has shown significant promise in various therapeutic areas.

  • Anticancer Activity: Numerous benzothiazole derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.[3][11][12] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

  • Anti-inflammatory Activity: The benzothiazole scaffold has been explored for the development of novel anti-inflammatory agents.[2][4] Some derivatives have been shown to inhibit inflammatory pathways, suggesting their potential for treating inflammatory disorders.

  • Antimicrobial Activity: The inherent antimicrobial properties of the benzothiazole nucleus have led to the development of compounds with activity against various bacterial and fungal strains.[2]

The presence of the 7-chloro substituent on the benzothiazol-2(3H)-one core provides a valuable handle for medicinal chemists to explore its impact on biological activity and to design novel analogs with improved potency and selectivity.

Conclusion

This compound represents a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. This guide has provided a detailed overview of its synthesis, characterization, and potential for derivatization. Further investigation into the biological activities of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the Molecular Structure and Characterization of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of 7-Chlorobenzo[d]thiazol-2(3H)-one (CAS No: 80416-76-8), a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will dissect its molecular architecture, explore plausible synthetic pathways with mechanistic insights, and detail the analytical methodologies required for its unambiguous characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this versatile chemical scaffold. By grounding our discussion in established chemical principles and citing relevant literature, this guide serves as an authoritative resource for professionals engaged in the development of novel bioactive agents.

Introduction to the Benzothiazolone Scaffold

Heterocyclic chemistry forms the bedrock of modern drug discovery, with nitrogen- and sulfur-containing ring systems representing a privileged class of structures. Among these, the benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, is a recurring motif in a multitude of biologically active compounds. Benzothiazole derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties.[1][2]

The introduction of an oxo group at the 2-position to form the benzo[d]thiazol-2(3H)-one (benzothiazolone) scaffold further enhances its chemical utility. This feature, combined with halogenation on the benzene ring, provides a powerful strategy for modulating the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications are critical for fine-tuning pharmacokinetic profiles and target-binding interactions. This compound is an exemplar of this molecular design, serving as a key intermediate for more complex and potent derivatives.[3][4]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The formal name, this compound, precisely describes its molecular architecture. The structure is defined by a benzothiazole core with a chlorine atom substituted at position 7 of the aromatic ring. The designation "2(3H)-one" indicates the presence of a carbonyl group at position 2 and signifies that the tautomeric equilibrium strongly favors the lactam form over the aromatic lactim (2-hydroxy) form. This is a crucial feature governing the molecule's reactivity and hydrogen bonding potential.

Caption: Molecular structure of this compound with IUPAC numbering.

Key Physicochemical Data

The fundamental properties of this molecule are summarized below. These values are essential for designing experimental conditions, predicting solubility, and modeling biological interactions.

PropertyValueSource
CAS Number 80416-76-8[5]
Molecular Formula C₇H₄ClNOS[5]
Molecular Weight 185.63 g/mol [5]
Canonical SMILES C1=CC2=C(C=C1Cl)SC(=O)N2[5]
Appearance White to off-white solid (Predicted)N/A
Melting Point 204-205°C (for 4-chloro isomer)[3]
LogP (Predicted) 2.1 - 2.3[3]

Synthesis and Mechanistic Considerations

The synthesis of benzothiazolones typically involves the cyclization of an appropriately substituted aniline precursor. The choice of starting materials and reaction conditions is critical for achieving high yield and purity, avoiding the formation of unwanted regioisomers.

General Synthetic Workflow

A robust synthetic strategy involves the formation of a 2-aminothiophenol derivative, followed by reaction with a phosgene equivalent to construct the carbonyl group and induce cyclization. The positioning of the chloro- and amino-substituents on the starting aniline is the key determinant of the final product's regiochemistry.

G A 2-Amino-6-chlorobenzenethiol (Starting Material) C Cyclization Reaction (Base-catalyzed) A->C B Phosgene Equivalent (e.g., Triphosgene, CDI) B->C D This compound (Final Product) C->D E Purification (Recrystallization / Chromatography) D->E

Caption: High-level workflow for the synthesis of the target compound.

Exemplar Synthetic Protocol

This protocol is a representative method adapted from general procedures for synthesizing benzothiazole derivatives.[1][6] Causality: The choice of a base like triethylamine is to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The use of an aprotic solvent like THF prevents interference with the reactive phosgene equivalent.

Materials:

  • 2-Amino-6-chlorobenzenethiol

  • Triphosgene

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-amino-6-chlorobenzenethiol (1.0 eq) and anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (2.2 eq) dropwise to the stirred solution. The base scavenges the acid that will be formed in the subsequent step.

  • Carbonyl Source Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes. Rationale: Triphosgene is a safer, solid equivalent of phosgene gas and serves as the source for the C2 carbonyl group. Slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with dichloromethane. Rationale: The aqueous wash removes excess reagents and salts.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation requires a combination of spectroscopic techniques. The data presented here are predicted based on the known effects of substituents on the benzothiazole scaffold, drawing comparisons from related structures.[1][7][8]

Analytical Strategy Overview

A comprehensive characterization relies on three pillars:

  • NMR Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition (especially the presence of chlorine).

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl and N-H bonds.

Summary of Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound.

TechniqueExpected DataRationale and Interpretation
¹H NMR δ 10.0-11.5 (br s, 1H, N-H)δ 7.2-7.8 (m, 3H, Ar-H)The N-H proton is deshielded and often broad. The three aromatic protons will exhibit a complex splitting pattern (doublet of doublets or multiplet) characteristic of a 1,2,4-trisubstituted benzene ring.
¹³C NMR δ ~170 (C=O)δ 115-150 (6 Ar-C)The carbonyl carbon (C2) is highly deshielded. Six distinct signals are expected for the aromatic carbons, with the carbon bearing the chlorine (C7) and those adjacent to the heteroatoms showing characteristic shifts.
Mass Spec (EI) [M]⁺ at m/z 185[M+2]⁺ at m/z 187The molecular ion peak will appear at m/z 185. The key diagnostic feature is the [M+2] peak at m/z 187, with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom due to the natural abundance of the ³⁷Cl isotope.
IR Spectroscopy ν ~3200 cm⁻¹ (N-H stretch)ν ~1680 cm⁻¹ (C=O stretch)ν ~750 cm⁻¹ (C-Cl stretch)A strong, sharp absorption for the lactam carbonyl (C=O) is expected. A broad absorption in the N-H region confirms the lactam tautomer. The C-Cl stretch appears in the fingerprint region.

Applications in Research and Development

The value of this compound lies in its utility as a versatile synthetic intermediate. The N-H proton can be readily deprotonated and alkylated or acylated, allowing for the introduction of diverse side chains and functional groups.

G cluster_core Core Scaffold cluster_apps Potential Derivative Classes & Applications A This compound B Agrochemicals (Herbicides, Fungicides) A->B N-Alkylation with active moieties C Anticancer Agents (e.g., Kinase Inhibitors) A->C Coupling to pharmacophores D Antimicrobial Agents (Antibacterial, Antifungal) A->D Functionalization for bio-targets

Caption: Role of the core scaffold as a precursor for diverse applications.

  • Agrochemicals: Chlorinated benzothiazolones are precursors to potent herbicides. For instance, the related 4-chloro isomer is a key intermediate in the synthesis of Benazolin-Ethyl, a selective herbicide used to control broad-leaved weeds.[3]

  • Pharmaceuticals: The benzothiazole nucleus is a "privileged structure" in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications:

    • Anticancer Activity: By modifying the scaffold, researchers have developed potent inhibitors of enzymes crucial for cancer cell proliferation, such as c-Met kinase.[9]

    • Antibacterial Activity: The benzothiazole ring system is present in numerous compounds with demonstrated antibacterial and antifungal properties, making it a valuable starting point for the development of new anti-infective agents.[10][11]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed building block for creating molecular complexity and biological function. Its defined structure, characterized by the stable lactam tautomer and the influential 7-chloro substituent, provides a reliable platform for synthetic elaboration. A thorough understanding of its structure, synthesis, and spectroscopic properties, as detailed in this guide, is paramount for its effective utilization.

Future research will undoubtedly focus on leveraging this scaffold to build libraries of novel derivatives. Exploring structure-activity relationships (SAR) by systematically modifying the N3 and aromatic positions will be key to unlocking new therapeutic and agrochemical agents with enhanced potency and selectivity.

References

Synthesis of 7-Chlorobenzo[d]thiazol-2(3H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiazolone Scaffold

The benzo[d]thiazol-2(3H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone for the development of novel therapeutics. This guide provides an in-depth, technically-focused protocol for the synthesis of a specific, valuable derivative: 7-Chlorobenzo[d]thiazol-2(3H)-one. This compound serves as a crucial building block for further chemical exploration and drug discovery programs.

This document is intended for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of steps to provide a causal understanding of the experimental choices, grounded in established chemical principles. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Strategic Overview of the Synthetic Pathway

A direct, one-pot synthesis of this compound is not prominently described in the literature. Therefore, a robust, two-step synthetic strategy is proposed, commencing with the construction of the core benzothiazole ring system, followed by the transformation of the 2-position to the desired oxo functionality.

The chosen pathway leverages the well-established synthesis of 2-aminobenzothiazoles from an appropriately substituted aniline, followed by a diazotization-hydrolysis sequence to install the 2-oxo group. This approach offers a reliable and scalable route to the target compound.

Synthetic_Pathway cluster_0 Part 1: Benzothiazole Ring Formation cluster_1 Part 2: Conversion to 2-Oxo Moiety 3-Chloroaniline 3-Chloroaniline KSCN_Br2 KSCN, Br2 in Acetic Acid 3-Chloroaniline->KSCN_Br2 Reactant 2-Amino-7-chlorobenzothiazole 2-Amino-7-chlorobenzothiazole KSCN_Br2->2-Amino-7-chlorobenzothiazole Product Diazotization 1. NaNO2, H2SO4 2. H2O, Heat 2-Amino-7-chlorobenzothiazole->Diazotization Reactant 2-Amino-7-chlorobenzothiazole->Diazotization Intermediate This compound This compound Diazotization->this compound Final Product

Figure 1: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Amino-7-chlorobenzothiazole

The foundational step in this synthesis is the construction of the 7-chlorobenzothiazole ring system. The classical Hugershoff reaction, involving the cyclization of an arylthiourea, provides a reliable method. In this protocol, we utilize a variation where the arylthiourea is generated in situ from 3-chloroaniline.

Causality of Experimental Design:

The choice of 3-chloroaniline as the starting material is critical for achieving the desired 7-chloro substitution pattern on the benzothiazole ring. The reaction proceeds via an electrophilic thiocyanation of the aniline, followed by intramolecular cyclization. The position of the thiocyano group addition is directed by the amino group of the aniline.

Detailed Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Chloroaniline127.5712.76 g0.10Use freshly distilled if necessary.
Potassium Thiocyanate97.1829.15 g0.30Dry thoroughly before use.
Bromine159.8115.98 g0.10Handle with extreme caution in a fume hood.
Glacial Acetic Acid60.05200 mL-Solvent.

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-chloroaniline (12.76 g, 0.10 mol) and potassium thiocyanate (29.15 g, 0.30 mol) in 200 mL of glacial acetic acid.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath with continuous stirring.

  • Bromine Addition: Prepare a solution of bromine (15.98 g, 0.10 mol) in 40 mL of glacial acetic acid. Add this solution dropwise from the dropping funnel to the cooled reaction mixture over a period of 60-90 minutes. It is crucial to maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the complete addition of bromine, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. A precipitate will form.

  • Neutralization: Carefully neutralize the suspension with a concentrated ammonium hydroxide solution until the pH is approximately 8. This should be done in an ice bath to manage the exothermic reaction.

  • Isolation and Purification: Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be purified by recrystallization from ethanol to yield 2-amino-7-chlorobenzothiazole as a white to off-white solid.[2]

Expected Yield: 40-50% Melting Point: 177-178 °C[2]

Safety Precautions:
  • Bromine: is highly corrosive, toxic, and a strong oxidizing agent. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.

  • Acetic Acid: is corrosive. Avoid inhalation of vapors and contact with skin.

  • 3-Chloroaniline: is toxic and a suspected carcinogen. Handle with care and avoid exposure.

Part 2: Conversion of 2-Amino-7-chlorobenzothiazole to this compound

The transformation of the 2-amino group to the 2-oxo functionality is achieved via a well-established diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Mechanism of Diazotization and Hydrolysis:

The reaction proceeds in two key stages. First, the primary aromatic amine (2-amino-7-chlorobenzothiazole) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is generally unstable and is not isolated. In the second stage, the reaction mixture is heated, and the diazonium group is displaced by a hydroxyl group through nucleophilic substitution by water, with the evolution of nitrogen gas. Tautomerization of the resulting 2-hydroxy-7-chlorobenzothiazole yields the more stable this compound.

Diazotization_Mechanism cluster_0 Diazonium Salt Formation cluster_1 Hydrolysis and Tautomerization Amine 2-Amino-7-chlorobenzothiazole Nitrous_Acid NaNO2 + H2SO4 -> HONO Amine->Nitrous_Acid Reacts with Diazonium_Salt 7-Chlorobenzothiazole-2-diazonium salt Nitrous_Acid->Diazonium_Salt Forms Hydrolysis H2O, Heat (-N2) Diazonium_Salt->Hydrolysis Undergoes Diazonium_Salt->Hydrolysis Intermediate Enol_Form 2-Hydroxy-7-chlorobenzothiazole (Enol) Hydrolysis->Enol_Form Yields Keto_Form This compound (Keto) Enol_Form->Keto_Form Tautomerizes to

Figure 2: Mechanism of diazotization and hydrolysis.

Detailed Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-7-chlorobenzothiazole184.639.23 g0.05From Part 1.
Sulfuric Acid (conc.)98.0850 mL-Handle with extreme care.
Sodium Nitrite69.003.80 g0.055Use a slight excess.
Water18.02~500 mL-Deionized.

Procedure:

  • Preparation of Amine Solution: In a 500 mL beaker, carefully add concentrated sulfuric acid (50 mL) to 100 mL of water while cooling in an ice bath. To this cooled acid solution, add 2-amino-7-chlorobenzothiazole (9.23 g, 0.05 mol) portion-wise with stirring until it completely dissolves. Cool the resulting solution to 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (3.80 g, 0.055 mol) in 20 mL of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature is maintained between 0-5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper). Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Hydrolysis: Gently heat the reaction mixture to 50-60 °C on a water bath. A vigorous evolution of nitrogen gas will be observed. Continue heating until the gas evolution ceases (approximately 1-2 hours).

  • Isolation: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water. The product will precipitate as a solid.

  • Purification: Filter the solid, wash it with copious amounts of cold water to remove any residual acid, and then dry it under vacuum. The crude this compound can be further purified by recrystallization from an appropriate solvent such as ethanol or acetic acid.

Safety Precautions:
  • Sulfuric Acid: is extremely corrosive. Always add acid to water, never the other way around. Use appropriate PPE.

  • Sodium Nitrite: is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • Diazonium Salts: can be explosive when dry. It is imperative to keep the reaction mixture cold during their formation and to use them in solution without isolation.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. Recommended methods include:

  • Melting Point: To assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) stretch of the lactam.

Conclusion

This guide outlines a reliable and well-documented synthetic route for the preparation of this compound. By understanding the underlying principles of each reaction step, from the initial ring formation to the final functional group transformation, researchers can confidently and safely produce this valuable chemical intermediate. The protocols and safety information provided herein are intended to serve as a comprehensive resource for chemists in both academic and industrial settings, facilitating the exploration of new chemical space and the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Solubility and Stability of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 7-Chlorobenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, established analytical methodologies, and theoretical considerations to provide a robust framework for its characterization. The protocols and insights presented herein are designed to be self-validating, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of Benzothiazoles in Drug Discovery

Benzothiazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The physicochemical properties of these molecules, particularly their solubility and stability, are critical determinants of their therapeutic potential, influencing everything from biological assay performance to in vivo bioavailability and shelf-life.[3] this compound (CAS No: 80416-76-8, Molecular Formula: C₇H₄ClNOS, Molecular Weight: 185.63 g/mol ) is a member of this important class of compounds.[4] Understanding its solubility and stability profile is a crucial first step in its development as a potential therapeutic agent.

Physicochemical Properties and Predicted Solubility

While experimental data for this compound is scarce, we can infer some of its properties based on its structure and data from similar compounds. The presence of a chlorine atom and the benzothiazole core suggests that the molecule is likely to have moderate hydrophobicity. For instance, the structurally similar 4-Chlorobenzo[d]thiazol-2(3H)-one has a predicted LogP value of 2.27, indicating moderate lipophilicity.[5]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility and Stability
Molecular Weight 185.63 g/mol Within the typical range for small molecule drugs.
LogP (Predicted) ~2.0 - 2.5Suggests moderate lipophilicity and likely low aqueous solubility.
pKa (Predicted) Acidic (due to the N-H proton of the thiazolone ring) and potentially weakly basic (due to the nitrogen and sulfur atoms)Solubility will likely be pH-dependent.
Polar Surface Area (PSA) ~61 Ų (based on 4-chloro isomer)[5]Contributes to its solubility and permeability characteristics.

These predictions suggest that this compound is likely to be poorly soluble in aqueous media, a common challenge for many drug-like molecules.[6] Therefore, a thorough experimental evaluation of its solubility is essential.

Experimental Determination of Solubility

The solubility of a compound can be assessed through two primary methodologies: kinetic and thermodynamic solubility assays. Each provides different, yet complementary, insights into the compound's behavior in solution.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method is high-throughput and mimics the conditions of many in vitro biological assays.[3][7]

This protocol utilizes a nephelometer to detect the formation of precipitate as a measure of insolubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer

  • Multichannel pipette

  • Thermomixer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 100 µM in 1% DMSO.

  • Serial Dilutions: Perform serial 2-fold dilutions by transferring 100 µL from one well to the next, creating a concentration gradient.

  • Incubation: Incubate the plate in a thermomixer at 25°C with shaking (e.g., 850 rpm) for 2 hours to allow for precipitation to occur.[8]

  • Measurement: Measure the light scattering in each well using a nephelometer.[9] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO Stock: Using a high-concentration DMSO stock allows for rapid introduction of the compound into the aqueous buffer, mimicking high-throughput screening conditions.[7]

  • Nephelometry: This technique is a rapid and sensitive method for detecting the formation of insoluble particles.[9]

  • Incubation Time: A 2-hour incubation is typically sufficient for the precipitation of kinetically insoluble compounds to reach a detectable level.[8]

Thermodynamic Solubility Assay

Thermodynamic solubility, also known as equilibrium solubility, measures the concentration of a compound in a saturated solution at equilibrium with its solid phase. This is a more accurate representation of a compound's true solubility.[10]

This classic "shake-flask" method is considered the gold standard for determining thermodynamic solubility.

Materials:

  • This compound (solid powder)

  • Phosphate buffer, 0.1 M (pH 7.4)

  • Glass vials (e.g., 1.5 mL)

  • Thermomixer or shaking incubator

  • Centrifuge

  • HPLC-UV system

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1 mg) into a glass vial.

  • Solvent Addition: Add a known volume of 0.1 M phosphate buffer (pH 7.4) (e.g., 1 mL) to the vial.[10]

  • Equilibration: Tightly cap the vial and incubate in a thermomixer at a controlled temperature (e.g., 25°C) with vigorous shaking (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[10]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[11]

Causality Behind Experimental Choices:

  • Excess Solid: The presence of excess solid ensures that the solution is saturated and at equilibrium.[10]

  • 24-hour Incubation: This extended incubation period allows sufficient time for the dissolution process to reach equilibrium.[10]

  • HPLC-UV Quantification: HPLC provides a specific and sensitive method for quantifying the concentration of the dissolved compound.[11]

Diagram 1: Solubility Determination Workflow

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare DMSO Stock k_dilute Dilute in Aqueous Buffer k_start->k_dilute k_incubate Incubate (2h) k_dilute->k_incubate k_measure Measure Precipitate (Nephelometry) k_incubate->k_measure t_start Add Excess Solid to Buffer t_equilibrate Equilibrate (24h) t_start->t_equilibrate t_separate Separate Solid and Liquid t_equilibrate->t_separate t_quantify Quantify Supernatant (HPLC) t_separate->t_quantify start This compound start->k_start start->t_start

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a compound.[12] It involves subjecting the compound to a variety of harsh conditions to identify potential degradation pathways and products.

Rationale for Forced Degradation
  • Elucidate Degradation Pathways: Understanding how a molecule degrades helps in identifying and characterizing potential impurities.

  • Develop Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods that can resolve the parent compound from its degradants.

  • Inform Formulation and Storage: Knowledge of a compound's stability profile guides the development of stable formulations and the determination of appropriate storage conditions.

Experimental Protocol: Forced Degradation of this compound

This protocol outlines a general approach for conducting forced degradation studies.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).[12]

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C) for a defined period.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method coupled with a UV detector and ideally a mass spectrometer (MS) for the identification of degradation products.

Diagram 2: Forced Degradation Workflow

G cluster_stress Stress Conditions start This compound Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Identify Degradation Products and Pathways analysis->result

Caption: Workflow for forced degradation studies.

Analytical Methodologies for Quantification

A robust and validated analytical method is essential for accurately quantifying this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[13][14]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

This protocol provides a starting point for developing a reversed-phase HPLC (RP-HPLC) method.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

Chromatographic Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan (likely in the range of 230-280 nm).

Method Validation (according to ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can resolve the analyte from its degradation products and any matrix components.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Future Directions

References

Spectroscopic Data of 7-Chlorobenzo[d]thiazol-2(3H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Chlorobenzo[d]thiazol-2(3H)-one. In the absence of extensive empirical data for this specific isomer, this document leverages advanced predictive methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), corroborated by comparative analysis with structurally similar benzothiazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this compound. Detailed, field-proven experimental protocols for data acquisition are also provided to ensure scientific integrity and reproducibility.

Introduction

This compound is a halogenated heterocyclic compound belonging to the benzothiazole class. Benzothiazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise substitution pattern on the benzothiazole core is critical in determining the pharmacological profile of these molecules. Therefore, unambiguous structural elucidation is paramount.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing detailed information about molecular structure and connectivity. This guide focuses on the three primary spectroscopic methods used for the characterization of small organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To delineate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Given the limited availability of published experimental spectra for this compound, this guide employs a predictive and comparative approach. By utilizing established computational models and drawing parallels with the known spectroscopic data of analogous compounds, we can construct a reliable and scientifically sound analytical profile for the target molecule.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below, with a numbering system for NMR assignment.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Technique Predicted Data Summary
¹H NMR (400 MHz, DMSO-d₆) Three aromatic protons are expected in the range of δ 7.0-7.5 ppm. A broad singlet for the N-H proton is anticipated around δ 11.0-12.0 ppm.
¹³C NMR (100 MHz, DMSO-d₆) The spectrum is predicted to show seven distinct carbon signals. The carbonyl carbon (C2) will be the most downfield signal, around δ 170 ppm. The carbon bearing the chlorine (C7) will also show a characteristic shift.
IR (KBr Pellet) A strong C=O stretching vibration is expected around 1700-1750 cm⁻¹. N-H stretching should appear as a broad band in the 3100-3300 cm⁻¹ region. C-Cl stretching will be observed in the fingerprint region.
Mass Spectrometry (ESI+) The molecular ion [M+H]⁺ is predicted at m/z 186, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework and Predictive Methodology

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing information about the types of atoms and functional groups nearby.

The predictions for the ¹H and ¹³C NMR spectra of this compound were generated using a combination of database-driven and computational approaches.[1][2] Software such as ChemDraw with integrated NMR prediction algorithms, which utilize extensive spectral databases and machine learning, can provide accurate estimations of chemical shifts.[2]

Predicted ¹H NMR Spectrum
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-4~7.45Doublet of doublets (dd)J ≈ 8.0, 1.0Aromatic proton ortho to the sulfur atom
H-5~7.15Triplet (t)J ≈ 8.0Aromatic proton meta to both substituents
H-6~7.30Doublet of doublets (dd)J ≈ 8.0, 1.0Aromatic proton ortho to the chlorine atom
N-H~11.8Broad Singlet (br s)-Thiazolone N-H proton
Predicted ¹³C NMR Spectrum
Carbon Predicted Chemical Shift (δ, ppm) Assignment
C2~170.5Carbonyl carbon
C3a~138.0Aromatic carbon fused to the thiazole ring
C4~123.0Aromatic C-H
C5~122.5Aromatic C-H
C6~126.0Aromatic C-H
C7~129.0Aromatic carbon attached to chlorine
C7a~115.0Aromatic carbon fused to the thiazole ring
In-depth Interpretation and Comparative Analysis

The predicted chemical shifts are consistent with the electronic effects of the substituents. The electron-withdrawing nature of the carbonyl group and the thiazole ring, along with the inductive effect of the chlorine atom, leads to a general downfield shift of the aromatic protons and carbons compared to benzene.

For a comparative analysis, we can look at the experimental data for 6-bromobenzo[d]thiazol-2(3H)-one. Halogens exert similar electronic effects, allowing for a reasonable comparison. The aromatic protons in the 6-bromo analog are observed in the range of δ 7.1-7.5 ppm, which aligns well with our predictions for the 7-chloro isomer.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.[3][4][5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample completely.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[3]

    • Ensure the sample height is between 4-5 cm.[6]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Theoretical Framework and Predictive Methodology

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional group it belongs to.

IR spectra can be predicted using computational chemistry software like Gaussian, which performs quantum mechanical calculations to determine the vibrational frequencies.[7] Simpler, rule-based predictors are also available and can provide a good initial estimate.[8]

Predicted IR Spectrum
Predicted Frequency (cm⁻¹) Vibrational Mode Intensity
~3200 (broad)N-H stretchMedium
~3100-3000Aromatic C-H stretchMedium-Weak
~1720C=O stretch (amide I)Strong
~1600, ~1470C=C aromatic ring stretchesMedium
~1350C-N stretchMedium
~750C-Cl stretchStrong
~800-600Aromatic C-H out-of-plane bendStrong
In-depth Interpretation

The most prominent peak in the predicted IR spectrum is the strong C=O stretching band around 1720 cm⁻¹, which is characteristic of the cyclic amide (lactam) structure. The broad N-H stretching band confirms the presence of the secondary amine. The various C-H and C=C stretching and bending vibrations are indicative of the aromatic system. The C-Cl stretch is expected in the fingerprint region and provides evidence for the halogen substituent.

Experimental Protocol for FT-IR Spectroscopy

This protocol describes the acquisition of an IR spectrum using the KBr pellet method.[9][10]

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[11]

  • Data Analysis:

    • Identify the major absorption bands and correlate them with the corresponding functional groups using standard correlation tables.

Mass Spectrometry (MS)

Theoretical Framework and Predictive Methodology

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[12][13][14]

Fragmentation pathways can be predicted using software like ChemFrag, which employs rule-based and quantum chemical approaches to simulate the breakdown of the molecular ion in the mass spectrometer.[15]

Predicted Mass Spectrum (ESI+)
Predicted m/z Ion Notes
186.0/188.0[M+H]⁺Molecular ion peak. The M+2 peak at m/z 188 with ~33% relative abundance is due to the ³⁷Cl isotope.
158.0/160.0[M+H - CO]⁺Loss of a neutral carbon monoxide molecule from the molecular ion.
123.0[M+H - CO - Cl]⁺Subsequent loss of a chlorine radical.
In-depth Interpretation and Fragmentation Pathway

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion. The most likely fragmentation pathway involves the initial loss of carbon monoxide, a common fragmentation for cyclic carbonyl compounds. This would be followed by the loss of the chlorine atom.

G A [M+H]⁺ m/z 186/188 B [M+H - CO]⁺ m/z 158/160 A->B - CO C [M+H - CO - Cl]⁺ m/z 123 B->C - Cl

Caption: Predicted fragmentation pathway for this compound in ESI-MS.

Experimental Protocol for ESI-MS

This protocol provides a general procedure for ESI-MS analysis.[16][17]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of a volatile acid (e.g., 0.1% formic acid) can be added to promote protonation in positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For fragmentation studies (MS/MS), select the molecular ion (m/z 186) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion and its isotopic pattern.

    • If MS/MS data was acquired, interpret the fragment ions to elucidate the fragmentation pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, supported by comparative analysis with known analogs and grounded in fundamental spectroscopic principles, offer a reliable foundation for the identification and structural confirmation of this compound. The included experimental protocols are designed to ensure the acquisition of high-quality, reproducible data, thereby upholding scientific integrity in research and development involving this and related benzothiazole derivatives.

References

The Benzothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities, Mechanisms of Action, and Preclinical Evaluation of Benzothiazole Derivatives

Preamble: The Ascendancy of a Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a wide array of biological targets, thereby exhibiting a diverse range of pharmacological activities. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a testament to this principle.[1] Its derivatives have garnered significant attention over the past few decades, transitioning from industrial applications to the forefront of therapeutic research. This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the multifaceted biological potential of benzothiazole derivatives. We will move beyond a mere cataloging of activities to explore the causality behind their mechanisms, provide actionable experimental protocols for their evaluation, and present a synthesis of quantitative data to inform future drug design.

Section 1: The Anticancer Potential of Benzothiazole Derivatives

The development of novel anticancer agents remains a paramount challenge in pharmaceutical research. Benzothiazole derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative activities against a spectrum of human cancer cell lines.[2]

Mechanisms of Anticancer Action

The anticancer effects of benzothiazole derivatives are often multifaceted, targeting key signaling pathways that govern cell proliferation, survival, and apoptosis.[3] One of the prominent mechanisms involves the inhibition of protein kinases, particularly those in the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[4][5]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, metabolism, and survival.[6] Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to interfere with this pathway at various nodes.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition Benzothiazole->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Pathway Inhibition by Benzothiazoles.

Another significant mechanism is the induction of apoptosis, or programmed cell death.[7] Some benzothiazole derivatives have been observed to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[8][9]

  • Position 2: Substitution at the 2-position of the benzothiazole ring is a common strategy for enhancing anticancer activity. The introduction of aryl groups, particularly those with electron-withdrawing substituents like halogens or nitro groups, has been shown to increase cytotoxicity.[10]

  • Position 6: Modifications at the 6-position, such as the incorporation of fluorine or methoxy groups, have also been linked to improved antiproliferative effects.[9]

  • Hybrid Molecules: The conjugation of the benzothiazole scaffold with other pharmacologically active moieties, such as indole or thiazolidinone, has yielded hybrid compounds with potent and selective anticancer activity.[10]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
12 HT29 (Colon)0.015[10]
55 HT-29 (Colon)0.024[1][6]
55 H460 (Lung)0.29[1][6]
55 A549 (Lung)0.84[1][6]
55 MDA-MB-231 (Breast)0.88[1][6]
Compound A (nitro-substituted) HepG2 (Liver)56.98 (24h)[8]
Compound B (fluoro-substituted) HepG2 (Liver)59.17 (24h)[8]
4k AsPC-1 (Pancreatic)10.08[11]
4l AsPC-1 (Pancreatic)14.78[11]
4k BxPC-3 (Pancreatic)11.92[11]
4l BxPC-3 (Pancreatic)13.67[11]
67 A549 (Lung)3.89 ± 0.3[6]
67 MCF-7 (Breast)5.08 ± 0.3[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for 4 hours at 37°C, protected from light.[14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Section 2: The Antimicrobial Frontier of Benzothiazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[15]

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzothiazoles are attributed to their ability to interfere with essential microbial cellular processes. One key target is dihydroorotase, an enzyme crucial for pyrimidine biosynthesis in bacteria.[3] Inhibition of this enzyme disrupts DNA and RNA synthesis, leading to bacterial cell death.

Another proposed mechanism involves the inhibition of microbial enzymes like DNA gyrase and dihydropteroate synthase, which are essential for DNA replication and folate synthesis, respectively.[3]

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzothiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
3 S. aureus50-200[3]
4 S. aureus50-200[3]
3 B. subtilis25-200[3]
4 B. subtilis25-200[3]
3 E. coli25-100[3]
4 E. coli25-100[3]
16c S. aureus0.025 mM[16]
16c S. mutans0.203 mM[16]
16c K. pneumoniae0.813 mM[16]
4b S. aureus3.90[17]
4c S. aureus7.81[17]
4b E. coli7.81[17]
4c E. coli15.63[17]
13 S. aureus (MRSA)50-75[15]
14 S. aureus (MRSA)50-75[15]
13 E. coli50-75[15]
14 E. coli50-75[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Section 3: The Anticonvulsant Profile of Benzothiazole Derivatives

Epilepsy is a neurological disorder characterized by recurrent seizures. Several clinically used anticonvulsant drugs possess a benzothiazole core, and ongoing research is exploring novel derivatives with improved efficacy and safety profiles.

Mechanisms of Anticonvulsant Action

The anticonvulsant activity of many benzothiazole derivatives is linked to their ability to modulate neuronal excitability. A primary mechanism involves the enhancement of GABAergic inhibition.[18] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system.[19]

Benzothiazole derivatives can potentiate GABAergic signaling by acting on GABA-A receptors, which are ligand-gated ion channels.[19] Binding of GABA to these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[20]

GABAergic_Signaling Presynaptic Presynaptic Neuron GABA_vesicle GABA Vesicle Synaptic_cleft Synaptic Cleft GABA_vesicle->Synaptic_cleft Release GABA GABA_A_Receptor GABA-A Receptor Synaptic_cleft->GABA_A_Receptor Binds Postsynaptic Postsynaptic Neuron Chloride_channel Cl- Channel GABA_A_Receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- influx Benzothiazole Benzothiazole Derivatives Benzothiazole->GABA_A_Receptor Potentiation

Caption: Potentiation of GABAergic Signaling by Benzothiazoles.

Quantitative Data Summary: Anticonvulsant Activity

The following table shows the median effective dose (ED50) of selected benzothiazole derivatives in the maximal electroshock (MES) seizure test in mice. The ED50 is the dose required to produce a protective effect in 50% of the animals.

Compound IDED50 in MES test (mg/kg, i.p.)Reference
5i 50.8[4][12][21]
5j 54.8[4][12][21]
Carbamazepine (Standard) 11.8[12]
Valproic acid (Standard) 216.9[12]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is delivered to the corneas of the animal, inducing a characteristic tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use adult male mice or rats.

    • Administer the benzothiazole derivative or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Anesthesia and Electrode Placement:

    • At the time of peak drug effect, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.

    • Place corneal electrodes on the eyes.

  • Electrical Stimulation:

    • Deliver a short, high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).

  • Observation:

    • Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the abolition of the hindlimb tonic extensor component.

  • Data Analysis:

    • Test multiple doses of the compound to determine the ED50 using probit analysis or another appropriate statistical method.

Section 4: The Anti-inflammatory Properties of Benzothiazole Derivatives

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Benzothiazole derivatives have demonstrated potent anti-inflammatory effects in various preclinical models.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of benzothiazoles is often linked to the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade.

The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8] Benzothiazole derivatives can suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[8]

NFkB_Signaling Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (COX-2, iNOS) Nucleus->Inflammation Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

Quantitative Data Summary: Anti-inflammatory Activity

The following table shows the percentage inhibition of carrageenan-induced paw edema in rats by selected compounds.

CompoundDose (mg/kg)Inhibition of Edema (%) at 4hReference
Compound 1 20096.31[22]
Compound 2 20072.08[22]
Compound 3 20099.69[22]
Indomethacin (Standard) 1057.66[22]
Ficus virens extract 40066.46[23]
Detoxified Mazaryun (high dose) -36.9 (at 4h)[24]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[5]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[25]

Step-by-Step Methodology:

  • Animal Preparation and Dosing:

    • Fast male Wistar rats or Swiss albino mice for 12-18 hours before the experiment.

    • Administer the benzothiazole derivative, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.[26]

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[25]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control ] x 100

Section 5: The Antidiabetic Promise of Benzothiazole Derivatives

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. Benzothiazole derivatives have been investigated for their potential to manage diabetes, primarily through the inhibition of carbohydrate-digesting enzymes.[10]

Mechanism of Antidiabetic Action

A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by delaying carbohydrate digestion. This is achieved by inhibiting enzymes like α-amylase and α-glucosidase.

α-Amylase is a crucial enzyme in the digestive system that catalyzes the hydrolysis of starch into smaller oligosaccharides. Inhibition of this enzyme slows down carbohydrate breakdown, leading to a more gradual absorption of glucose and a blunted post-meal blood glucose spike. Several benzothiazole derivatives have been identified as potent inhibitors of α-amylase.[27]

Quantitative Data Summary: Antidiabetic Activity

The following table provides the IC50 values for the inhibition of α-amylase by selected benzothiazole derivatives.

Compound IDα-Amylase Inhibition IC50 (µM)Reference
3l 0.31[27]
Compound 2a 3.57 ± 1.08 µg/mL[28]
Acarbose (Standard) 1.9 ± 0.07[29]
Aqueous extract of T. chebula 97.86 ± 0.17 µg/mL[30]
Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-amylase.

Principle: The assay measures the amount of starch hydrolyzed by α-amylase in the presence and absence of an inhibitor. The remaining starch is quantified using an iodine solution, which forms a blue-black complex with starch. A decrease in the intensity of the color indicates higher enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).

    • Prepare a starch solution (1% w/v) in the same buffer.

    • Prepare a dinitrosalicylic acid (DNS) color reagent.

  • Assay Procedure:

    • Pre-incubate a mixture of the benzothiazole derivative (at various concentrations) and the α-amylase solution for 10-20 minutes at 37°C.

    • Initiate the reaction by adding the starch solution and incubate for a defined period (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding the DNS color reagent.

    • Heat the mixture in a boiling water bath for 5-10 minutes to develop the color.

    • After cooling, dilute the reaction mixture with distilled water.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of α-amylase inhibition for each concentration of the compound.

    • Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

Conclusion and Future Perspectives

The benzothiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This guide has provided a comprehensive overview of their potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic agents. By delving into their mechanisms of action, offering detailed experimental protocols for their evaluation, and presenting a synthesis of quantitative data, we aim to empower researchers in the field of drug discovery.

The future of benzothiazole research lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship studies, guided by computational modeling and a deeper understanding of target-ligand interactions, will be instrumental in this endeavor. Furthermore, the exploration of benzothiazole derivatives as multitargeted agents, capable of modulating several disease-related pathways simultaneously, holds immense therapeutic promise. As our understanding of the intricate biology of diseases evolves, the versatile benzothiazole scaffold is poised to remain a cornerstone of innovative drug development for years to come.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core is a quintessential "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities.[1][2] This technical guide delves into the history and discovery of a specific, yet significant, member of this family: 7-Chlorobenzo[d]thiazol-2(3H)-one. While the seminal publication detailing its initial synthesis remains elusive in readily accessible literature, this guide reconstructs its probable discovery pathway through the lens of established synthetic methodologies for analogous compounds. We will explore the broader historical context of benzothiazole chemistry, provide a detailed, field-proven synthetic protocol for its preparation based on closely related precursors, and discuss its importance as a versatile intermediate in the development of novel therapeutics and other functional molecules.

Introduction: The Benzothiazole Moiety in Modern Science

The history of benzothiazole chemistry began in 1879 with A.W. Hofmann's first reported synthesis of 2-substituted benzothiazoles.[1] Since then, this bicyclic heterocyclic system, comprising a benzene ring fused to a thiazole ring, has become a cornerstone in the design of bioactive molecules. The inherent structural features of the benzothiazole scaffold allow for diverse substitutions, leading to a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[2][3]

The introduction of a chlorine atom at the 7-position and a carbonyl group at the 2-position, as seen in this compound, modulates the electronic and steric properties of the core structure. This fine-tuning can significantly influence the compound's reactivity and its interaction with biological targets, making it a valuable building block in drug discovery and fine chemical synthesis.

Reconstructing the Discovery: A Plausible Synthetic Lineage

While a specific "discovery" paper for this compound is not prominently cited, its synthesis can be logically inferred from established chemical principles and the reported preparations of its close analogs. The most probable synthetic route proceeds through the formation of a 2-amino-7-chlorobenzothiazole intermediate, followed by conversion of the 2-amino group to a 2-carbonyl group.

A detailed, multi-step synthesis for the key intermediate, 7-chlorobenzo[d]thiazol-2-amine, has been documented.[4] This procedure serves as the foundation for our proposed synthesis of the title compound.

Synthesis of the Precursor: 7-Chlorobenzo[d]thiazol-2-amine

The synthesis of 7-chlorobenzo[d]thiazol-2-amine is a multi-step process that begins with the nitration of o-chloroacetanilide. The subsequent steps involve hydrolysis, diazotization, thiocyanation, and finally, reductive cyclization.

Experimental Protocol: Synthesis of 7-chlorobenzo[d]thiazol-2-amine [4]

  • Nitration of o-chloroacetanilide: o-Chloroacetanilide is dissolved in acetic acid and treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) at a controlled temperature to yield N-(2-chloro-6-nitrophenyl)acetamide.

  • Hydrolysis: The resulting acetamide is hydrolyzed under acidic conditions (e.g., heating with sulfuric acid) to afford 2-chloro-6-nitroaniline.

  • Diazotization and Thiocyanation: The 2-chloro-6-nitroaniline is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric and acetic acid) at low temperatures. The resulting diazonium salt is then reacted with a copper(I) thiocyanate suspension to introduce the thiocyanate group, yielding 1-chloro-3-nitro-2-thiocyanatobenzene.

  • Reductive Cyclization: The nitrothiocyanate intermediate is then subjected to reductive cyclization. While several reducing agents can be employed, the use of tin and hydrochloric acid has been reported, although with modest yields. An alternative, higher-yielding approach involves reduction with a milder agent that facilitates the concomitant cyclization to form the 2-aminobenzothiazole ring. This step results in the formation of 7-chlorobenzo[d]thiazol-2-amine.

Characterization Data for 7-chlorobenzo[d]thiazol-2-amine: [4]

Property Value
Appearance White powder
¹H NMR (CDCl₃, 300 MHz) δ 5.70 (br s, 2H, NH₂), 7.10 (d, J=7.7 Hz, 1H), 7.24 (t, J=7.9 Hz, 1H), 7.40 (d, J=7.6 Hz, 1H)
¹³C NMR (CDCl₃, 75 MHz) δ 117.20, 122.05, 126.10, 126.95, 131.34, 152.50, 166.13
Mass Spec (EI) m/z = 184 (M⁺)
Proposed Synthesis of this compound

The conversion of a 2-aminobenzothiazole to a 2(3H)-benzothiazolone is a known transformation in heterocyclic chemistry. A common method involves a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This approach is analogous to the synthesis of other substituted benzothiazol-2(3H)-ones.

Proposed Experimental Protocol:

  • Diazotization of 7-chlorobenzo[d]thiazol-2-amine: 7-chlorobenzo[d]thiazol-2-amine is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Hydrolysis: The resulting diazonium salt solution is then gently warmed. The diazonium group is a good leaving group and is displaced by water, leading to the formation of this compound. The product often precipitates from the reaction mixture upon formation or after neutralization.

  • Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure this compound.

Synthesis_Pathway o_chloroacetanilide o-Chloroacetanilide nitro_intermediate N-(2-chloro-6-nitrophenyl)acetamide o_chloroacetanilide->nitro_intermediate Nitration amino_nitro_intermediate 2-Chloro-6-nitroaniline nitro_intermediate->amino_nitro_intermediate Hydrolysis thiocyanate_intermediate 1-Chloro-3-nitro-2-thiocyanatobenzene amino_nitro_intermediate->thiocyanate_intermediate Diazotization & Thiocyanation amino_precursor 7-Chlorobenzo[d]thiazol-2-amine thiocyanate_intermediate->amino_precursor Reductive Cyclization target_compound This compound amino_precursor->target_compound Diazotization & Hydrolysis

Caption: Plausible synthetic pathway for this compound.

Physicochemical Properties and Characterization

While a comprehensive, publicly available dataset for this compound is not consolidated in a single source, its key identifiers and expected properties can be compiled from supplier information and analogous structures.

Property Value Source
CAS Number 80416-76-8[1]
Molecular Formula C₇H₄ClNOS[1]
Molecular Weight 185.63 g/mol [1]
Appearance Expected to be a solid-
Melting Point Not widely reported-

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. A broad singlet for the N-H proton would also be anticipated.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals, including a signal for the carbonyl carbon in the thiazolone ring, typically in the range of 170-180 ppm.

  • IR Spectroscopy: A characteristic C=O stretching vibration for the lactam carbonyl group would be observed, likely in the region of 1680-1720 cm⁻¹. An N-H stretching band would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Applications and Future Directions

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its utility is rooted in the reactivity of the N-H proton, which can be alkylated or acylated to introduce various side chains, and the potential for further substitution on the benzene ring.

While specific, large-scale applications are not extensively documented in academic literature, its structural similarity to other biologically active benzothiazolones suggests its potential as a scaffold for the development of:

  • Pharmaceutical Agents: Many benzothiazole derivatives exhibit a wide range of biological activities.[3] The 7-chloro-2-one core could be a starting point for the synthesis of novel kinase inhibitors, antimicrobial agents, or compounds targeting other enzymes and receptors.

  • Agrochemicals: Chlorinated heterocyclic compounds are prevalent in the agrochemical industry. This scaffold could be explored for the development of new herbicides, fungicides, or insecticides.

  • Functional Dyes and Materials: The benzothiazole core is known to be a part of some fluorescent molecules. Modifications of this compound could lead to new materials with interesting photophysical properties.

The continued exploration of the reactivity and derivatization of this compound holds promise for the discovery of new molecules with valuable applications across various scientific disciplines.

Applications core This compound pharma Pharmaceuticals core->pharma Intermediate for agro Agrochemicals core->agro Scaffold for materials Functional Materials core->materials Precursor to

Caption: Potential application areas for this compound.

Conclusion

This compound represents a valuable, yet somewhat under-documented, member of the esteemed benzothiazole family. While its formal discovery is not clearly chronicled, a logical and experimentally sound synthetic pathway can be constructed based on the established chemistry of its precursors and analogs. Its availability as a chemical intermediate underscores its utility in synthetic chemistry. For researchers and drug development professionals, this compound offers a versatile scaffold for the creation of novel compounds with the potential for significant biological activity and material applications. Further investigation into its derivatization and biological evaluation is warranted to fully unlock the potential of this intriguing molecule.

References

Thermogravimetric Analysis of 7-Chlorobenzo[d]thiazol-2(3H)-one: A Framework for Pharmaceutical Stability and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

7-Chlorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry for its diverse biological activities.[1][2] As this molecule and its derivatives progress through the drug development pipeline, a thorough understanding of their physicochemical properties is paramount. Thermal analysis, particularly Thermogravimetric Analysis (TGA), serves as a cornerstone for this characterization.[3] This guide provides a comprehensive technical overview of the application of TGA for evaluating the thermal stability, decomposition kinetics, and purity of this compound. We will explore the causality behind experimental design, present a detailed analytical protocol, interpret the resulting data, and discuss its critical implications for pharmaceutical formulation and development.

Introduction: The Nexus of Molecular Structure and Thermal Behavior

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

Benzothiazole derivatives are renowned for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] Their rigid, bicyclic structure provides a unique framework for interacting with various biological targets, making them valuable candidates in drug discovery.[2] The introduction of substituents, such as the chlorine atom at the 7-position in this compound, significantly modulates the molecule's electronic properties and, consequently, its stability and reactivity.

Profile of this compound
  • Chemical Name: this compound

  • CAS Number: 80416-76-8[5]

  • Molecular Formula: C₇H₄ClNOS[6]

  • Molecular Weight: 185.63 g/mol [5][6]

The thermal stability of this active pharmaceutical ingredient (API) is a critical quality attribute. It directly influences manufacturing process parameters (e.g., drying, milling), storage conditions, shelf-life, and compatibility with excipients in a final dosage form.

The Imperative of Thermal Analysis in Pharmaceutical Development

Thermogravimetric Analysis (TGA) is a fundamental technique in the pharmaceutical industry for material characterization.[7] It provides quantitative information on mass changes associated with dehydration, decomposition, and oxidation as a function of temperature.[8][9] This data is indispensable for:

  • Establishing Thermal Stability: Defining the temperature at which a drug substance begins to degrade.[10]

  • Purity Assessment: Quantifying residual solvents or moisture content.[10]

  • Compatibility Studies: Screening for deleterious interactions between the API and excipients.[7]

  • Kinetic Analysis: Studying the rate and mechanism of decomposition to predict shelf-life.[9]

A Primer on Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[11] The instrument consists of a high-precision microbalance, a furnace, a temperature programmer, and a gas-purging system. The output, a thermogram or TGA curve, plots the percent mass loss versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss, often clarifying the temperatures of maximum decomposition for overlapping thermal events.

Experimental Protocol: A Self-Validating TGA Method

The following protocol is designed to provide a robust and reproducible thermal profile of this compound. The choice of each parameter is grounded in achieving maximum clarity and relevance for pharmaceutical applications.

Causality in Experimental Design
  • Atmosphere Selection (Nitrogen): An inert nitrogen atmosphere is chosen to study the intrinsic thermal stability of the compound, eliminating oxidative side reactions.[12] This approach isolates the degradation pathways that would be relevant in an oxygen-limited environment, such as in blister packaging or during certain manufacturing steps.

  • Heating Rate (10 °C/min): A heating rate of 10 °C per minute offers an optimal balance between analytical speed and the resolution of distinct thermal events. Slower rates can provide better separation but require longer analysis times, while faster rates can cause thermal events to overlap.

  • Temperature Range (Ambient to 600 °C): This range ensures the capture of all relevant thermal events, from the desorption of moisture and volatiles at lower temperatures to the complete decomposition of the organic structure at higher temperatures. Studies on similar benzothiazole structures show stability up to approximately 255 °C, indicating that significant events will occur well within this range.[13]

  • Sample Mass (5-10 mg): This mass is sufficient to generate a strong signal on the microbalance while minimizing thermal gradients within the sample itself, which could otherwise broaden decomposition peaks and obscure data interpretation.

TGA Experimental Workflow Diagram

The following diagram illustrates the logical flow of the TGA experiment from preparation to final analysis.

TGA_Workflow cluster_prep 1. Preparation & Calibration cluster_run 2. TGA Execution cluster_analysis 3. Data Analysis p1 Sample Weighing (5-10 mg in Pt pan) p2 Instrument Calibration (Mass & Temperature) r1 Place Sample in Furnace p2->r1 Load r2 Purge with N₂ Gas (Flow Rate: 50 mL/min) r1->r2 r3 Equilibrate at 30°C r2->r3 r4 Heat from 30°C to 600°C (Rate: 10°C/min) r3->r4 a1 Record Mass vs. Temp (Generate TGA Curve) r4->a1 Output a2 Calculate 1st Derivative (Generate DTG Curve) a1->a2 a3 Identify Onset & Peak Temps a2->a3 a4 Quantify Mass Loss % a3->a4

Caption: Standard Operating Procedure for TGA of this compound.

Step-by-Step Methodology
  • Instrument Calibration: Perform temperature calibration using the Curie point of multiple standards (e.g., Alumel, Nickel) and mass calibration using certified weights as per ASTM E1582 and E2040 standards.[9]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a platinum TGA pan. Distribute the sample evenly across the bottom of the pan.

  • Instrument Setup: Place the sample pan onto the TGA microbalance. Seal the furnace.

  • Atmosphere Control: Initiate a nitrogen purge at a flow rate of 50 mL/min. Allow the system to purge for at least 15 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass, sample temperature, and furnace temperature throughout the experiment.

  • Post-Analysis: Once the run is complete, cool the furnace to ambient temperature before removing the sample residue.

Data Interpretation: From Thermogram to Mechanism

The resulting thermogram provides a quantitative fingerprint of the thermal decomposition of this compound. Analysis reveals distinct stages of mass loss, each corresponding to a specific physicochemical event.

Expected Thermogram Profile and Quantitative Data

Based on the structure of the molecule and data from similar compounds[13][14], a multi-stage decomposition is anticipated.

Decomposition StageTemperature Range (°C)Mass Loss (%)DTG Peak (°C)Interpretation
130 - 150< 0.5%~60Loss of physisorbed water or residual volatile solvents.
2260 - 380~45-55%~340Major decomposition: fragmentation of the heterocyclic core.
3380 - 550~20-30%~450Slower degradation of more stable intermediate fragments.
Residue > 550 °C~15-25%-Formation of stable carbonaceous char.
Proposed Thermal Decomposition Pathway

The thermal degradation of this compound in an inert atmosphere likely proceeds through a complex series of bond-breaking events. The primary decomposition (Stage 2) is the most critical for stability assessment.

Decomposition_Pathway cluster_stage2 Stage 2: Major Decomposition (~260-380°C) cluster_stage3 Stage 3: Secondary Degradation (~380-550°C) start This compound (C₇H₄ClNOS) frag1 Loss of CO start->frag1 ΔT frag2 Loss of S-containing species (e.g., CS) start->frag2 ΔT frag3 Loss of HCl start->frag3 ΔT frag4 Chlorinated aromatic fragments start->frag4 ΔT inter Intermediate Char frag1->inter Further heating frag2->inter Further heating frag3->inter Further heating frag4->inter Further heating final Final Carbonaceous Residue inter->final ΔT

Caption: Proposed decomposition pathway of this compound under inert conditions.

The initial major weight loss likely involves the cleavage of the thiazolone ring. The C-S and C-N bonds are typically less stable than the aromatic C-C bonds. This can lead to the evolution of gases such as carbon monoxide (from the carbonyl group), hydrogen chloride, and various sulfur-containing species. The remaining chlorinated aromatic structure would then degrade at higher temperatures, eventually forming a stable char. For definitive identification of evolved gases, coupling the TGA to a mass spectrometer or FTIR spectrometer (TGA-MS/FTIR) is the authoritative next step.[12]

Implications for Pharmaceutical Research and Development

The TGA data for this compound provides actionable insights for drug development professionals.

  • Thermal Stability and Handling: The onset of major decomposition at approximately 260 °C indicates high thermal stability. This suggests that the compound can withstand typical pharmaceutical processing temperatures, such as those used in drying or granulation, without significant degradation.

  • Purity and Formulation: The minimal weight loss below 150 °C confirms the absence of significant amounts of water or volatile solvents, indicating a high degree of purity.[10] This stability profile is favorable for developing a stable solid dosage form.

  • Shelf-Life Estimation: While beyond the scope of this guide, kinetic analysis of TGA data collected at multiple heating rates (as per ASTM E1641) can be used to calculate the activation energy of decomposition.[9] This parameter is crucial for predictive models that estimate the shelf-life of the drug substance under various storage conditions.[15]

Conclusion

Thermogravimetric Analysis is an indispensable tool for the comprehensive characterization of this compound. By employing a methodologically sound protocol, researchers can obtain precise and reliable data on its thermal stability, decomposition profile, and purity. The high decomposition onset temperature suggests a robust molecule suitable for standard pharmaceutical processing. These findings form a critical part of the data package required for regulatory submissions and guide the rational development of safe, stable, and effective medicines.

References

Methodological & Application

The Versatile Synthon: Application Notes on 7-Chlorobenzo[d]thiazol-2(3H)-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of heterocyclic chemistry, the benzothiazole scaffold stands as a privileged structure, integral to a multitude of applications ranging from medicinal chemistry to materials science.[1] Among its derivatives, 7-Chlorobenzo[d]thiazol-2(3H)-one emerges as a versatile and reactive building block for the synthesis of complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols involving this valuable synthon. We will explore its utility in key organic transformations, underpinned by mechanistic insights and detailed experimental procedures.

Core Reactivity and Synthetic Potential

This compound possesses three primary sites for chemical modification, making it a highly adaptable precursor for a diverse range of derivatives. The inherent reactivity of these sites dictates its synthetic applications.

Reactivity_of_7-Chlorobenzothiazolone cluster_0 Key Reactive Sites This compound This compound N_Alkylation_Acylation N-Alkylation/Acylation (Position 3) This compound->N_Alkylation_Acylation Electrophilic Reagents SNAr Nucleophilic Aromatic Substitution (SNAr) (Position 7) This compound->SNAr Nucleophiles Ring_Modification Thiazolone Ring Modification This compound->Ring_Modification Various Reagents

Caption: Key reactive sites of this compound.

The lactam nitrogen at position 3 is susceptible to N-alkylation and N-acylation, providing a straightforward entry to a vast library of 3-substituted derivatives. The chlorine atom at position 7, activated by the electron-withdrawing nature of the fused thiazolone ring, is a handle for nucleophilic aromatic substitution (SNAr) reactions.[2] Furthermore, the thiazolone ring itself can undergo various modifications, although this is less commonly exploited.

Application in the Synthesis of Bioactive Molecules

The benzothiazole core is a well-established pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] this compound serves as an excellent starting material for the synthesis of novel, potentially bioactive molecules.

N-Functionalization for Lead Generation

The introduction of diverse substituents at the N-3 position is a common strategy in drug discovery to modulate the physicochemical properties and biological activity of a lead compound.

This protocol describes a general method for the N-alkylation of this compound using a variety of alkyl halides. The use of a phase-transfer catalyst can be beneficial for enhancing reaction rates and yields, particularly with less reactive alkylating agents.[5]

Materials:

Reagent/SolventSupplierGrade
This compoundCommercial Source>98%
Alkyl Halide (e.g., Benzyl Bromide)Commercial SourceReagent Grade
Potassium Carbonate (K₂CO₃)Commercial SourceAnhydrous
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous
Tetrabutylammonium Bromide (TBAB)Commercial SourceReagent Grade
Ethyl AcetateCommercial SourceACS Grade
BrineLaboratory PreparedSaturated
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial SourceAnhydrous

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq.) and a catalytic amount of tetrabutylammonium bromide (0.1 eq.).

  • Add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

N_Alkylation_Workflow start Start dissolve Dissolve 7-Chlorobenzothiazolone, K₂CO₃, and TBAB in DMF start->dissolve add_alkyl_halide Add Alkyl Halide dissolve->add_alkyl_halide heat Heat and Monitor by TLC add_alkyl_halide->heat workup Aqueous Workup and Extraction heat->workup purify Column Chromatography workup->purify product N-Alkylated Product purify->product

Caption: Workflow for N-alkylation of this compound.

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, significantly influencing the biological activity of the molecule.

Materials:

Reagent/SolventSupplierGrade
This compoundCommercial Source>98%
Acyl Chloride (e.g., Benzoyl Chloride)Commercial SourceReagent Grade
Triethylamine (Et₃N)Commercial SourceAnhydrous
Dichloromethane (DCM)Commercial SourceAnhydrous
1 M Hydrochloric Acid (HCl)Laboratory Prepared
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory Prepared
BrineLaboratory PreparedSaturated
Anhydrous Magnesium Sulfate (MgSO₄)Commercial SourceAnhydrous

Procedure:

  • Suspend this compound (1.0 eq.) in anhydrous dichloromethane (0.2 M).

  • Add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallize or purify by column chromatography to yield the N-acylated product.[6]

Building Block for Heterocyclic Scaffolds

This compound can serve as a foundational element for constructing more complex heterocyclic systems, a strategy often employed in the development of novel therapeutic agents and agrochemicals.[7][8]

Synthesis of Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives from 2-aminobenzothiazoles is a well-established route.[9] A similar strategy can be envisioned starting from 7-chloro-2-aminobenzothiazole, which can be prepared from this compound.

Thiazolidinone_Synthesis start This compound step1 Reduction to 7-Chloro-2-aminobenzothiazole start->step1 step2 Condensation with Aromatic Aldehyde step1->step2 intermediate Schiff Base Intermediate step2->intermediate step3 Cyclization with Thioglycolic Acid intermediate->step3 product Thiazolidinone Derivative step3->product

Caption: Synthetic pathway to thiazolidinone derivatives.

This protocol outlines a potential multi-step synthesis of a thiazolidinone derivative, leveraging the reactivity of the 7-chloro-2-aminobenzothiazole intermediate.

Step A: Synthesis of 7-Chloro-2-aminobenzothiazole

A plausible route to 7-chloro-2-aminobenzothiazole involves the reduction of a corresponding nitro precursor, followed by cyclization. A more direct, though less detailed, synthetic route from 2-amino-7-chlorobenzothiazole has also been reported.

Step B: Synthesis of Schiff Base

  • Reflux a mixture of 7-chloro-2-aminobenzothiazole (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol with a catalytic amount of glacial acetic acid for 4-6 hours.[9]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to precipitate the Schiff base.

  • Filter, wash with cold ethanol, and dry the product.

Step C: Cyclization to Thiazolidinone

  • Reflux the Schiff base (1.0 eq.) with thioglycolic acid (1.2 eq.) in a suitable solvent like DMF or toluene, with a catalytic amount of ZnCl₂ for 8-12 hours.[9]

  • After cooling, pour the reaction mixture into ice-water.

  • Filter the precipitated solid, wash with water, and recrystallize from an appropriate solvent to obtain the final thiazolidinone product.

Potential in Agrochemical Synthesis

Benzothiazole derivatives have found applications in agriculture as fungicides, herbicides, and insecticides.[7] The chloro-substituent on the aromatic ring of this compound makes it an attractive precursor for agrochemical development, as halogen atoms are often incorporated to enhance biological activity and metabolic stability. While specific applications of this exact molecule are not widely documented, related compounds like 2-chlorobenzothiazole are known intermediates in agrochemical synthesis.[10]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its multiple reactive sites allow for a wide range of chemical transformations, providing access to a diverse array of functionalized benzothiazole derivatives. The protocols and applications outlined in this document serve as a foundational guide for researchers to explore the full synthetic potential of this compound in the pursuit of novel bioactive molecules for pharmaceutical and agrochemical applications. Further investigation into the reactivity of the 7-chloro position through nucleophilic aromatic substitution is a promising avenue for future research.

References

7-Chlorobenzo[d]thiazol-2(3H)-one as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 7-Chlorobenzo[d]thiazol-2(3H)-one: A Privileged Intermediate for Modern Drug Discovery

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen and sulfur-containing scaffolds being particularly prominent.[1] Among these, the benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged core structure found in numerous therapeutic agents.[1][2][3] Benzothiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4]

This guide focuses on a specific, highly versatile intermediate: This compound (CAS No: 80416-76-8).[5] The strategic placement of a chlorine atom at the 7-position and the presence of a lactam (cyclic amide) functionality provide medicinal chemists with orthogonal chemical handles for molecular elaboration. The chlorine atom serves as a key site for carbon-carbon and carbon-heteroatom bond formation through modern cross-coupling reactions, while the secondary amine of the lactam is readily functionalized via alkylation or acylation. This dual reactivity makes this compound an ideal starting point for building libraries of complex molecules in the pursuit of novel therapeutics. This document provides a detailed overview of its synthesis, reactivity, and application, complete with actionable protocols for researchers in drug discovery.

Section 1: Reactivity Profile and Strategic Considerations

The utility of this compound stems from its distinct reactive sites. Understanding the causality behind its reactivity is crucial for designing successful synthetic campaigns.

  • The N-H Acidity: The proton on the nitrogen atom is moderately acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for facile deprotonation with mild bases (e.g., K₂CO₃, Cs₂CO₃), generating a potent nucleophile. This site is the primary target for introducing substituents to modulate properties like solubility, cell permeability, and target engagement.

  • The C-Cl Bond: The chlorine atom at the 7-position is a classic handle for transition-metal-catalyzed cross-coupling reactions. It is relatively stable to the conditions used for N-alkylation, allowing for a sequential derivatization strategy. This site is ideal for introducing aryl or alkyl groups to explore structure-activity relationships (SAR) by probing specific pockets in a biological target.

The strategic orthogonality of these two sites is a key advantage, enabling a divergent synthetic approach from a common intermediate.

G cluster_main Drug Discovery Workflow Intermediate This compound (Core Scaffold) N_Func Protocol 2.1: N-Alkylation / N-Arylation Intermediate->N_Func Modify Pharmacokinetics C_Func Protocol 2.2: Suzuki Cross-Coupling Intermediate->C_Func Probe Target Binding Pocket Ullmann Protocol 2.3: Ullmann Condensation Intermediate->Ullmann Introduce Novel Linkages Library Diverse Compound Library N_Func->Library C_Func->Library Ullmann->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR SAR & Lead Optimization Screening->SAR SAR->Library Iterative Design Candidate Drug Candidate SAR->Candidate

Figure 1: A generalized workflow for utilizing this compound in a drug discovery program.

Section 2: Key Synthetic Protocols and Methodologies

The following protocols provide step-by-step instructions for the synthesis and derivatization of the title compound. Each protocol includes a rationale section to explain the underlying chemical principles.

Protocol 2.1: Base-Mediated N-Alkylation

This is one of the most fundamental and high-yielding reactions for derivatizing the this compound core. It is used to attach a wide variety of side chains to the nitrogen atom.

Objective: To introduce an alkyl or benzyl group at the N-3 position.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to yield the N-alkylated product.

Rationale:

  • Base Selection: Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the acidic N-H. Its insolubility in DMF is not a hindrance as the reaction effectively occurs on the solid-liquid interface. Stronger bases like sodium hydride could be used but may lead to side reactions and require stricter anhydrous conditions.[6]

  • Solvent Choice: DMF is an excellent polar aprotic solvent that dissolves the organic starting material and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

  • Workup: The aqueous workup is designed to remove the inorganic base (K₂CO₃) and the DMF solvent, which is water-miscible. The brine wash helps to remove residual water from the organic layer.

ElectrophileProductTypical Yield
Benzyl Bromide3-Benzyl-7-chlorobenzo[d]thiazol-2(3H)-one>90%
Ethyl Iodide7-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one>85%
2-Bromoacetamide2-(7-Chloro-2-oxo-2,3-dihydrobenzo[d]thiazol-3-yl)acetamide>80%

Table 1: Representative yields for the N-alkylation of this compound.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the chlorine atom at the C-7 position as a handle for forming a new carbon-carbon bond, a cornerstone of modern medicinal chemistry for building biaryl structures.[7][8]

Objective: To couple an arylboronic acid to the 7-position of the benzothiazole ring.

Materials:

  • 7-Chloro-3-alkyl-benzo[d]thiazol-2(3H)-one (N-protected intermediate from Protocol 2.1)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable ligand

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene and water (e.g., 10:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • To a round-bottom flask, add the N-protected 7-chloro intermediate (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (toluene:water, 10:1).

  • Heat the reaction mixture to 100-110 °C under the inert atmosphere for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired biaryl compound.

Rationale:

  • Catalyst System: Palladium catalysts are highly effective for C-C bond formation.[8][9] The combination of a palladium precursor like Pd(OAc)₂ with a sterically bulky and electron-rich phosphine ligand like SPhos is highly efficient for coupling unactivated aryl chlorides, which are often challenging substrates.[8]

  • Base and Solvent: A base is required to activate the boronic acid in the transmetalation step of the catalytic cycle. K₃PO₄ is a common choice. A biphasic solvent system like toluene/water is often used to facilitate the dissolution of both organic and inorganic reagents. Degassing the solvents is critical to prevent oxidation of the phosphine ligand and deactivation of the Pd(0) active catalyst.

  • N-Protection: The N-H proton of the parent intermediate is acidic and can interfere with the catalytic cycle. Therefore, it is crucial to first protect/derivatize the nitrogen using a reaction like Protocol 2.1 before attempting the Suzuki coupling.

G cluster_suzuki Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Trans Transmetalation OxAdd->Trans Pd(II) Intermediate RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regenerates Catalyst Product R-Benzothiazole-Ar' RedElim->Product ArX R-Benzothiazole-Cl ArX->OxAdd ArB Ar'-B(OH)₂ ArB->Trans Base Base (K₃PO₄) Base->ArB

Figure 2: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 2.3: Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for forming C-N or C-O bonds. It is particularly useful for coupling the N-H of the benzothiazolone with aryl halides.[10][11]

Objective: To couple an aryl halide to the N-3 position.

Materials:

  • This compound

  • Aryl iodide or aryl bromide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • L-Proline or other suitable ligand

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate, water, brine.

Procedure:

  • In a reaction vial, combine this compound (1.0 eq), the aryl halide (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO.

  • Seal the vial and heat the mixture to 100-120 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the N-arylated product.

Rationale:

  • Catalyst System: While early Ullmann reactions required stoichiometric copper at high temperatures, modern protocols use catalytic amounts of a copper(I) source like CuI.[11][12] The addition of a ligand, such as the inexpensive and readily available amino acid L-proline, accelerates the reaction and allows it to proceed under milder conditions.[11]

  • Reaction Conditions: DMSO is a suitable high-boiling polar solvent. The reaction often requires higher temperatures and longer reaction times compared to N-alkylation but provides direct access to N-aryl structures that are prevalent in many kinase inhibitors.

Section 3: Application in Targeted Drug Discovery

While direct examples for the 7-chloro isomer are emerging, the closely related benzoxazolone and benzothiazolone scaffolds have been successfully employed to generate potent inhibitors for various disease targets, particularly protein kinases.

  • c-Met Kinase Inhibitors: A molecular hybridization strategy using a benzo[d]oxazol-2(3H)-one scaffold (a close isostere of our title compound) led to the discovery of potent c-Met kinase inhibitors.[13] One compound from this series showed an IC₅₀ value of 1 nM against the kinase, demonstrating the power of this core structure in generating highly active molecules.[13]

  • TNIK Inhibitors for Colorectal Cancer: Benzo[d]oxazol-2(3H)-one derivatives were identified as a new class of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer.[14] The most potent compound in the series had an IC₅₀ of 0.050 µM and effectively suppressed cancer cell proliferation and migration.[14]

  • EGFR Inhibitors: Hybrid molecules incorporating a benzothiazole core have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key target in oncology.[15]

The this compound intermediate is an ideal platform to build upon these successes. The protocols described above allow for the systematic exploration of chemical space around this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties for a given biological target.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its dual reactive sites—the nucleophilic nitrogen and the coupling-ready C-Cl bond—provide a robust and flexible platform for generating diverse molecular architectures. By applying the rational design principles and robust synthetic protocols outlined in this guide, researchers can efficiently synthesize compound libraries, probe complex structure-activity relationships, and ultimately drive the discovery of the next generation of targeted therapeutics.

References

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 7-Chlorobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzo[d]thiazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antidepressant, anticonvulsant, and anticancer effects.[1][2] This document provides a detailed guide for the synthesis of the 7-chloro-substituted core, 7-Chlorobenzo[d]thiazol-2(3H)-one, and outlines a robust protocol for its subsequent derivatization, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. We will delve into the causality behind experimental choices, ensuring a reproducible and logically sound methodology.

Introduction and Strategic Overview

The benzothiazole ring system is a cornerstone in the development of therapeutic agents due to its versatile chemical nature and ability to interact with various biological targets.[3] The specific substitution pattern, such as the presence of a chlorine atom at the 7-position and a carbonyl group at the 2-position, can significantly modulate the compound's physicochemical properties and biological activity.

Our synthetic strategy is bifurcated into two primary phases:

  • Core Scaffold Synthesis: Construction of the this compound ring system via intramolecular cyclization of a key precursor.

  • Derivative Elaboration: Functionalization of the core scaffold, primarily through N-alkylation at the 3-position, to explore chemical space and optimize for desired biological endpoints.

This approach provides a reliable and scalable pathway to a diverse range of novel chemical entities.

Phase 1: Synthesis of the this compound Core

The cornerstone of this synthesis is the cyclization of 2-amino-4-chlorothiophenol. This reaction involves the formation of a cyclic thiocarbamate by introducing a carbonyl group between the amino and thiol functionalities. The choice of the carbonylating agent is critical for efficiency and safety. While historically phosgene was used, its extreme toxicity makes safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or carbonyldiimidazole (CDI) the standard in modern synthesis.

Mechanism Insight: The reaction proceeds via a nucleophilic attack from the more nucleophilic amine group onto the carbonyl source, followed by an intramolecular cyclization where the thiol group displaces a leaving group to form the stable five-membered thiazolone ring. A non-nucleophilic base is employed to neutralize the HCl generated during the reaction without competing in the reaction itself.

Core_Synthesis_Workflow A 2-Amino-4-chlorothiophenol (Starting Material) C Intramolecular Cyclization A->C  THF, Et3N, 0°C to RT B Triphosgene (Carbonyl Source) B->C D This compound (Core Scaffold) C->D

Caption: Workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of this compound

This protocol details the cyclization of 2-amino-4-chlorothiophenol using triphosgene as a safer solid phosgene equivalent.

Materials & Reagents:

  • 2-Amino-4-chlorothiophenol (CAS: 1004-00-8)[4][5][6]

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4-chlorothiophenol (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (2.5 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.

    • Scientist's Note: Triethylamine acts as a non-nucleophilic base to scavenge the HCl produced. Using a slight excess ensures the reaction medium remains basic, facilitating the cyclization.

  • Carbonyl Source Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Transfer this solution to the dropping funnel.

    • Causality: Triphosgene is a solid and safer to handle than gaseous phosgene. One mole of triphosgene is equivalent to three moles of phosgene. Careful stoichiometry is key to avoiding side reactions.

  • Reaction Execution: Add the triphosgene solution dropwise to the stirred reaction mixture at 0 °C over 30-45 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by carefully adding saturated NaHCO₃ solution to neutralize any remaining acidic species.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values.

Phase 2: Derivatization via N-Alkylation

With the core scaffold in hand, the next phase involves creating derivatives to build a compound library for biological screening. The most accessible site for modification is the nitrogen atom at the 3-position. The N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion, which can then be alkylated using various electrophiles.[1]

Choice of Base and Solvent:

  • Base: The choice of base is critical and depends on the reactivity of the electrophile. Sodium hydride (NaH), a strong, non-nucleophilic base, is effective but requires strictly anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively solvate the ions without interfering with the nucleophilic substitution.

Derivatization_Workflow A This compound B Deprotonation (N-Anion Formation) A->B  DMF or MeCN C Nucleophilic Attack (S_N2 Reaction) B->C D N-Substituted Derivative (R-X) D->C E Base (e.g., NaH, K2CO3) Electrophile (R-X) E->B

Caption: General workflow for N-alkylation of the core scaffold.

Protocol 2: General Procedure for N-Alkylation

This protocol provides a general method that can be adapted for various alkylating agents (R-X), such as alkyl halides or tosylates.

Materials & Reagents:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkylating agent (R-X, e.g., benzyl bromide, ethyl bromoacetate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Deprotonation:

    • Using NaH: Cool the solution to 0 °C. Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.

    • Using K₂CO₃: Add finely ground K₂CO₃ (2.0-3.0 eq). This can typically be done at room temperature.

  • Alkylation: Add the alkylating agent (R-X, 1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction Completion: Allow the reaction to stir at room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor the reaction progress by TLC.

    • Scientist's Note: The reaction time can vary significantly (from 1 to 24 hours) depending on the reactivity of the electrophile.

  • Work-up:

    • Cool the reaction to room temperature and quench by slowly adding water.

    • Transfer to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash several times with water to remove DMF, followed by a final wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted derivative.

Data Presentation: Representative N-Alkylation Reactions

The following table summarizes expected reaction parameters for the synthesis of representative derivatives.

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Typical Time (h)
1Benzyl bromideK₂CO₃DMFRT4-6
2Ethyl bromoacetateK₂CO₃MeCN608-12
31-Bromo-3-chloropropaneNaHTHFRT to 406-8
44-Nitrobenzyl bromideK₂CO₃DMFRT3-5

Conclusion

This application note provides a validated and logically structured approach for the synthesis of this compound and its N-substituted derivatives. By understanding the causality behind the choice of reagents and conditions, researchers can confidently and safely produce these valuable compounds for further investigation in drug discovery and development programs. The protocols are designed to be robust and adaptable, serving as a solid foundation for building diverse chemical libraries.

References

Application Notes and Protocols for 7-Chlorobenzo[d]thiazol-2(3H)-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Agrochemical Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in the field of medicinal and agricultural chemistry.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of bioactive molecules.[2] In agrochemical research, benzothiazole derivatives have demonstrated a broad spectrum of activities, including fungicidal, herbicidal, insecticidal, and antibacterial effects.[3] This versatility makes the benzothiazole nucleus a fertile ground for the discovery of novel crop protection agents.

This guide focuses on a specific, yet underexplored, member of this family: 7-Chlorobenzo[d]thiazol-2(3H)-one . While its isomers, particularly the 4-chloro and 6-chloro analogs, have been investigated as intermediates or active compounds, the 7-chloro isomer presents an opportunity for novel discovery.[4][5] The strategic placement of the chlorine atom at the 7-position can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to unique activity profiles.

These application notes provide a comprehensive framework for researchers to explore the agrochemical potential of this compound. We will delve into its potential applications, propose detailed screening protocols, and discuss the underlying scientific rationale for these experimental designs.

Part 1: Potential Agrochemical Applications and Mechanistic Insights

Based on the known activities of structurally related benzothiazoles, this compound is a promising candidate for investigation in several key areas of agrochemical research.

Fungicidal Activity

Benzothiazole derivatives have been reported to exhibit significant antifungal properties against a range of plant pathogens. The mechanism of action for some derivatives is proposed to involve the inhibition of crucial fungal enzymes.[2] For instance, some may interfere with cell wall synthesis or disrupt mitochondrial respiration.[6]

Hypothesized Mechanism of Action: One potential target for benzothiazole-based fungicides is the inhibition of enzymes within the ergosterol biosynthesis pathway, a common target for azole fungicides.[7] Another possibility is the disruption of mitochondrial function. The diagram below illustrates a generalized workflow for investigating the fungicidal potential of this compound.

Fungicidal_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies A Compound Preparation (this compound in DMSO) C Poisoned Food Assay (Mycelial Growth Inhibition) A->C B Pathogen Culture (e.g., Fusarium oxysporum, Rhizoctonia solani) B->C D MIC Determination (Broth Microdilution) C->D Calculate EC50 E Plant Inoculation (e.g., Seed Treatment, Foliar Spray) D->E Promising Candidates I Ergosterol Biosynthesis Assay D->I J Mitochondrial Respiration Assay D->J K Cell Membrane Permeability Assay D->K F Compound Application (Preventative & Curative) E->F G Disease Scoring & Assessment F->G H Phytotoxicity Evaluation F->H

Caption: Workflow for Fungicidal Evaluation of this compound.

Herbicidal Activity

The herbicidal potential of this scaffold is suggested by the fact that 4-Chlorobenzo[d]thiazol-2(3H)-one is a key intermediate in the synthesis of Benazolin-Ethyl, a selective post-emergence herbicide.[4] Benazolin-Ethyl functions as a synthetic auxin, disrupting plant growth processes. Furthermore, some benzothiazole derivatives are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis.[8] PPO inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption.

Hypothesized Mechanism of Action: this compound could potentially act as a PPO inhibitor. The electron-withdrawing nature of the chlorine atom and the overall structure of the benzothiazole ring are features found in other PPO-inhibiting herbicides.

Herbicidal_Screening_Pathway cluster_pre Pre-emergence Screening cluster_post Post-emergence Screening cluster_moa Mechanism Investigation PreA Seed Germination Assay (e.g., Amaranthus retroflexus, Setaria faberi) PreB Compound Application to Soil PreA->PreB PreC Evaluate Germination Rate & Seedling Growth PreB->PreC MoA_A In Vitro PPO Inhibition Assay PreC->MoA_A Active Compounds PostA Whole Plant Spray Assay (2-4 leaf stage) PostB Visual Injury Assessment (Chlorosis, Necrosis) PostA->PostB PostC Biomass Reduction Measurement PostB->PostC PostC->MoA_A Active Compounds MoA_B Chlorophyll Content Measurement MoA_A->MoA_B

Caption: Herbicidal Screening and MoA Investigation Pathway.

Insecticidal Activity

Derivatives of chlorobenzothiazole have shown insecticidal effects against lepidopteran pests like Spodoptera littoralis.[9] The mode of action for insecticidal benzothiazoles is not as well-defined as for fungicides and herbicides but may involve disruption of the nervous system or interference with vital metabolic pathways.

Hypothesized Target: Potential targets could include receptors in the insect nervous system, such as nicotinic acetylcholine receptors (nAChRs) or GABA receptors, or metabolic enzymes critical for insect development and survival.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable for the initial screening of this compound.

Protocol 1: In Vitro Antifungal Assay (Poisoned Food Technique)

Objective: To determine the inhibitory effect of this compound on the mycelial growth of common plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Potato Dextrose Agar (PDA)

  • Actively growing cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Colletotrichum gloeosporioides)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 45-50°C in a water bath.

  • Poisoned Media Preparation: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the media. Prepare a control plate containing PDA with 1% DMSO.

  • Plating: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut a disc of mycelial growth from the edge of a 7-day-old culture of the test fungus. Place the mycelial disc, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC50) through probit analysis.

Protocol 2: Pre-Emergence Herbicidal Activity Assay

Objective: To evaluate the pre-emergence herbicidal activity of this compound on selected weed species.

Materials:

  • This compound

  • Acetone and Tween-20 (surfactant)

  • Seeds of monocot and dicot weeds (e.g., Setaria faberi, Amaranthus retroflexus)

  • Pots (10 cm diameter) filled with sterilized sandy loam soil

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Compound Formulation: Prepare a series of test solutions of this compound in acetone with 0.5% (v/v) Tween-20 to achieve different application rates (e.g., 50, 100, 250, 500 g a.i./ha). An equivalent solution without the test compound serves as the control.

  • Sowing: Sow 20-30 seeds of each weed species at a depth of 1 cm in separate pots.

  • Application: Immediately after sowing, apply the test solutions evenly to the soil surface using a laboratory sprayer.

  • Incubation: Place the pots in a growth chamber maintained at 25°C with a 16/8 h (light/dark) photoperiod. Water the pots as needed to maintain soil moisture.

  • Assessment: After 14-21 days, assess the herbicidal effect by counting the number of germinated seedlings and visually scoring the injury (on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

  • Biomass Measurement: Harvest the above-ground parts of the surviving seedlings and measure their fresh weight.

  • Analysis: Calculate the percent inhibition of germination and the percent reduction in fresh weight compared to the control. Determine the GR50 (the dose required to cause a 50% reduction in growth).

Protocol 3: Insecticidal Bioassay (Leaf Dip Method)

Objective: To assess the insecticidal activity of this compound against a model insect pest.

Materials:

  • This compound

  • Acetone and Triton X-100 (surfactant)

  • Second or third instar larvae of a test insect (e.g., Spodoptera littoralis, Diamondback moth - Plutella xylostella)

  • Fresh host plant leaves (e.g., cabbage, cotton)

  • Ventilated containers or Petri dishes lined with moist filter paper

Procedure:

  • Solution Preparation: Prepare a range of concentrations of the test compound in a 10% acetone-water solution containing 0.1% Triton X-100. A control solution without the test compound should also be prepared.

  • Leaf Dipping: Excise fresh, undamaged host plant leaves. Dip each leaf into a test or control solution for 10-20 seconds with gentle agitation to ensure complete coverage.

  • Drying: Allow the treated leaves to air-dry completely on a wire rack.

  • Insect Exposure: Place one treated leaf in each ventilated container. Introduce 10-15 larvae into each container.

  • Incubation: Maintain the containers at 25 ± 2°C with a 16/8 h (light/dark) photoperiod.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (Lethal Concentration to kill 50% of the population) using probit analysis.

Protocol 4: Phytotoxicity Assessment

Objective: To evaluate the potential for this compound to cause injury to a non-target crop species.[10]

Materials:

  • A sensitive crop species (e.g., tomato, cucumber) at the 2-4 leaf stage

  • Test solutions of this compound at 1x and 2x the highest effective concentration found in the primary screens.

  • Control solution (formulation blank)

  • Laboratory sprayer

  • Greenhouse or growth chamber

Procedure:

  • Plant Preparation: Grow healthy, uniform seedlings of the test crop to the 2-4 true leaf stage.

  • Application: Spray the plants with the test and control solutions until runoff. Ensure a group of plants remains unsprayed as a negative control.

  • Observation: Place the plants back in the greenhouse or growth chamber and observe them for signs of phytotoxicity at 3, 7, and 14 days after treatment.

  • Scoring: Record any visible injury, such as chlorosis, necrosis, stunting, or malformation, using a 0-10 rating scale (where 0 = no injury, 10 = plant death).

  • Data Analysis: Compare the injury ratings and growth parameters (e.g., plant height, fresh weight) of the treated plants to the control plants.

Part 3: Data Presentation and Interpretation

Quantitative data from the above protocols should be systematically organized for clear interpretation and comparison.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesEC50 (µg/mL)95% Confidence Interval
Fusarium oxysporumDataData
Rhizoctonia solaniDataData
Colletotrichum gloeosporioidesDataData
Positive Control (e.g., Tebuconazole) DataData

Table 2: Herbicidal Activity of this compound

Weed SpeciesAssay TypeGR50 (g a.i./ha)95% Confidence Interval
Amaranthus retroflexusPre-emergenceDataData
Setaria faberiPre-emergenceDataData
Amaranthus retroflexusPost-emergenceDataData
Setaria faberiPost-emergenceDataData
Positive Control (e.g., Glyphosate) Post-emergenceDataData

Table 3: Insecticidal Activity of this compound

Insect SpeciesTime PointLC50 (µg/mL)95% Confidence Interval
Spodoptera littoralis48 hoursDataData
Plutella xylostella48 hoursDataData
Positive Control (e.g., Emamectin Benzoate) 48 hoursDataData

Conclusion and Future Directions

This compound represents a valuable starting point for agrochemical discovery programs. The protocols outlined in this guide provide a systematic approach to characterizing its biological activity profile. Positive results in these initial screens should be followed by more advanced studies, including:

  • Spectrum of Activity: Testing against a broader range of fungal pathogens, weeds, and insect pests.

  • Mode of Action Elucidation: Conducting detailed biochemical and physiological studies to identify the specific molecular target(s).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its potency and selectivity.

  • Environmental Fate and Toxicology: Assessing the compound's persistence in soil and water, and its toxicity to non-target organisms.

By following a logical and scientifically rigorous screening cascade, researchers can effectively unlock the potential of this compound and contribute to the development of new, effective solutions for global crop protection.

References

Introduction: Unlocking the Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to In Vitro Profiling of 7-Chlorobenzo[d]thiazol-2(3H)-one

The benzothiazole core, a fusion of benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry. This structure is a cornerstone in a vast array of compounds demonstrating significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of benzothiazole have been successfully developed into clinically approved drugs, highlighting the versatility of this chemical motif for interacting with diverse biological targets.[1]

While comprehensive biological data for this compound is still emerging, its structural class provides a robust framework for predicting its potential applications. As Senior Application Scientists, we approach this compound not as an unknown, but as a molecule with a high probability of utility in key areas of drug discovery. This guide provides a series of detailed protocols and the scientific rationale for investigating this compound in vitro, focusing on assays for cytotoxicity, cell migration, kinase inhibition, and its potential use as a chemical probe.

Section 1: Foundational Analysis: Cytotoxicity and Antiproliferative Effects

Scientific Rationale: The initial and most critical step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. A compound's ability to selectively inhibit the growth of cancer cells is a primary indicator of its potential as an anticancer agent. The benzothiazole scaffold is a common feature in numerous compounds designed to be cytotoxic to tumor cells.[3][4] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an accurate proxy for cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes, which are active in viable cells, reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color that can be quantified.[5]

Workflow for Assessing Cytotoxicity

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B D Treat Cells with Compound (e.g., 24-72 hours) B->D C Prepare Serial Dilutions of this compound C->D E Add MTT Reagent to each well D->E F Incubate (2-4 hours) to allow formazan formation E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance (e.g., at 570 nm) G->H I Calculate % Viability and Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a selected cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3][6]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Include wells for vehicle control and no-cell blanks.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. Also prepare dilutions for the positive control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Add medium with the corresponding DMSO concentration to the vehicle control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Section 2: Probing Anti-Metastatic Potential

Scientific Rationale: Metastasis is the primary cause of cancer-related mortality, making the inhibition of cell migration and invasion a critical therapeutic goal.[6] Several thiazole derivatives have demonstrated potent efficacy in blocking these processes.[7] Mechanistic studies suggest that these compounds can impair the actin cytoskeleton, specifically by reducing cellular F-actin and preventing the localization of key proteins to membrane protrusions that drive cell movement.[6][7] The transwell assay is the gold standard for evaluating a compound's effect on cell migration (chemotaxis) and invasion in vitro.

Distinguishing Migration from Invasion

cluster_migration Migration Assay cluster_invasion Invasion Assay M_Top Upper Chamber: - Serum-free medium - Cells - Test Compound M_Membrane Porous Membrane (e.g., 8 µm pores) M_Top->M_Membrane M_Bottom Lower Chamber: - Chemoattractant (e.g., 10% FBS) M_Membrane->M_Bottom M_Arrow Cells actively migrate towards chemoattractant I_Top Upper Chamber: - Serum-free medium - Cells - Test Compound I_Matrix Matrigel / ECM Layer I_Top->I_Matrix I_Membrane Porous Membrane (e.g., 8 µm pores) I_Matrix->I_Membrane I_Bottom Lower Chamber: - Chemoattractant (e.g., 10% FBS) I_Membrane->I_Bottom I_Arrow Cells must first degrade matrix, then migrate

Caption: Comparison of the transwell migration and invasion assay setups.

Protocol 2: Transwell Migration Assay

Objective: To assess the ability of this compound to inhibit cancer cell migration towards a chemoattractant.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Metastatic cancer cell line (e.g., MDA-MB-231)[6]

  • Serum-free medium and complete growth medium (with 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet staining solution

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup:

    • Add 600 µL of complete growth medium (chemoattractant) to the lower wells of a 24-well plate.

    • Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1x10^6 cells/mL.

    • In a separate tube, pre-treat the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes. Use a sub-lethal concentration determined from the MTT assay.

    • Add 100 µL of the treated cell suspension (100,000 cells) to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO2.

  • Staining and Quantification:

    • Carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom surface by immersing the inserts in methanol for 15 minutes.

    • Stain the cells by immersing the inserts in Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Visualize and count the migrated cells in several random fields of view under a microscope.

    • Alternatively, destain the cells by immersing the membrane in a destaining solution (e.g., 10% acetic acid) and measure the absorbance of the solution.

    • Calculate the percentage of migration inhibition compared to the vehicle control.

Section 3: Elucidating the Mechanism: Kinase Inhibition Profile

Scientific Rationale: After identifying a functional effect, the next logical step is to uncover the molecular mechanism. Benzothiazole derivatives are well-documented as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in proliferation and survival.[2] Specific kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been identified as targets for this class of compounds.[5][8] A luminescent-based, in vitro kinase assay can rapidly determine if this compound directly inhibits the activity of specific kinases.

Simplified EGFR Signaling Pathway

cluster_pathway EGFR Signaling Cascade EGF EGF (Ligand) EGFR EGFR (Receptor Kinase) EGF->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by a benzothiazole derivative.

Protocol 3: General In Vitro Kinase Assay (Luminescence-Based)

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a specific kinase (e.g., EGFR).

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • This compound

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a white plate, add the kinase assay buffer.

    • Add the test compound dilutions (or vehicle control).

    • Add the specific substrate and the recombinant kinase enzyme.

    • Initiate the reaction by adding a pre-determined concentration of ATP (often the Km value).

  • Incubation: Incubate the plate at room temperature or 30°C for 60 minutes. The reaction consumes ATP, producing ADP.

  • ADP to ATP Conversion: Add the first reagent from the detection kit (e.g., ADP-Glo™ Reagent), which stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add the second reagent (Kinase Detection Reagent), which converts the newly generated ADP back into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis:

    • Normalize the data using "no kinase" (0% activity) and "vehicle control" (100% activity) wells.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation: Kinase Selectivity Profile
Kinase TargetIC50 (nM)
EGFR50
VEGFR-2120
c-Met850
SRC>10,000
ABL>10,000
This table presents hypothetical data for illustrative purposes.

References

The Versatile Scaffold: 7-Chlorobenzo[d]thiazol-2(3H)-one as a Cornerstone for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, the benzothiazole core is a recurring motif, celebrated for its broad spectrum of biological activities and valuable physicochemical properties. Among its many derivatives, 7-Chlorobenzo[d]thiazol-2(3H)-one emerges as a particularly strategic building block. The presence of a chlorine atom at the 7-position offers a handle for further functionalization through cross-coupling reactions, while the lactam functionality provides a reactive site for N-alkylation and N-arylation. This unique combination of reactive centers makes this compound a versatile scaffold for the synthesis of a diverse library of heterocyclic compounds with potential applications in drug discovery and beyond.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced heterocyclic systems. We will delve into the synthesis of the core structure, explore key functionalization strategies, and discuss the biological relevance of the resulting derivatives, offering researchers a practical and in-depth resource for their synthetic endeavors.

I. Synthesis of the Core Building Block: this compound

The synthesis of this compound can be efficiently achieved from commercially available starting materials. A common and reliable route begins with the synthesis of the corresponding 2-amino-7-chlorobenzo[d]thiazole, which is then converted to the desired 2-oxo derivative.

Protocol 1: Synthesis of 2-Amino-7-chlorobenzo[d]thiazole

This protocol is adapted from a documented procedure for the synthesis of 7-chlorobenzo[d]thiazol-2-amine from 2-chloro-6-nitroaniline[1]. The process involves a multi-step sequence including reduction of the nitro group, diazotization, thiocyanation, and subsequent cyclization.

Step 1: Reduction of 2-chloro-6-nitroaniline to 1-chloro-2,3-diaminobenzene

  • Rationale: The nitro group is a strong deactivating group and needs to be converted to an amino group to facilitate the subsequent cyclization to form the thiazole ring. A common method for this reduction is the use of a metal catalyst such as tin(II) chloride or catalytic hydrogenation.

  • Procedure:

    • To a solution of 2-chloro-6-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-2,3-diaminobenzene.

Step 2: Synthesis of 2-Amino-7-chlorobenzo[d]thiazole

  • Rationale: The formation of the benzothiazole ring is achieved by reacting the ortho-phenylenediamine derivative with a source of the C2-N unit of the thiazole ring. A common method is the reaction with potassium thiocyanate in the presence of a mild oxidizing agent like bromine.

  • Procedure:

    • Dissolve 1-chloro-2,3-diaminobenzene (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid.

    • Cool the mixture in an ice bath and add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice water and neutralize with a concentrated ammonium hydroxide solution to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-7-chlorobenzo[d]thiazole.

Protocol 2: Conversion of 2-Amino-7-chlorobenzo[d]thiazole to this compound
  • Rationale: The conversion of the 2-amino group to a hydroxyl group, which exists in tautomeric equilibrium with the desired 2-oxo form, is a standard transformation. This is typically achieved via a diazotization reaction followed by hydrolysis of the diazonium salt.

  • Procedure:

    • Suspend 2-amino-7-chlorobenzo[d]thiazole (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

    • Carefully heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.

    • Cool the mixture to room temperature and collect the precipitated solid by filtration.

    • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., acetic acid or ethanol) to yield this compound.

II. Functionalization of the this compound Scaffold

The true utility of this compound as a building block lies in its susceptibility to a variety of functionalization reactions at both the nitrogen atom of the thiazole ring and the chlorinated benzene ring.

A. N-Functionalization Reactions

The acidic N-H proton of the lactam allows for deprotonation and subsequent reaction with various electrophiles.

  • Rationale: The introduction of alkyl chains can significantly modulate the lipophilicity and steric profile of the molecule, which is crucial for tuning its biological activity. This reaction proceeds via an SN2 mechanism after deprotonation of the nitrogen. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions. A strong base like sodium hydride in an aprotic polar solvent like DMF or THF is commonly employed.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

    • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative N-Alkylation Reactions

Alkyl HalideBaseSolventTime (h)Yield (%)
Methyl IodideNaHDMF2~90
Ethyl BromideNaHTHF4~85
Benzyl BromideK₂CO₃Acetonitrile8~80
Propargyl BromideNaHDMF3~88
  • Rationale: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, allowing for the introduction of aryl or heteroaryl moieties at the nitrogen atom. This reaction typically requires high temperatures and a copper catalyst, often in the form of copper(I) iodide or copper powder. The use of a ligand can sometimes improve the reaction efficiency.

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (0.1-0.2 eq), and a base such as potassium carbonate (2.0 eq).

    • Add a high-boiling point polar aprotic solvent such as DMF or N,N-dimethylacetamide (DMA).

    • Heat the reaction mixture to 120-160 °C and stir for 12-24 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with aqueous ammonia solution to remove copper salts, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

B. C-Functionalization of the Benzene Ring

The chlorine atom at the 7-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

  • Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between an organoboron compound and a halide. This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 7-position of the benzothiazole core. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

  • Procedure:

    • To a reaction flask, add this compound (or its N-protected derivative) (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.[2]

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic AcidPalladium CatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90~90
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O95~78
Vinylboronic acid pinacol esterPd(dppf)Cl₂K₃PO₄Toluene/H₂O85~80

III. Application in the Synthesis of Biologically Active Molecules

Derivatives of this compound are precursors to a wide range of heterocyclic compounds with significant biological activities. The ability to independently modify the N- and C7-positions allows for a systematic exploration of the structure-activity relationship (SAR).

Enzyme Inhibition: A Key Area of Application

Many benzothiazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease. For example, derivatives of the related benzo[d]oxazol-2(3H)-one scaffold have been developed as inhibitors of Mycobacterium tuberculosis InhA, a key enzyme in fatty acid biosynthesis[3]. Similarly, thiazole-containing compounds have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative diseases[4].

The functionalization of the this compound core can be strategically employed to target specific enzyme active sites. For instance, the introduction of bulky hydrophobic groups at the 7-position via Suzuki coupling could target hydrophobic pockets in an enzyme, while the N-substituent could be designed to form hydrogen bonds with key residues.

Diagram 1: General Workflow for Drug Discovery using this compound

G A This compound (Starting Material) B N-Functionalization (Alkylation/Arylation) A->B C C7-Functionalization (Suzuki Coupling, etc.) A->C D Library of Diverse Derivatives B->D C->D E High-Throughput Screening (Enzyme Inhibition Assays) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Caption: A streamlined workflow for identifying novel drug candidates.

Diagram 2: Hypothetical Enzyme Inhibition Mechanism

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Molecule Enzyme Target Enzyme Pocket1 Hydrophobic Pocket Residue1 Key Amino Acid Residue (e.g., Asp, Ser) Inhibitor 7-Substituted-N-alkyl- benzo[d]thiazol-2(3H)-one R1 N-Alkyl Group R2 C7-Aryl Group R1->Residue1 Hydrogen Bonding R2->Pocket1 Hydrophobic Interaction

Caption: Interaction of a derivative with an enzyme active site.

IV. Conclusion and Future Outlook

This compound stands as a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its dual reactivity allows for the systematic and efficient generation of diverse molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold in the development of novel therapeutic agents and functional materials. Future research in this area will likely focus on the development of more efficient and sustainable catalytic methods for the functionalization of the benzothiazole core, as well as the exploration of new biological targets for its derivatives. The continued investigation of this privileged scaffold is poised to yield exciting discoveries in the years to come.

V. References

  • Vu Thi, A.-T., Duong, Q.-H., Nguyen, D.-D., Nguyen, H., Nguyen, T.-H., & Duong, D.-T. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Journal of Science and Technology, 1(1), 60-65.

  • Logvinenko, I. A., & Zozulya, S. Y. (2017). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate.

  • Fanta, P. E. (1946). The Ullmann Synthesis of Biaryls. Chemical Reviews, 38(1), 139–196.

  • Al-Juboori, A. A. H., & Al-Masoudi, N. A. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974.

  • Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(2), 779-785.

  • Himaja, M., Munirajasekhar, D., Karigar, A., Ramana, M. V., & Sikarwar, M. (2012). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted benzo[d]thiazol-2-yl)hydrazine Derivatives. Asian Journal of Chemistry, 24(6), 2789-2792.

  • Elsayed, M. S. A., Chang, S., & Cushman, M. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 3(1), 109-118.

  • Kucuk, M., Kandemirli, F., & Shvets, N. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Journal of Biomolecular Structure and Dynamics, 1-15.

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. (2025). Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. Results in Chemistry, 8, 100732.

  • Sravanthi, G., & Harikishan, K. (2019). A comprehensive review on benzothiazole derivatives for their biological activities. World Journal of Pharmaceutical Research, 8(10), 4663-4680.

  • Universal Biologicals. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Estevez-Braun, A., Ravelo, A. G., & Perez-Sacau, E. (2006). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 36(13), 1855-1861.

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2014). Development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA. Bioorganic & Medicinal Chemistry, 22(21), 6045-6054.

  • Bhattacharya, A., Thirupathi, A., Natarajan, P., & Peruncheralathan, S. (2021). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. Molecules, 26(11), 3192.

  • Kumar, D., Maruthi Kumar, N., & Singh, S. K. (2021). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. RSC Advances, 11(36), 22171-22183.

  • Ali, A., Khan, S. A., & Asiri, A. M. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(13), 5091.

  • Chatterjee, S., & Bhattacharya, S. K. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(8), 956.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • Vu Thi, A.-T., Duong, Q.-H., Nguyen, D.-D., Nguyen, H., Nguyen, T.-H., & Duong, D.-T. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Journal of Science and Technology, 1(1), 60-65.

  • Solaroglu, A., Ozadali, K., & Ilgin, S. (2021). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1399.

  • Shawali, A. S., & Abdelhamid, A. O. (2008). 4H‐1,2,4‐triazole‐3‐thiol under classical and microwave conditions. AM1 semiemperical calculations for investigating the regioselectivity of alkylation. Journal of Heterocyclic Chemistry, 45(1), 1-10.

  • Singh, R. (2015, September 29). What is the procedure for the reaction of imidazole with alkyl halide? ResearchGate. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for High-Throughput Screening with 7-Chlorobenzo[d]thiazol-2(3H)-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] Derivatives of this scaffold have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 7-Chlorobenzo[d]thiazol-2(3H)-one backbone, in particular, offers a synthetically tractable starting point for the generation of diverse chemical libraries. The introduction of various substituents allows for the fine-tuning of physicochemical properties and biological activity, making libraries based on this scaffold a valuable resource for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[][4]

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds against specific biological targets.[5][6][7] This process utilizes automation, miniaturization, and sensitive detection methods to identify "hits"—compounds that modulate the activity of a target in a desired manner.[6] These hits serve as the starting point for lead optimization and further drug development.[6]

This document provides detailed application notes and protocols for the high-throughput screening of compound libraries derived from the this compound scaffold. We will cover both biochemical and cell-based assay formats, offering researchers a comprehensive guide to identifying and characterizing novel bioactive molecules.

Part 1: Assay Development and Considerations

The success of any HTS campaign hinges on the development of a robust and reliable assay.[8] The choice between a biochemical and a cell-based assay will depend on the specific research question and the nature of the biological target.

Biochemical Assays: These assays utilize purified components, such as enzymes or receptors, to directly measure the effect of a compound on its target.[9][10] They are often preferred for their simplicity, lower variability, and higher throughput. A common application is in screening for enzyme inhibitors.

Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context for evaluating a compound's activity.[10][11] They can measure a wide range of cellular responses, including cell viability, proliferation, toxicity, and changes in signaling pathways.[11] While potentially more complex, cell-based assays can provide valuable insights into a compound's mechanism of action and potential off-target effects.[10]

Key Considerations for Assay Development:

  • Assay Format: The assay should be amenable to miniaturization in 384- or 1536-well plates to conserve reagents and compound stocks.[12]

  • Signal Window: A clear and significant difference between the signals of the positive and negative controls is crucial for identifying true hits.

  • Reagent Stability: All reagents should be stable under the assay conditions and for the duration of the screen.

  • Automation Compatibility: The assay protocol should be designed for ease of execution by robotic liquid handling systems.[6]

  • Cost-Effectiveness: The cost per well should be minimized to allow for the screening of large compound libraries.

Quality Control in HTS

Rigorous quality control is essential to ensure the reliability of HTS data.[13][14][15] The Z'-factor is a widely accepted statistical parameter for evaluating the quality of an HTS assay.[7]

Z'-Factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Z'-FactorAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor consistently greater than 0.5 is considered robust and suitable for HTS.[12]

Part 2: Experimental Protocols

The following protocols are provided as examples and should be optimized for the specific target and instrumentation being used.

Protocol 1: Biochemical HTS for Kinase Inhibitors

This protocol describes a generic, fluorescence-based assay to identify inhibitors of a specific protein kinase from a this compound library.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.

Materials:

  • Purified protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound compound library (10 mM in DMSO)

  • Positive control (known kinase inhibitor, e.g., Staurosporine)

  • Negative control (DMSO)

  • ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • 384-well, low-volume, white, opaque microplates

  • Luminometer plate reader

Workflow Diagram:

HTS_Biochemical_Workflow cluster_prep Plate Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Compound Compound Dispensing (100 nL) Enzyme_Mix Add Kinase/ Substrate Mix (5 µL) Compound->Enzyme_Mix Controls Control Dispensing (Positive/Negative) Controls->Enzyme_Mix Incubate1 Incubate (30 min, RT) Enzyme_Mix->Incubate1 ATP_Add Add ATP (5 µL) Incubate1->ATP_Add Incubate2 Incubate (60 min, RT) ATP_Add->Incubate2 Detection_Reagent Add Detection Reagent (10 µL) Incubate2->Detection_Reagent Incubate3 Incubate (10 min, RT) Detection_Reagent->Incubate3 Read_Plate Read Luminescence Incubate3->Read_Plate Data_Analysis Data Analysis (Hit Identification) Read_Plate->Data_Analysis HTS_Cell_Based_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis Seed_Cells Seed Cells (20 µL) Incubate1 Incubate (24h, 37°C, 5% CO2) Seed_Cells->Incubate1 Compound_Add Add Compounds/ Controls (100 nL) Incubate1->Compound_Add Incubate2 Incubate (48h, 37°C, 5% CO2) Compound_Add->Incubate2 Equilibrate Equilibrate Plate to Room Temp (30 min) Incubate2->Equilibrate Detection_Reagent Add Viability Reagent (20 µL) Equilibrate->Detection_Reagent Incubate3 Incubate (10 min, RT) Detection_Reagent->Incubate3 Read_Plate Read Luminescence Incubate3->Read_Plate Data_Analysis Data Analysis (Hit Identification) Read_Plate->Data_Analysis Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->Receptor PI3K PI3K Receptor->PI3K Compound This compound Derivative Compound->Receptor Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

References

Application Notes & Protocols: Elucidating the Mechanism of Action of 7-Chlorobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities. This structural motif is foundational to a variety of compounds investigated for anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective properties.[1][2][3][4] The diverse biological effects stem from the ability of the benzothiazole ring system to interact with a wide array of biological targets. For instance, certain derivatives have been shown to exert anticancer effects by modulating key signaling pathways like AKT and ERK.[5] In the context of neurodegenerative diseases, benzothiazole-based compounds are being explored as multi-target-directed ligands, concurrently engaging targets such as histamine H3 receptors, cholinesterases, and monoamine oxidase B.[4] Furthermore, their antimicrobial properties have been linked to the inhibition of essential bacterial enzymes like DNA gyrase.[6]

This guide provides a comprehensive framework for researchers to investigate the mechanism of action (MoA) of novel 7-Chlorobenzo[d]thiazol-2(3H)-one derivatives. The following sections detail a systematic, multi-tiered approach, from initial phenotypic screening to specific molecular target identification and validation, empowering research teams to thoroughly characterize their compounds of interest.

A Tiered Approach to Mechanism of Action Elucidation

A systematic and logical progression of experiments is crucial for accurately defining the MoA of a novel compound. We propose a three-tiered approach that begins with broad, cell-based (phenotypic) screening and progressively narrows the focus to specific molecular interactions.

MOA_Workflow T1_Pheno Broad Phenotypic Screening (e.g., NCI-60 panel, antimicrobial panels) T1_Dose Dose-Response & Cytotoxicity Assays (e.g., MTT, Resazurin) T1_Pheno->T1_Dose T2_Pathway Pathway-Specific Assays (e.g., Apoptosis, Cell Cycle, Kinase profiling) T1_Dose->T2_Pathway Confirmed Activity T2_Target Target Class Identification (e.g., Receptor binding assays, Enzyme inhibition screens) T2_Pathway->T2_Target T3_Direct Direct Target Engagement Assays (e.g., SPR, CETSA) T2_Target->T3_Direct Hypothesized Target T3_Knockdown Genetic Validation (e.g., siRNA/CRISPR knockdown) T3_Direct->T3_Knockdown T3_Biomarker Biomarker Analysis (e.g., Western Blot, qPCR) T3_Knockdown->T3_Biomarker

Caption: Tiered workflow for MoA elucidation.

Tier 1: Phenotypic Screening and Activity Confirmation

The initial step is to understand the broad biological effects of the this compound derivative.

Broad Phenotypic Screening

Rationale: To identify the primary therapeutic area of the derivative, it is beneficial to screen it against a diverse panel of cell lines or microbial strains. For potential anticancer agents, a screen like the National Cancer Institute's 60-cell line panel (NCI-60) can provide initial insights into organ-specific or mutation-specific activity. For antimicrobial applications, screening against a panel of gram-positive and gram-negative bacteria, as well as fungal strains, is recommended.[7]

Protocol: General Cell-Based Cytotoxicity Assay (MTT/XTT)

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the this compound derivative in appropriate cell culture media. Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Dose-Response and Cytotoxicity Confirmation

Rationale: Once a primary activity is identified, it is crucial to confirm this effect and establish a precise measure of potency (IC50 or EC50). This quantitative data is essential for comparing different derivatives and for designing subsequent experiments.

Parameter Description
IC50 The concentration of a drug that is required for 50% inhibition in vitro.
EC50 The concentration of a drug that gives a half-maximal response.
GI50 The concentration of a drug that causes 50% inhibition of cell growth.
LD50 The concentration of a drug that is lethal to 50% of the cells.

Tier 2: Pathway Analysis and Target Class Identification

With a confirmed phenotypic effect, the next stage is to investigate the underlying cellular pathways and narrow down the potential molecular targets.

Probing Key Cellular Pathways

Based on the known activities of benzothiazole derivatives, several pathways should be prioritized.

4.1.1. For Anticancer Activity:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assays: Employ techniques like Annexin V/PI staining, caspase activity assays (e.g., Caspase-3/7, -8, -9), and TUNEL assays to detect programmed cell death.

  • Kinase Profiling: Given that derivatives have been shown to inhibit AKT and ERK signaling, a broad kinase profiling screen can identify specific kinases that are modulated by the compound.[5]

PI3K_AKT_Pathway cluster_ERK MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiazole Benzothiazole Derivative (Potential Inhibitor) Benzothiazole->PI3K Benzothiazole->ERK

Caption: Potential inhibition of PI3K/AKT and MAPK/ERK pathways.

4.1.2. For Neuroprotective Activity:

  • Cholinesterase Inhibition Assays: Use Ellman's reagent to colorimetrically measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4]

  • Monoamine Oxidase (MAO) Inhibition Assays: Measure the inhibition of MAO-A and MAO-B using commercially available kits.[4]

  • Receptor Binding Assays: For targets like the histamine H3 receptor, radioligand binding assays can determine the affinity (Ki) of the compound for the receptor.[4]

4.1.3. For Antimicrobial Activity:

  • DNA Gyrase Inhibition Assay: Assess the compound's ability to inhibit the supercoiling activity of DNA gyrase, a known target for some antibacterial agents.[6]

  • Cell Wall Synthesis Assays: Investigate interference with bacterial cell wall synthesis.

  • Membrane Permeability Assays: Use fluorescent dyes to determine if the compound disrupts bacterial membrane integrity.

Tier 3: Specific Target Validation

The final tier focuses on confirming the direct interaction between the this compound derivative and its hypothesized molecular target.

Direct Target Engagement Assays

Rationale: These biophysical techniques provide direct evidence of a drug-target interaction and can quantify the binding affinity and kinetics.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Binding Analysis: Flow a series of concentrations of the this compound derivative over the sensor chip.

  • Data Acquisition: The SPR instrument measures changes in the refractive index at the chip surface as the compound binds to and dissociates from the target protein.

  • Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

Other valuable techniques include:

  • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein in cells upon ligand binding.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with a binding event to determine thermodynamic parameters.

Genetic Validation

Rationale: To confirm that the observed phenotype is a direct result of the compound's interaction with the hypothesized target, genetic methods can be employed to modulate the expression of the target protein.

  • siRNA/shRNA Knockdown: Transiently reduce the expression of the target protein. If the compound's effect is diminished in knockdown cells, it supports the on-target hypothesis.

  • CRISPR/Cas9 Knockout: Create a cell line that permanently lacks the target protein. These cells should be resistant to the effects of the compound.

Biomarker Analysis

Rationale: Measuring the modulation of downstream biomarkers provides further evidence of target engagement in a cellular context.

Protocol: Western Blot for Phosphorylated Proteins

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-AKT). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and image the resulting signal.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the change in protein phosphorylation upon compound treatment.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. By employing the systematic, multi-tiered approach outlined in these application notes, researchers can effectively and efficiently elucidate the mechanism of action of their derivatives. This process, from broad phenotypic screening to specific target validation, is essential for advancing promising compounds through the drug discovery pipeline.

References

Application Notes & Protocols: Synthesis of Novel Fluorescent Probes from 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in the development of fluorescent probes, prized for its robust photophysical properties and synthetic versatility.[1][2][3] Derivatives of this heterocycle exhibit high fluorescence quantum yields, large Stokes shifts, and sensitivity to their microenvironment, making them invaluable tools in chemical biology, diagnostics, and materials science.[3][4] This guide focuses on 7-Chlorobenzo[d]thiazol-2(3H)-one, a key intermediate where the strategically positioned chlorine atom serves as a versatile synthetic handle. We provide a detailed exploration of two powerful synthetic transformations—Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling—to functionalize this core. This document furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols, mechanistic insights, and the rationale behind critical experimental choices, enabling the creation of novel fluorophores tailored for specific applications.

The Benzothiazole Core: A Privileged Scaffold for Fluorescence

Benzothiazole and its derivatives are fundamental building blocks for fluorescent probes designed to detect a wide array of analytes, including metal ions, anions, and biologically relevant small molecules.[1][2] Their rigid, planar structure and delocalized π-electron system contribute to their excellent optical properties.[3] The core chemistry of this compound allows for precise modifications that tune the probe's photophysical characteristics, such as emission wavelength and environmental sensitivity, through mechanisms like Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).[1][2][5]

The chlorine atom at the 7-position is the key to unlocking the synthetic potential of this scaffold. Its electronegativity, coupled with the electron-withdrawing nature of the fused thiazolone ring, activates the C-Cl bond for two primary classes of reactions.

G cluster_start Starting Material cluster_reactions Key Synthetic Pathways cluster_products Resulting Probe Scaffolds start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu-H / Base   suzuki Suzuki-Miyaura Cross-Coupling start->suzuki  Ar-B(OH)₂ / Pd Catalyst   snar_prod 7-Amino/Alkoxy/Thio- Substituted Probes snar->snar_prod suzuki_prod 7-Aryl/Heteroaryl- Substituted Probes suzuki->suzuki_prod

Figure 1: Core synthetic strategies for functionalizing the 7-chloro scaffold.

Protocol I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and efficient method for introducing heteroatom-containing functional groups. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group.[6][7][8] This pathway is favored due to the activation provided by the electron-withdrawing thiazolone ring system.[9]

Detailed Step-by-Step Protocol: Synthesis of 7-Morpholinobenzo[d]thiazol-2(3H)-one

Objective: To displace the 7-chloro group with morpholine to generate a 7-amino substituted benzothiazolone, which is expected to exhibit altered photophysical properties due to the electron-donating character of the nitrogen atom.

Materials & Reagents:

  • This compound (1.0 eq)

  • Morpholine (2.0 - 3.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas line (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • To an oven-dried 50 mL round-bottom flask, add this compound (e.g., 200 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

    • Seal the flask with a rubber septum, and purge with an inert gas (N₂ or Ar) for 10 minutes.

      Scientist's Note: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, especially at elevated temperatures. K₂CO₃ acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous DMF (10 mL) via syringe. Stir the suspension for 5 minutes.

    • Add morpholine (174 mg, 0.17 mL, 2.0 mmol) dropwise via syringe.

      Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations, leaving the nucleophile more reactive. Using a slight excess of the nucleophile (morpholine) ensures complete consumption of the starting material.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 90-100 °C using a pre-heated oil bath.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc eluent). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting material spot has disappeared (typically 4-6 hours).

      Scientist's Note: Visualization under a UV lamp (254 nm) should show the consumption of the starting material and the appearance of a new, more polar product spot.

  • Workup & Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

      Scientist's Note: The water quench precipitates the product and dissolves inorganic salts like K₂CO₃ and excess base. The brine wash removes residual DMF and water from the organic phase.

  • Purification:

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.

Protocol II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[10][11] It involves the palladium-catalyzed coupling of an organoboron compound with a halide.[12] This method is exceptionally powerful for extending the π-conjugated system of the benzothiazole core by introducing aryl or heteroaryl moieties, which can dramatically shift the fluorescence emission to longer wavelengths. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Detailed Step-by-Step Protocol: Synthesis of 7-(4-methoxyphenyl)benzo[d]thiazol-2(3H)-one

Objective: To couple the 7-chloro position with a 4-methoxyphenyl group, a common electron-donating substituent used to enhance fluorescence quantum yield and induce red-shifts in emission.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Sodium carbonate (Na₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Toluene, HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add this compound (200 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous sodium carbonate (212 mg, 2.0 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%).

      Scientist's Note: While many palladium sources and ligands can be used, Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is often effective for coupling aryl chlorides without requiring specialized ligands.[13]

  • Solvent Degassing:

    • Seal the flask and subject it to three cycles of vacuum-backfill with an inert gas (N₂ or Ar).

    • Add a degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.

      Scientist's Note: Degassing is the most critical step in a Suzuki coupling. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. The aqueous base is essential for the transmetalation step.[11]

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 90 °C under a positive pressure of inert gas.

    • Stir vigorously. The reaction typically appears as a heterogeneous mixture.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup & Extraction:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (30 mL) and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).

    • Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system.

    • Combine pure fractions and remove the solvent in vacuo to obtain the desired product.

Characterization & Photophysical Properties

Following synthesis, rigorous characterization is required to confirm the structure and evaluate the optical properties of the new probes.

  • Structural Verification: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are standard methods to confirm the identity and purity of the synthesized compounds.[3][14]

  • Photophysical Analysis: UV-Visible and fluorescence spectroscopy are used to determine key performance metrics.[15][16][17] Measurements are typically performed in various solvents to assess solvatochromic effects.

Table 1: Representative Photophysical Data

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
This compound31538065~0.05
Product from Protocol I (Hypothetical)36045090~0.30
Product from Protocol II (Hypothetical)385520135~0.65

Analysis: As shown in the hypothetical data, SNAr with an electron-donating amine (Protocol I) induces a significant bathochromic (red) shift in both absorption and emission, along with an enhanced quantum yield. Extending the π-conjugation via Suzuki coupling (Protocol II) results in an even larger red-shift and a further increase in brightness, demonstrating the power of these methods to tune the probe's optical output.[4][15]

Application Workflow: Live-Cell Imaging

Benzothiazole-based probes are frequently used in cellular imaging.[18][19] Probes synthesized from this scaffold may exhibit preferential accumulation in specific organelles like lipid droplets or mitochondria, depending on their final structure and lipophilicity.[4][15]

G prep 1. Probe Preparation Dissolve synthesized probe in DMSO to create a concentrated stock solution. load 3. Probe Loading Dilute probe stock in cell culture media and incubate with cells (e.g., 30 min at 37°C). prep->load Dilute cell 2. Cell Culture & Plating Plate adherent cells (e.g., HeLa) on a glass-bottom dish and grow to 70-80% confluency. cell->load Add to cells wash 4. Wash & Image Wash cells with PBS to remove excess probe. Image using a confocal fluorescence microscope. load->wash analyze 5. Data Analysis Analyze images to determine subcellular localization and signal intensity. wash->analyze

Figure 2: General workflow for a live-cell fluorescence imaging experiment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 7-Chlorobenzo[d]thiazol-2(3H)-one. Our goal is to provide a comprehensive resource that combines robust protocols with in-depth troubleshooting, reflecting our expertise in heterocyclic chemistry. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to diagnose and resolve experimental challenges effectively.

Core Synthetic Strategy: An Overview

The synthesis of the benzothiazole scaffold is a well-established area of heterocyclic chemistry. Common strategies often involve the condensation of a 2-aminothiophenol derivative with a suitable one-carbon electrophile.[1][2][3] For the target molecule, this compound, the most direct and reliable approach involves the cyclization of 2-amino-3-chlorothiophenol with a carbonylating agent. This method is favored for its high atom economy and generally clean conversion to the desired lactam structure.

The primary challenge in this synthesis often lies not in the cyclization itself, but in the stability and purity of the 2-amino-3-chlorothiophenol starting material, which, like many thiophenols, is susceptible to oxidative dimerization.[4] Careful handling and an inert atmosphere are paramount to success.

Synthetic_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product SM 2-Amino-3-chlorothiophenol Reaction Cyclization (Base, Solvent) SM->Reaction Reagent Carbonylating Agent (e.g., CDI, Triphosgene) Reagent->Reaction Product This compound Reaction->Product High Yield

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in this synthesis?

A1: The single most critical factor is the quality and handling of the 2-amino-3-chlorothiophenol starting material. This compound is highly prone to oxidation, which forms a disulfide byproduct that will not cyclize and complicates purification.[4] We strongly recommend using freshly prepared or purified starting material and maintaining a strictly inert (nitrogen or argon) atmosphere throughout the reaction setup and duration.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most straightforward and effective method for monitoring reaction progress.[4] Co-spot the reaction mixture with your starting material on a silica gel plate. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product, being more polar than the starting material but less polar than potential disulfide byproducts, should show a distinct new spot. The reaction is complete when the starting material spot is no longer visible. Visualization can be done under UV light (254 nm).[4]

Q3: What are the primary safety considerations for this synthesis?

A3: Thiophenols are known for their strong, unpleasant odors and should always be handled in a well-ventilated fume hood.[4] Carbonylating agents like triphosgene are highly toxic and moisture-sensitive, releasing phosgene gas upon contact with water; they must be handled with extreme caution and appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all reagents before beginning any work.

Q4: Are there greener or more environmentally friendly alternatives for this synthesis?

A4: Yes, green chemistry principles can be applied. Using a less hazardous carbonylating agent like 1,1'-Carbonyldiimidazole (CDI) is a significant improvement over phosgene derivatives. Additionally, exploring microwave-assisted synthesis could dramatically reduce reaction times and energy consumption.[3] Some modern protocols for benzothiazole synthesis also utilize water as a solvent or employ reusable catalysts, which are avenues worth exploring for process optimization.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

This is the most common issue reported by researchers. A systematic approach is required to diagnose the root cause.

Potential Cause Expert Analysis & Recommended Solution
Poor Quality of Starting Material The thiol group in 2-amino-3-chlorothiophenol is readily oxidized to a disulfide. This is the most frequent cause of failure. Solution: Ensure the purity of your starting material. If it is old or has been exposed to air, consider purifying it by distillation or chromatography before use. Always handle it under an inert atmosphere.[4]
Suboptimal Reaction Temperature The cyclization may have a specific activation energy. If the temperature is too low, the reaction rate will be negligible. If it's too high, it could lead to degradation or side product formation. Solution: If the reaction is stalled at room temperature, try gradually increasing the heat to 40-60 °C while monitoring by TLC.[4]
Presence of Moisture Carbonylating agents like triphosgene or CDI are highly sensitive to moisture, which will consume the reagent and prevent it from participating in the cyclization. Solution: Use anhydrous solvents and oven-dried glassware. Ensure your inert gas line has a drying tube.
Inefficient Base The reaction requires a non-nucleophilic base to neutralize the HCl or imidazole generated during the reaction. An incorrect choice or insufficient amount of base can stall the reaction. Solution: Use a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least 2.2 equivalents are used to scavenge the acid produced.

digraph "Troubleshooting_Low_Yield" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

Start [label="Low or No Yield Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_TLC [label="Analyze Reaction Mixture by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; SM_Present [label="Is Starting Material (SM)\nStill Present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Complex_Mixture [label="Is it a Complex Mixture\nof Spots?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

Action_Inert [label="Root Cause: SM Oxidation\nAction: Re-run with fresh SM\nunder strict inert atmosphere.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Temp [label="Root Cause: Incomplete Reaction\nAction: Increase temperature to 40-60°C\nor extend reaction time.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Degradation [label="Root Cause: Degradation\nAction: Re-run at a lower temperature.\nCheck reagent quality.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Reagents [label="Root Cause: Reagent Inactivity\nAction: Use fresh, anhydrous reagents\nand solvents. Check base.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_TLC; Check_TLC -> SM_Present; SM_Present -> Action_Temp [label="Yes"]; SM_Present -> Complex_Mixture [label="No"]; Complex_Mixture -> Action_Degradation [label="Yes"]; Complex_Mixture -> Action_Reagents [label="No (Baseline Spot Only)"]; SM_Present -> Action_Inert [style=dashed, label="If disulfide spot is prominent"]; }

Caption: Troubleshooting workflow for low product yield.

Problem 2: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Q: My final product is a persistent oil and won't crystallize. How can I purify it? A: This is a common issue in organic synthesis.

  • Solution 1 (Chromatography): Column chromatography is the primary method. Start with a low-polarity eluent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity.

  • Solution 2 (Alternative Adsorbent): Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[4] If you observe streaking or degradation on the column, consider using neutral alumina as the stationary phase or deactivating the silica gel by pre-treating it with a 1% triethylamine solution in your eluent.[4]

  • Solution 3 (Induce Crystallization): Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or pentane) until turbidity appears. Storing this mixture at low temperature (4 °C or -20 °C) may induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal growth.

Q: My TLC shows a byproduct with a similar Rf value to my product. What should I do? A: Co-elution is a frequent purification challenge.

  • Solution 1 (Optimize Chromatography): You must improve the separation on your column. Test different solvent systems using TLC. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. Using a high-performance chromatography system with finer silica can also enhance resolution.

  • Solution 2 (Recrystallization): If you can isolate the product with a small amount of the impurity, recrystallization can be highly effective. The key is to find a solvent system where the product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains soluble at all temperatures.

Solvent Solubility Profile (Anticipated) Use Case
Ethanol/Water Good solubility in hot ethanol, poor in water.Dissolve in minimum hot ethanol, add water dropwise until cloudy, then cool.
Toluene Good solubility when hot, lower when cold.A good single-solvent system for non-polar impurities.
Ethyl Acetate/Hexane High solubility in ethyl acetate, low in hexane.Dissolve in ethyl acetate, add hexane until turbid, then cool. Excellent for many compounds.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized based on established chemical principles for the synthesis of benzothiazolones.[5] Optimization for specific laboratory conditions and scales is recommended. Always perform a risk assessment before starting.

Protocol 1: Synthesis of this compound
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-3-chlorothiophenol (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) to the flask and stir until the starting material is fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.2 eq) to the solution dropwise via syringe.

  • Reagent Addition: In a separate dry flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF. Add this solution to the reaction flask dropwise over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC.

  • Workup: Once the reaction is complete, quench by adding 1M HCl (aq) until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane and adding silica gel, then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel in a hexane/ethyl acetate mixture (e.g., 90:10).

  • Loading: Carefully load the dried, adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 10% and gradually increasing to 30-40% based on TLC analysis.

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Purification of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Chlorobenzo[d]thiazol-2(3H)-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the purification of this compound, providing not just solutions but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is dedicated to resolving specific issues that may arise during your purification workflow.

Question 1: My recrystallization of this compound resulted in a very low yield. What are the likely causes and how can I improve it?

Answer: Low recovery from recrystallization is a frequent issue. The primary cause is often suboptimal solvent selection or procedural missteps.

  • Solvent Selection: The ideal recrystallization solvent will dissolve your compound sparingly at room temperature but readily at its boiling point. For benzothiazole derivatives, common solvents for recrystallization include ethanol, methanol, chloroform, and mixtures thereof[1][2][3]. If your compound is too soluble in the chosen solvent at room temperature, you will lose a significant portion of it in the mother liquor. Conversely, if it is not soluble enough at high temperatures, you may not be able to dissolve it completely, leading to a poor initial recovery.

  • Troubleshooting Steps:

    • Solvent Screening: Perform a small-scale solvent screen. Test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at both room temperature and at reflux.

    • Solvent System Optimization: If a single solvent is not ideal, a two-solvent system can be effective. For example, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

    • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Concentration: Ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product. Using an excessive volume of solvent will result in a lower yield as more of your compound will remain in the solution upon cooling.

Question 2: I am seeing a persistent impurity in the ¹H NMR spectrum of my purified this compound. How can I identify and remove it?

Answer: Persistent impurities often have similar polarity to the target compound, making them difficult to remove by recrystallization alone.

  • Potential Impurities: Depending on the synthetic route, common impurities could include starting materials, reagents, or side-products. For instance, in syntheses involving related benzothiazoles, unreacted precursors or isomers are common contaminants[4].

  • Identification and Removal Strategy:

    • Characterization: If possible, use mass spectrometry (MS) to get a molecular weight of the impurity. Compare this with the molecular weights of all reactants and potential byproducts.

    • Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities[5][6]. A typical workflow would be:

      • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from the impurity.

      • Column Chromatography: Pack a column with silica gel and run the determined solvent system. For benzothiazole derivatives, gradients of hexane and ethyl acetate are often successful[5].

    • Extraction: If the impurity has a different acidity or basicity, an acid-base extraction can be a simple and effective purification step prior to recrystallization or chromatography.

Question 3: My purified this compound is colored, but I expect a white solid. What could be the cause and how do I decolorize it?

Answer: Color in the final product often indicates the presence of minor, highly colored impurities, which can sometimes be oxidation byproducts. Some benzothiazole-related compounds are noted to be slowly oxidized by air[4].

  • Decolorization Techniques:

    • Activated Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Washing: If the impurity is on the surface of your crystals, washing the filtered solid with a small amount of cold recrystallization solvent can help remove it.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general-purpose method for purifying crude this compound?

A1: For routine purification of moderate to high purity crude material, recrystallization is the most straightforward and cost-effective method. For more challenging purifications with closely related impurities, flash column chromatography is recommended.

Q2: What are some suitable solvent systems for the recrystallization of this compound?

A2: While the optimal solvent should be determined experimentally, good starting points for benzothiazole derivatives include ethanol, methanol, chloroform, or a mixture of methanol and chloroform[1][2][3].

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification[7]. By spotting the crude material and the purified fractions on a TLC plate, you can visualize the removal of impurities. For final purity assessment, ¹H NMR and LC-MS are the standard analytical methods.

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Standard laboratory safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and volumes should be optimized for your specific sample.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to the solvent's boiling point with stirring.

  • Solvent Addition: Continue adding the hot solvent dropwise until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of this compound when recrystallization is ineffective.

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A mixture of hexane and ethyl acetate is a common starting point for benzothiazole derivatives[5].

  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin elution with the less polar solvent mixture, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Common Solvents for Recrystallization of Benzothiazole Derivatives

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol784.3Often a good first choice for recrystallization[1][2][3].
Methanol655.1Higher polarity than ethanol; can be used in a mixture with chloroform[1].
Chloroform614.1Good solvent for many organic compounds; use in a fume hood[4].
Ethyl Acetate774.4A moderately polar solvent, often used in chromatography.
Hexane690.1Non-polar, often used as the less polar component in chromatography.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purity_check Initial Purity Assessment cluster_purification Purification Method cluster_final_check Final Purity Verification cluster_end Final Product Crude Crude this compound TLC_NMR TLC & ¹H NMR Analysis Crude->TLC_NMR Recrystallization Recrystallization TLC_NMR->Recrystallization High Purity (>90%) Chromatography Column Chromatography TLC_NMR->Chromatography Low Purity or Complex Mixture Final_Analysis ¹H NMR, LC-MS Recrystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product >95% Final_Analysis->Pure_Product

References

Technical Support Center: Overcoming Solubility Challenges with 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Chlorobenzo[d]thiazol-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues that may arise during experimental assays. Given that over 70% of new chemical entities are poorly soluble, mastering solubilization techniques is critical for generating reliable and reproducible data.[1] This guide provides a systematic approach to troubleshooting, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding compound solubility.

Q1: I dissolved this compound in DMSO, but it crashed out when I added it to my aqueous assay buffer. Why did this happen?

This is a very common phenomenon known as solvent-shifting precipitation.[2] Your compound is likely highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions. When the DMSO stock is diluted into the buffer, the solvent environment abruptly shifts from organic to aqueous. This change in polarity drastically reduces the compound's solubility, causing it to precipitate.[2]

Q2: What's the difference between kinetic and thermodynamic solubility?

Understanding this distinction is crucial for assay development.

  • Kinetic Solubility is determined by adding a compound already dissolved in an organic solvent (like DMSO) to an aqueous buffer.[3] It measures the concentration at which a compound starts to precipitate from a supersaturated solution. This is most relevant for screening assays where compounds are introduced from a DMSO stock.[4]

  • Thermodynamic Solubility is the true equilibrium solubility. It's the maximum concentration of a compound that can dissolve in a solvent (with excess solid compound present) after reaching equilibrium over an extended period (e.g., 24 hours).[4][5] This value is critical for later-stage development and formulation.[3]

Kinetic solubility values are often higher than thermodynamic ones because the compound may remain in a temporary, supersaturated state.[6]

Q3: How can I tell if my compound has precipitated? It's not always visible.

Visual inspection against a dark background is a start, but often insufficient.[2] Turbidity (cloudiness) can be quantitatively measured using a plate reader capable of nephelometry or UV-Vis spectrophotometry to detect light scattering.[4][7] For a more definitive answer, the solution can be filtered or centrifuged, and the concentration of the supernatant measured by LC-MS or UV spectroscopy.[4]

Q4: What are the consequences of undetected compound precipitation in my assay?

Precipitation can lead to significant and misleading experimental errors.[8]

  • Underestimated Potency: The actual concentration of the compound in solution will be lower than the nominal concentration, leading to artificially low activity readings (e.g., higher IC50 values).[8]

  • Poor Reproducibility: The amount of precipitate can vary between wells and experiments, leading to high data variability.[8]

  • Inaccurate Structure-Activity Relationships (SAR): If solubility varies across a series of analogs, the observed activity differences may be due to solubility rather than target engagement.[8]

A Systematic Guide to Troubleshooting Solubility

Follow this workflow to diagnose and solve solubility issues with this compound or other challenging compounds.

Workflow for Overcoming Compound Solubility Issues

G cluster_0 Step 1: Preparation & Initial Test cluster_1 Step 2: Problem Identification cluster_2 Step 3: Optimization Strategies cluster_3 Step 4: Validation cluster_4 Step 5: Final Protocol A Prepare 10 mM Stock in 100% DMSO B Dilute to Final Conc. in Assay Buffer A->B C Visually Inspect for Precipitation B->C D Precipitate Observed? C->D E Lower Final Concentration D->E Yes J Run Vehicle Control Assay D->J No F Adjust Buffer pH (if compatible) E->F G Add Co-solvent (e.g., PEG400, Ethanol) F->G H Use Solubilizing Excipient (e.g., Cyclodextrin) G->H I Solution Clear? H->I I->J Yes K Assay Performance Unaffected? J->K L Proceed with Optimized Protocol K->L Yes

Caption: A decision-making workflow for troubleshooting compound precipitation.

Part 1: Best Practices for Stock Solution Preparation

The quality of your experiment begins with the quality of your stock solution.[9]

  • Use High-Purity Solvents: Always use anhydrous, high-purity DMSO to prepare your master stock solution. Water absorption by DMSO over time can decrease the solubility of hydrophobic compounds.[10]

  • Accurate Weighing and Calculation: Use a calibrated analytical balance for accurate weighing.[9]

  • Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. Gentle warming or sonication can help, but be mindful of compound stability.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation.[8][11] Clearly label each aliquot with the compound name, concentration, and preparation date.[12][13]

Part 2: Strategies for Enhancing Aqueous Solubility

If precipitation occurs upon dilution, several strategies can be employed. It is critical to test the effect of any new excipient or solvent on the assay itself using a vehicle control to ensure it doesn't interfere with the results.

Strategy 1: pH Modification

Many organic molecules, including heterocyclic structures like this compound, contain ionizable groups.[14] Adjusting the pH of the assay buffer can significantly increase solubility.[][16]

  • Mechanism: For a basic compound, lowering the pH below its pKa will cause it to become protonated (ionized), increasing its polarity and aqueous solubility.[2][17] For an acidic compound, increasing the pH above its pKa will have a similar effect.

  • Implementation:

    • Determine if the compound has acidic or basic functional groups. The thiazolone ring suggests it may have acidic or basic properties.

    • If your assay is tolerant to pH changes, prepare a series of buffers (e.g., from pH 5.0 to 8.0).

    • Test the solubility of your compound in each buffer to find an optimal pH where it remains soluble without compromising assay performance.

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[18][19]

  • Mechanism: Co-solvents work by reducing the self-association of water molecules, which in turn lowers the energy required to create a cavity for the non-polar solute.[]

  • Common Co-solvents:

Co-SolventTypical Final Conc.Considerations
DMSO < 0.5%Can be toxic to cells at >1% and may interfere with some assays.[20][21][22]
Ethanol 1-5%Generally well-tolerated by cells in this range.
Polyethylene Glycol 400 (PEG 400) 1-10%A common formulation excipient, often used in combination with other solvents.[23]
Propylene Glycol (PG) 1-10%Similar properties to PEG 400.
  • Implementation: Prepare your final dilution in an assay buffer containing a small percentage of a co-solvent. Start with a low concentration (e.g., 1%) and increase if necessary, always validating that the co-solvent concentration used does not affect your assay's performance.

Strategy 3: Use of Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24]

  • Mechanism: The poorly soluble compound can be encapsulated within the hydrophobic core of the cyclodextrin, forming an inclusion complex.[25] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble.[26][27][28]

  • Common Types: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used.[28]

  • Implementation:

    • Prepare a stock solution of the cyclodextrin (e.g., 10-50 mM HP-β-CD) in your assay buffer.

    • Add the DMSO stock of your compound to the cyclodextrin-containing buffer. The formation of the inclusion complex can significantly enhance solubility.[25]

The Dilution Process: A Critical Step

G cluster_0 The Problem: Solvent Shift cluster_1 The Solution: Optimized Mixing A High Concentration of Compound in 100% DMSO B Rapid Dilution into Aqueous Buffer A->B C Local Supersaturation Compound Molecules Aggregate and Precipitate B->C:f0 D Vigorously Stirring Aqueous Buffer E Add DMSO Stock Dropwise to Vortex D->E F Rapid Dispersion Compound Stays in Solution Below Kinetic Solubility Limit E->F:f0

References

Technical Support Center: Synthesis of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chlorobenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The following content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction mixture is turning dark brown/black and I'm observing a significant amount of insoluble, tar-like material.

Question: I am attempting to synthesize this compound from 2-amino-3-chlorobenzenethiol. Upon addition of the cyclizing agent, the reaction mixture darkens significantly, and I am isolating very low yields of the desired product along with a large amount of insoluble material. What is causing this and how can I prevent it?

Answer: This is a common issue primarily caused by the oxidation and subsequent polymerization of the 2-amino-3-chlorobenzenethiol starting material.[1] This aminothiophenol is highly susceptible to oxidation, especially when exposed to air (oxygen), which can lead to the formation of disulfide-linked dimers and further polymerization into intractable tars.[1]

Troubleshooting Protocol:

  • Inert Atmosphere: It is crucial to conduct the entire reaction under an inert atmosphere, such as nitrogen or argon.[1] This minimizes the exposure of the sensitive starting material to atmospheric oxygen.

  • Degas Solvents: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Starting Material Quality: Use freshly purified 2-amino-3-chlorobenzenethiol if possible. Older batches may have already undergone partial oxidation.

  • Temperature Control: Avoid excessively high reaction temperatures, as this can accelerate decomposition and polymerization.[1] If the reaction requires heating, consider a stepwise increase in temperature or running the reaction at a lower temperature for a longer duration.

Underlying Causality: The thiol group (-SH) in 2-amino-3-chlorobenzenethiol is readily oxidized to form a disulfide bond (-S-S-), leading to the formation of a dimer. This dimer can then undergo further polymerization, resulting in the observed dark, insoluble byproducts.

Issue 2: My final product is contaminated with a higher molecular weight impurity, suggesting dimerization.

Question: After purification, I'm observing a significant byproduct with a molecular weight that appears to be double that of my expected product minus a small molecule. What is this impurity and how can I minimize its formation?

Answer: This byproduct is likely a dimer formed through an intermolecular reaction between two molecules of an activated intermediate, competing with the desired intramolecular cyclization. In the synthesis of benzothiazolones, this can manifest as urea or thiourea-like structures if the cyclizing agent reacts with two molecules of the aminothiophenol.

Troubleshooting Protocol:

  • Slow Addition of Reagents: Add the cyclizing agent (e.g., triphosgene, CDI) slowly and at a controlled temperature to maintain a low concentration of the activated intermediate. This favors the intramolecular cyclization over the intermolecular dimerization.

  • High Dilution: Running the reaction at a higher dilution can also favor the intramolecular pathway by reducing the probability of two activated molecules encountering each other.

  • Choice of Base: If a base is used, a non-nucleophilic, sterically hindered base can sometimes minimize side reactions.

Visualizing the Competing Pathways:

G A 2-Amino-3-chlorobenzenethiol B Activated Intermediate A->B + Cyclizing Agent C This compound (Desired Product) B->C Intramolecular Cyclization (Favored by high dilution, slow addition) D Dimeric Byproduct B->D Intermolecular Reaction (Favored by high concentration)

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Issue 3: I am isolating an intermediate and the reaction is not going to completion.

Question: My reaction seems to stall, and I am isolating a significant amount of an intermediate instead of the final this compound. What could be the cause?

Answer: This issue often points to incomplete cyclization. This can be due to several factors, including insufficient reactivity of the cyclizing agent, deactivation of the starting material, or suboptimal reaction conditions. For example, when using a phosgene equivalent like triphosgene, an intermediate carbamoyl chloride may be formed which then fails to cyclize.[2]

Troubleshooting Protocol:

  • Stoichiometry of Cyclizing Agent: Ensure the correct stoichiometry of the cyclizing agent is used. For triphosgene, which is a solid equivalent of three molecules of phosgene, precise measurement is key.

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to drive the cyclization to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. A solvent that aids in the solubility of all reactants and intermediates is crucial.

  • Activation: In some cases, the addition of a catalytic amount of a nucleophilic catalyst (e.g., DMAP, pyridine) can facilitate the cyclization, but care must be taken as this can also promote side reactions.[3]

Experimental Workflow for Cyclization:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 2-amino-3-chlorobenzenethiol in anhydrous solvent under N2 B Cool to 0 °C A->B D Slowly add cyclizing agent solution to the reaction mixture B->D C Prepare solution of cyclizing agent (e.g., Triphosgene) C->D E Allow to warm to room temperature and stir for specified time D->E F Monitor reaction by TLC/LC-MS E->F G Quench reaction F->G H Extract product G->H I Purify by column chromatography or recrystallization H->I

Caption: General experimental workflow for the synthesis.

Issue 4: My product is contaminated with urea or thiourea-like byproducts.

Question: I am observing byproducts that seem to have incorporated elements from my cyclizing agent, such as an additional amino group. What are these and how do they form?

Answer: When using cyclizing agents like 1,1'-Carbonyldiimidazole (CDI) or phosgene equivalents in the presence of nucleophiles (including another molecule of the starting material), urea or thiourea byproducts can form.[4][5] For instance, an activated intermediate can react with the amino group of a second molecule of 2-amino-3-chlorobenzenethiol before it has a chance to cyclize with its own thiol group.

Troubleshooting Protocol:

  • Purity of Reagents: Ensure that the starting materials and solvents are free from nucleophilic impurities (e.g., water, amines).

  • Controlled Stoichiometry: Use the precise stoichiometric amount of the cyclizing agent. An excess can lead to unwanted side reactions.

  • Reaction Conditions: As with dimerization, slow addition of the cyclizing agent at a lower temperature and higher dilution can minimize the formation of these intermolecular byproducts.

Data Summary: Optimizing Reaction Conditions

ParameterCondition Favoring ProductCondition Favoring Side ReactionsPotential Side Product(s)
Atmosphere Inert (N₂, Ar)AirOxidation/Polymerization Products
Concentration High DilutionHigh ConcentrationDimer, Urea/Thiourea Byproducts
Reagent Addition Slow, controlledRapidDimer, Urea/Thiourea Byproducts
Temperature ModerateExcessively HighDecomposition/Polymerization

References

Technical Support Center: Optimization of Reaction Conditions for 7-Chlorobenzo[d]thiazol-2(3H)-one Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 7-Chlorobenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by relevant literature to facilitate the efficient and reproducible synthesis of your target derivatives.

Introduction to the Derivatization of this compound

This compound is a versatile scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities. The derivatization of this molecule, typically at the nitrogen atom of the thiazolone ring (N-3 position), allows for the exploration of structure-activity relationships (SAR) crucial for drug discovery. The presence of the electron-withdrawing chloro group at the 7-position influences the reactivity of the benzothiazole ring system, which can present unique challenges and opportunities in synthesis. This guide will address the optimization of reaction conditions for both N-alkylation and N-arylation reactions.

Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the N-alkylation of this compound, and which one should I choose?

A1: The base is crucial for deprotonating the nitrogen atom of the thiazolone ring, forming a nucleophilic anion that then reacts with the alkylating agent. The pKa of the N-H bond in benzothiazol-2-ones is influenced by the electron-withdrawing chloro group, making it more acidic than its unsubstituted counterpart.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for reactive alkylating agents like primary alkyl halides. They are generally preferred as they minimize the risk of side reactions.

  • Strong Bases (e.g., NaH, KOtBu): These may be necessary for less reactive alkylating agents or when a faster reaction rate is desired. However, they can increase the likelihood of side reactions, such as elimination if the alkylating agent has a suitable leaving group on a secondary or tertiary carbon.

  • Organic Bases (e.g., Triethylamine, DBU): These are typically used as acid scavengers but may not be strong enough to deprotonate the thiazolone nitrogen effectively for all reactions.

Recommendation: Start with a moderately strong inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. If the reaction is sluggish, you can then consider a stronger base like sodium hydride (NaH).

Q2: I am observing low yields in my N-alkylation reaction. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the this compound. Consider switching to a stronger base (see Q1).

  • Poor Solubility: The starting material or the deprotonated intermediate may have poor solubility in the chosen solvent. Ensure your solvent can dissolve all reactants. DMF and DMSO are good starting points for their high polarity and ability to dissolve a wide range of organic molecules.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in solvents like acetonitrile or heating in DMF (e.g., 60-80 °C) is common. However, excessive heat can lead to decomposition.

  • Purity of Reagents: Ensure your this compound, alkylating agent, and solvent are pure and dry. Water can quench the anionic intermediate and hydrolyze some alkylating agents.

  • Side Reactions: The formation of byproducts can consume your starting material. See the troubleshooting section for more details on specific side reactions.

Q3: I am attempting an N-arylation of this compound. What are the key considerations for this reaction?

A3: N-arylation typically requires a catalyst, as the direct reaction with an aryl halide is difficult. The most common methods are copper-catalyzed (Ullmann condensation) and palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions.[1][2][3]

  • Catalyst System:

    • Copper-based: CuI is a common and cost-effective catalyst. The reaction often requires a ligand, such as 1,10-phenanthroline or an amino acid, to facilitate the coupling.[4]

    • Palladium-based: A variety of palladium catalysts and phosphine ligands can be used. The choice of ligand is critical and often needs to be screened for optimal results.

  • Base: A strong base like K₃PO₄ or Cs₂CO₃ is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.

  • Arylating Agent: Aryl iodides are generally the most reactive, followed by bromides and then chlorides.

Recommendation: For initial attempts, a CuI/1,10-phenanthroline catalyst system with K₃PO₄ as the base in DMF is a good starting point.

Troubleshooting Specific Issues

Issue 1: Multiple Spots on TLC After N-Alkylation, Including a Spot with a Similar Rf to the Starting Material.

  • Possible Cause: Incomplete reaction or formation of an O-alkylated side product. While N-alkylation is generally favored for benzothiazol-2-ones, O-alkylation can sometimes occur, leading to the formation of 2-alkoxy-7-chlorobenzothiazole.

  • Troubleshooting Steps:

    • Confirm Deprotonation: Ensure you are using an adequate amount of a sufficiently strong base.

    • Optimize Temperature: Running the reaction at a lower temperature might favor the thermodynamically more stable N-alkylated product over the kinetically formed O-alkylated product.

    • Change the Solvent: The solvent can influence the N/O selectivity. Experiment with different solvents (e.g., switch from DMF to acetonitrile or vice versa).

    • Characterization: Isolate the byproduct and characterize it by NMR and MS to confirm its identity. The 13C NMR chemical shift of the carbon attached to the oxygen in the O-alkylated product will be significantly different from that of the carbon attached to the nitrogen in the N-alkylated product.

Issue 2: My N-arylation reaction is not proceeding, and I only recover the starting material.

  • Possible Cause: Catalyst deactivation, inappropriate ligand, or insufficient reaction temperature.

  • Troubleshooting Steps:

    • Catalyst and Ligand Integrity: Ensure your catalyst and ligand are not degraded. Use fresh reagents if in doubt.

    • Ligand Screening: If using a palladium-based system, screen a variety of phosphine ligands.

    • Increase Temperature: N-arylation reactions often require high temperatures (e.g., >100 °C).

    • Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Aryl Halide Reactivity: If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.

Issue 3: Difficulty in Purifying the N-derivatized Product.

  • Possible Cause: Similar polarity of the product and unreacted starting material or byproducts.

  • Troubleshooting Steps:

    • Column Chromatography Optimization:

      • Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.

      • Consider using a different stationary phase (e.g., alumina instead of silica gel).

    • Recrystallization: This is an effective method for purifying solid products. Screen various solvents and solvent mixtures to find suitable conditions for recrystallization. Ethanol, methanol, and ethyl acetate are often good starting points.

    • Acid-Base Extraction: If your derivative has a basic or acidic handle, you can use acid-base extraction to separate it from neutral impurities.

Experimental Protocols

General Protocol for N-Alkylation of this compound
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Copper-Catalyzed N-Arylation of this compound
  • To an oven-dried reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF (0.2 M) via syringe.

  • Heat the reaction mixture to 110-130 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Starting Conditions for N-Alkylation

ParameterRecommended ConditionAlternative
Base K₂CO₃ (1.5 eq)NaH (1.2 eq)
Solvent Anhydrous DMFAnhydrous Acetonitrile
Temperature 60-80 °CReflux
Alkylating Agent Alkyl halide (1.1 eq)Alkyl tosylate (1.1 eq)

Table 2: Recommended Starting Conditions for N-Arylation

ParameterRecommended ConditionAlternative
Catalyst CuI (10 mol%)Pd₂(dba)₃ (5 mol%)
Ligand 1,10-Phenanthroline (20 mol%)Xantphos (10 mol%)
Base K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)
Solvent Anhydrous DMFAnhydrous Dioxane
Temperature 110-130 °C100-120 °C
Arylating Agent Aryl iodide/bromide (1.2 eq)Aryl chloride (1.5 eq)

Visualizations

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound solvent Add Anhydrous Solvent (e.g., DMF) start->solvent base Add Base (e.g., K2CO3) alkyl_agent Add Alkylating Agent base->alkyl_agent solvent->base heat Heat and Stir alkyl_agent->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench filter Filter Precipitate quench->filter purify Purify (Column/Recrystallization) filter->purify product N-Alkylated Product purify->product

Caption: Workflow for N-alkylation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in N-Alkylation cause1 Incomplete Deprotonation problem->cause1 cause2 Poor Solubility problem->cause2 cause3 Low Temperature problem->cause3 cause4 Impure Reagents problem->cause4 sol1 Use Stronger Base cause1->sol1 sol2 Change Solvent cause2->sol2 sol3 Increase Temperature cause3->sol3 sol4 Purify Reagents cause4->sol4

Caption: Troubleshooting low yield issues.

References

Stability testing of 7-Chlorobenzo[d]thiazol-2(3H)-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Chlorobenzo[d]thiazol-2(3H)-one. Given the limited publicly available stability data for this specific molecule, this document synthesizes established principles of stability testing for related heterocyclic compounds and provides a comprehensive framework for designing and troubleshooting your own stability studies. Our goal is to empower you with the scientific rationale behind experimental design and to anticipate and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound involve its susceptibility to hydrolysis, oxidation, and photolysis. The lactam and thiazole rings are potentially labile moieties. The chloro-substitution on the benzene ring may also influence its electronic properties and reactivity. Therefore, a comprehensive stability assessment should evaluate the compound's integrity under various stress conditions.[1][2][3][4]

Q2: How should I store solid this compound to ensure its long-term stability?

A2: For optimal long-term stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. Refrigeration (2-8 °C) or freezing (-20 °C) is recommended. To further protect against degradation, consider storing the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.[5]

Q3: What are the best practices for preparing and storing solutions of this compound?

A3: It is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is unavoidable, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Store the solution in a tightly capped, light-protected vial at -20 °C or below. Before use, it is crucial to visually inspect the solution for any precipitation or color change and to re-verify its concentration and purity, if possible. For aqueous buffers, the pH will be a critical factor in the compound's stability due to potential hydrolysis.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

A4: Inconsistent results are a common indicator of compound instability. Degradation of your stock solution or instability under your specific experimental conditions could lead to a lower effective concentration of the active compound and the presence of interfering degradation products. It is essential to perform control experiments to assess the stability of this compound under your assay conditions.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are a critical component of understanding a compound's stability profile.[2][3][4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Rapid degradation in aqueous buffers. Hydrolysis. The lactam ring in the thiazolone moiety is susceptible to hydrolysis, especially under acidic or basic conditions.1. pH Profiling: Conduct stability studies across a range of pH values (e.g., pH 2, 7, and 9) to determine the pH at which the compound is most stable. 2. Buffer Selection: Use buffers with minimal catalytic effects. 3. Temperature Control: Perform experiments at controlled, and if necessary, reduced temperatures to slow down the degradation rate.
Loss of potency and appearance of new peaks in HPLC after exposure to air or in the presence of certain reagents. Oxidation. The sulfur atom in the thiazole ring can be susceptible to oxidation.1. Inert Atmosphere: Handle the compound and conduct experiments under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: If compatible with your experimental system, consider the addition of antioxidants. 3. Peroxide-Free Solvents: Ensure that solvents are free of peroxides, which can initiate oxidative degradation.
Discoloration or degradation upon exposure to light. Photodegradation. Thiazole-containing compounds can be light-sensitive.[6]1. Light Protection: Handle the solid compound and solutions under amber or low-intensity light. Use amber-colored vials or wrap containers in aluminum foil. 2. Photostability Chamber: Conduct formal photostability studies according to ICH guidelines to quantify the extent of degradation.
Degradation at elevated temperatures. Thermal Lability. The molecule may not be stable at higher temperatures.1. Differential Scanning Calorimetry (DSC): Use DSC to determine the melting point and to screen for thermal decomposition events. 2. Thermogravimetric Analysis (TGA): TGA can provide information on the temperature at which the compound starts to lose mass due to decomposition. 3. Controlled Temperature Studies: Perform stability studies at various temperatures to determine the degradation kinetics.

Experimental Protocols: A Framework for Your Stability Studies

The following protocols provide a starting point for your investigations. You will need to optimize these based on your specific analytical capabilities and the observed properties of this compound.

Protocol 1: HPLC Method for Stability Indicating Assay

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Hydrolytic Degradation:

    • Acidic: Mix the stock solution with 0.1 M HCl.

    • Basic: Mix the stock solution with 0.1 M NaOH.

    • Neutral: Mix the stock solution with purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature and analyze at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source with a specified output (e.g., in a photostability chamber) for a defined period.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both samples after the exposure period.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a controlled oven (e.g., 80 °C).

    • Analyze samples at various time points.

Data Analysis and Interpretation

For each condition, quantify the remaining parent compound and the formation of degradation products using the validated HPLC method. A mass balance should be calculated to ensure that all degradation products are accounted for. LC-MS can be used to identify the mass of the degradation products, which can help in elucidating their structures.

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is crucial for successful stability testing.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Compound This compound (Solid) Stock_Solution Stock Solution (e.g., 1 mg/mL in ACN) Compound->Stock_Solution Thermal Thermal (Dry Heat) Compound->Thermal Solid State Stress Hydrolysis Hydrolysis (Acid, Base, Neutral) Stock_Solution->Hydrolysis Expose to Stress Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Expose to Stress Photolysis Photolysis (UV/Vis Light) Stock_Solution->Photolysis Expose to Stress HPLC HPLC-UV/PDA Analysis (Quantification & Purity) Hydrolysis->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Photolysis->HPLC Analyze Samples Thermal->HPLC Analyze Samples LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS Characterize Unknowns Stability_Profile Comprehensive Stability Profile HPLC->Stability_Profile Degradation_Pathways Proposed Degradation Pathways LCMS->Degradation_Pathways

Caption: Workflow for Forced Degradation Studies.

Logical Relationships in Stability Assessment

Understanding the interplay between different stability factors is key to developing a robust formulation and defining appropriate storage conditions.

Stability_Factors cluster_intrinsic Intrinsic Properties cluster_environmental Environmental Factors cluster_degradation Degradation Pathways Chemical_Structure Chemical Structure (Lactam, Thiazole, Chloro-group) Hydrolysis Hydrolysis Chemical_Structure->Hydrolysis determines susceptibility to Oxidation Oxidation Chemical_Structure->Oxidation determines susceptibility to Photodegradation Photodegradation Chemical_Structure->Photodegradation determines susceptibility to Thermal_Degradation Thermal Degradation Chemical_Structure->Thermal_Degradation determines susceptibility to Temperature Temperature Temperature->Hydrolysis Temperature->Oxidation Temperature->Thermal_Degradation Light Light Light->Photodegradation pH pH pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation

Caption: Interplay of Factors in Compound Stability.

References

Common pitfalls in the handling of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Chlorobenzo[d]thiazol-2(3H)-one. This guide, structured in a question-and-answer format, is designed for researchers, medicinal chemists, and drug development professionals. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate challenges and troubleshoot effectively.

Section 1: Compound Identification and Properties

This section covers the fundamental physicochemical properties of this compound, which are critical for proper experimental design.

Q1: What are the primary identifiers and key physical properties of this compound?

A1: It is crucial to confirm the identity of your starting material. Key identifiers and properties are summarized in the table below. The structure consists of a benzothiazole core, featuring a chloro- group at the 7-position and a ketone at the 2-position.

PropertyValueSource(s)
CAS Number 80416-76-8[1]
Molecular Formula C₇H₄ClNOS[1]
Molecular Weight 185.63 g/mol [1]
Appearance Typically an off-white to yellow or brown solid/powder[2]
Purity ≥98% (typical for commercial grades)[3]
SMILES Code O=C1SC2=C(Cl)C=CC=C2N1[1]

Note: Physical appearance can vary slightly between batches and suppliers. Always refer to the supplier's Certificate of Analysis (CoA).

Section 2: Safe Handling and Storage

Proper handling and storage are paramount for ensuring the compound's stability and protecting personnel. The benzothiazole moiety and its derivatives can have unevaluated toxicological properties.

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To prevent degradation, the compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a cool, dry place such as a desiccator at room temperature is recommended.[3] Some suppliers of similar chlorinated benzothiazole derivatives recommend refrigerated storage (2-8°C).[4] The key is to prevent hydrolysis and photodegradation.

Q3: What personal protective equipment (PPE) and safety precautions are necessary when working with this compound?

A3: Based on safety data for structurally related compounds, this compound should be handled with care.[5][6]

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear nitrile or other chemically resistant gloves.

    • Eye Protection : Use safety glasses with side shields or goggles.

    • Lab Coat : A standard lab coat is required to protect from skin contact.

  • Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[7]

graph TD {
    graph [rankdir="LR", splines=ortho, nodesep=0.5];
    node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
    edge [fontname="Arial", fontsize=9];

}

Caption: Troubleshooting tree for a failed N-alkylation.
Section 5: Analytical and Quality Control

Verifying the integrity of your compound, both before and after a reaction, is fundamental to reliable research.

Q8: What analytical techniques are suitable for characterizing this compound and its derivatives?

A8: A combination of spectroscopic and chromatographic methods should be used.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for structural confirmation. The aromatic protons and the N-H proton will have characteristic shifts.[8]

  • Mass Spectrometry (MS) : Provides molecular weight confirmation. High-resolution MS (HRMS) can confirm the elemental composition.[8]

  • Infrared Spectroscopy (IR) : Useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the lactam and N-H stretches.

  • High-Performance Liquid Chromatography (HPLC) : Ideal for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water gradients is a good starting point.[8]

Section 6: FAQs in Drug Discovery Applications

This compound serves as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[9][10][11]

Q9: Why is the benzothiazole core, and this compound specifically, of interest in drug discovery?

A9: The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid, bicyclic nature provides a good framework for orienting substituents to interact with biological targets. It is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] The chloro-substituent on this specific molecule can serve as a synthetic handle for further modification or can be crucial for binding to a target protein through halogen bonding.

Q10: We are developing derivatives for a kinase inhibition screen. What should we consider?

A10:

  • Structure-Activity Relationship (SAR) : The 7-chloro position is a key vector for modification. Explore different substituents here to probe the binding pocket. The N-H position is another critical point for derivatization to extend into solvent-exposed regions or other pockets of the target enzyme.[12]

  • Physicochemical Properties : Be mindful of how modifications affect properties like solubility and cell permeability. Adding large, greasy groups can decrease aqueous solubility, while adding polar groups can improve it but may hinder membrane crossing.

  • Metabolic Stability : The benzothiazole ring is generally quite stable, but certain derivatives can be susceptible to metabolic modification (e.g., oxidation) by cytochrome P450 enzymes. Consider this in your design strategy for later-stage development.

References

Technical Support Center: Synthesis of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Chlorobenzo[d]thiazol-2(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during this synthesis. The information is structured in a practical question-and-answer format to directly address potential issues in your workflow.

Troubleshooting Guide: Navigating Synthesis Challenges

Scaling up a chemical synthesis from the benchtop to a pilot or manufacturing scale introduces complexities beyond simple stoichiometry. Issues related to reaction kinetics, heat transfer, mass transport, and purification become paramount. This section addresses the most common problems encountered during the synthesis of this compound.

Question 1: We are experiencing significantly lower yields upon scaling up our reaction from 10g to 1kg. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during scale-up is a frequent challenge. The root cause often lies in physical and chemical parameters that do not scale linearly. Here are the primary factors to investigate:

  • Inadequate Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your reactor's impeller design and stirring speed are sufficient to maintain a uniform reaction mixture.

  • Poor Heat Management: The synthesis of benzothiazoles can be exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Uncontrolled temperature spikes can cause degradation of starting materials, intermediates, or the final product.

    • Solution: Employ a jacketed reactor with a reliable temperature control unit. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise or via a syringe pump to control the reaction rate and temperature.

  • Starting Material Quality: The purity of your starting materials, such as the appropriately substituted 2-aminothiophenol or aniline, is critical.[1] Impurities that were negligible on a small scale can become significant inhibitors or sources of side products at the kilogram scale.

    • Solution: Always re-characterize new batches of starting materials. Pay close attention to potential oxidative impurities, such as disulfides in 2-aminothiophenol precursors, which can be minimized by handling under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Summary: Low Yield
Potential Cause Underlying Reason Recommended Solution
Poor Heat Dissipation Lower surface-area-to-volume ratio at scale leads to temperature spikes and product degradation.Use a jacketed reactor; implement controlled, slow addition of reagents; consider a more dilute reaction mixture.
Inefficient Mixing Non-homogenous mixture causes localized concentration gradients, favoring side product formation.Optimize stirrer speed and design; ensure no "dead zones" in the reactor; verify solid reagents are fully suspended.
Starting Material Impurity Impurities can poison catalysts, inhibit the reaction, or generate difficult-to-remove side products.Re-qualify purity of all reagents for each new batch and scale; use freshly purified starting materials where possible.[1]
Incomplete Reaction Reaction time may not scale linearly; insufficient time can leave starting materials unreacted.Monitor reaction progress closely using TLC or HPLC; continue the reaction until starting material is consumed.[1][2]

Question 2: Our final product is contaminated with a persistent, colored impurity that is difficult to remove by recrystallization. What is this impurity and what are our purification options?

Answer: The formation of colored impurities often points to oxidation or polymerization side reactions. A common culprit in benzothiazole synthesis is the oxidation of the 2-aminothiophenol starting material or related intermediates, which can form disulfide-linked dimers.

Characterization and Removal:

  • Identify the Impurity: Before attempting removal, characterize the impurity using LC-MS and NMR to confirm its structure.

  • Optimize Recrystallization: Systematically screen different solvent systems. A combination of a good solvent (e.g., ethanol, ethyl acetate) and an anti-solvent (e.g., water, hexanes) is often effective. Sometimes, adding activated charcoal during the hot filtration step can help remove colored impurities.[3]

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is the most reliable method for purification.[2] A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) will typically separate the desired product from both more polar and less polar impurities.

  • Preventative Measures: The best strategy is to prevent the impurity's formation. Running the reaction under a strictly inert atmosphere (nitrogen or argon) is crucial to minimize oxidation.[1]

Logical Flow for Purity Troubleshooting

G start Impure Product Detected check_oxidation Is impurity colored? Suspect oxidation. start->check_oxidation inert_atmosphere Action: Run reaction under N2 or Argon. check_oxidation->inert_atmosphere Yes purification Purification Strategy check_oxidation->purification No inert_atmosphere->purification recrystallize Attempt Recrystallization (screen solvents, use charcoal) purification->recrystallize chromatography Perform Column Chromatography recrystallize->chromatography Fails success Pure Product recrystallize->success Successful chromatography->success G cluster_0 Route 1 cluster_1 Route 2 A1 2-Amino-3-chlorobenzenethiol A2 Cyclization (e.g., CDI, Triphosgene) A1->A2 End This compound A2->End B1 2,3-Dichloroaniline + KSCN B2 N-(2,3-dichlorophenyl)thiourea B1->B2 B3 Oxidative Cyclization (e.g., Br2, SO2Cl2) B2->B3 B4 2-Amino-7-chlorobenzothiazole B3->B4 B5 Hydrolysis B4->B5 B5->End

References

Technical Support Center: Analytical Challenges in the Characterization of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical characterization of 7-Chlorobenzo[d]thiazol-2(3H)-one (CBT). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, analytical scientists, and drug development professionals in navigating the complexities associated with this molecule.

Introduction to this compound (CBT)

This compound (CAS No: 80416-76-8) is a heterocyclic compound belonging to the benzothiazole class.[1] Its structural backbone is of significant interest in medicinal chemistry. The characterization of CBT, like many substituted benzothiazoles, presents unique analytical challenges, including method development for purity and stability assessment, identification of process-related impurities, and understanding its degradation profile. This guide is designed to address these challenges directly, providing both theoretical grounding and practical, field-proven solutions.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone technique for assessing the purity, stability, and quantity of CBT. A well-developed, stability-indicating method is critical for ensuring data integrity.

FAQ 1.1: How do I develop a robust, stability-indicating HPLC method for CBT?

Answer: Developing a stability-indicating method requires separating the intact active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities. The key is a logical, systematic approach to optimizing chromatographic parameters.

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 stationary phase is the standard choice due to its hydrophobicity, which is well-suited for retaining moderately polar molecules like CBT.

  • Mobile Phase: A combination of acetonitrile (ACN) and water is preferred over methanol. ACN's lower viscosity provides better efficiency, and its UV cutoff is lower. A buffer (e.g., phosphate or formate) is essential to control the ionization state of the analyte and any acidic or basic degradants, thereby ensuring consistent retention times and peak shapes. A pH between 2.5 and 4.0 is a good starting point.

  • Detection: The benzothiazole ring contains a strong chromophore. A UV detector set between 220-300 nm should provide excellent sensitivity. A photodiode array (PDA) detector is highly recommended to evaluate peak purity and identify the optimal detection wavelength.

  • Gradient Elution: A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the primary peak is sharp and well-resolved.

Below is a workflow for systematic HPLC method development.

HPLC_Method_Development start Start: Define Analytical Goal scouting Step 1: Scouting Runs Column: C18, 4.6x150mm, 5µm Mobile Phase A: 0.1% Formic Acid in H2O Mobile Phase B: ACN Gradient: 5-95% B in 20 min Detector: PDA Scan 200-400nm start->scouting eval1 Step 2: Evaluate Results|{Assess Peak Shape|Retention Time (k')|Resolution (Rs)} scouting->eval1 optimize Step 3: Optimization Adjust Gradient Slope Change pH of Mobile Phase A Test Methanol vs. ACN eval1->optimize Suboptimal forced_deg Step 5: Forced Degradation Inject stressed samples (acid, base, peroxide, heat, light) Confirm separation of degradants eval1->forced_deg Optimal eval2 Step 4: Re-evaluate|{Is Resolution > 1.5?|Is Tailing Factor 0.9-1.2?|Are all peaks detected?} optimize->eval2 eval2->optimize No eval2->forced_deg Yes validate Step 6: Method Validation ICH Q2(R1) Guidelines Specificity, Linearity, Accuracy, Precision, Robustness forced_deg->validate finish Finish: Validated Method validate->finish

Caption: Workflow for HPLC Method Development.

Table 1: Recommended Starting HPLC Conditions for CBT Analysis

Parameter Recommended Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µm Good balance of resolution and backpressure for initial screening.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) Provides protons for ESI-MS and controls silanol activity.
Mobile Phase B Acetonitrile (ACN) Good solvent strength and UV transparency.
Gradient 5% to 95% B over 20 minutes Broad enough to capture early and late-eluting impurities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Improves peak shape and ensures reproducible retention times.
Detection PDA at 254 nm and 280 nm Good starting wavelengths for aromatic, heterocyclic systems.

| Injection Vol. | 10 µL | Standard volume to avoid column overload. |

FAQ 1.2: My chromatogram shows significant peak tailing for the main analyte. What are the causes and solutions?

Answer: Peak tailing is a common issue that compromises resolution and integration accuracy. It is typically caused by secondary, undesirable interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Check Mobile Phase pH: The nitrogen atom in the thiazole ring can interact with free silanol groups on the silica support, especially if the mobile phase pH is not low enough to keep it protonated.

    • Solution: Ensure the mobile phase pH is low (e.g., 2.5-3.5 using formic or phosphoric acid) to protonate the analyte and suppress silanol ionization.

  • Suspect Metal Contamination: Benzothiazoles can chelate with trace metals in the sample, injector, or stationary phase.

    • Solution: Add a chelating agent like 0.05% trifluoroacetic acid (TFA) or a small amount of EDTA to the mobile phase. Be aware that TFA can cause ion suppression in LC-MS.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the injection concentration or volume and observe the effect on peak shape.

  • Column Degradation: The column may have developed a void or the stationary phase may be contaminated.

    • Solution: Wash the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, mobile phase). If this fails, replace the column.

FAQ 1.3: I am observing unexpected peaks in my chromatogram. How can I troubleshoot this?

Answer: Extraneous peaks can originate from multiple sources. A systematic investigation is required for identification.

Logical Investigation Workflow:

  • Blank Injection: Inject your sample diluent. If the peaks are present, they originate from the solvent, mobile phase, or system (carryover).

  • Mobile Phase Contamination: Prepare fresh mobile phase using high-purity solvents and water.

  • Process-Related Impurities: These are carried over from the synthesis of CBT.[2] Review the synthetic route to predict potential impurities (e.g., starting materials, intermediates, by-products).

  • Degradation Products: CBT may be degrading in the sample diluent or during storage. The compound should be stored in dry conditions at 2-8°C.[1] Analyze a freshly prepared sample and compare it to one that has aged. Perform forced degradation studies to confirm.[3][4]

The following decision tree provides a logical path for identifying unknown peaks.

Impurity_Identification start Unknown Peak Observed q1 Is peak present in blank injection? start->q1 a1_yes Source is System/Solvent Clean injector Use fresh diluent/mobile phase q1->a1_yes Yes q2 Is peak present in freshly prepared sample of reference standard? q1->q2 No a2_yes Source is Reference Standard Impurity Characterize using MS/NMR Obtain higher purity standard q2->a2_yes Yes q3 Does peak intensity increase over time or upon stress (light, heat)? q2->q3 No a3_yes Source is Degradation Product Perform forced degradation study Elucidate structure via LC-MS/MS q3->a3_yes Yes a3_no Source is likely a Synthesis Impurity Review synthetic pathway Synthesize potential impurities as standards q3->a3_no No

Caption: Decision Tree for Impurity Identification.
Section 2: Mass Spectrometry (MS) and GC-MS Analysis

MS is indispensable for confirming molecular weight and elucidating the structure of impurities and degradants.

FAQ 2.1: What are the optimal MS conditions for characterizing CBT?

Answer: Electrospray ionization (ESI) in positive mode is the preferred technique for CBT. The molecule has a nitrogen atom that is readily protonated.

Key Experimental Parameters:

  • Ionization Mode: ESI positive mode.

  • Expected Ions: The primary ion will be the protonated molecule, [M+H]+.

  • Isotope Pattern: The presence of one chlorine atom will produce a characteristic A+2 isotopic peak with an intensity approximately one-third of the monoisotopic peak (A). This is a definitive confirmation of a chlorine-containing compound.

  • Fragmentation: Collision-induced dissociation (CID) in an MS/MS experiment will help in structural elucidation. Expect initial losses related to the thiazolone ring structure.

Table 2: Predicted m/z Values for CBT in High-Resolution MS

Ion Species Formula Calculated m/z Expected Isotopic Pattern
[M+H]⁺ C₇H₅³⁵ClNOS⁺ 185.9802 Primary monoisotopic peak.
[M+2+H]⁺ C₇H₅³⁷ClNOS⁺ 187.9773 ~32.5% intensity of the 185.9802 peak.

| [M+Na]⁺ | C₇H₄³⁵ClNNaOS⁺ | 207.9622 | Potential sodium adduct. |

FAQ 2.2: Is GC-MS a suitable method for analyzing CBT?

Answer: Direct GC-MS analysis of CBT can be challenging due to its polarity and potential for thermal degradation in the hot injector port. While methods for other benzothiazoles exist, they are often for more volatile, less functionalized analogs.[5]

Challenges:

  • Thermal Lability: The thiazolone structure may not be stable at typical GC injector temperatures (250-300 °C).

  • Volatility: CBT has a relatively high boiling point, which can lead to poor chromatographic performance.

Recommendations:

  • Derivatization: To improve volatility and thermal stability, derivatization is recommended. Silylation of the amide proton using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can make the molecule amenable to GC-MS analysis.[6]

  • Lower Injection Temperature: If attempting direct analysis, use a programmable temperature vaporizer (PTV) inlet to allow for a gentler injection temperature ramp.

Section 3: Forced Degradation and Stability

Forced degradation studies are mandated by regulatory agencies like the ICH to understand the intrinsic stability of a drug substance and to validate stability-indicating analytical methods.[3][7][8]

FAQ 3.1: How should I design a forced degradation study for CBT?

Answer: A systematic study should expose CBT to hydrolytic, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation to ensure that the most relevant degradation products are formed without destroying the molecule entirely.[7] See Appendix A for a detailed protocol.

Key Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C. The thiazolone ring may be susceptible to opening under basic conditions.

  • Oxidative Degradation: 3% H₂O₂ at room temperature. The sulfur atom in the thiazole ring is a potential site for oxidation.[2]

  • Thermal Degradation: Solid-state sample at 105 °C.

  • Photolytic Degradation: Solution and solid-state samples exposed to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

The diagram below illustrates a potential degradation pathway for CBT under oxidative conditions, leading to the formation of a sulfoxide.

Degradation_Pathway CBT This compound (CBT) (C7H4ClNOS) Oxidant [O] (e.g., H2O2) Sulfoxide CBT Sulfoxide (C7H4ClNO2S) CBT->Sulfoxide Oxidation of Sulfur

Caption: Hypothetical Oxidative Degradation Pathway of CBT.
Appendix A: Detailed Experimental Protocols

Protocol 1: Baseline Stability-Indicating HPLC-UV Method
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1 .

  • Sample Preparation:

    • Accurately weigh and dissolve CBT in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Analysis:

    • Inject the sample and monitor the chromatogram. Use a PDA detector to assess peak purity of the main CBT peak.

Protocol 2: Standard Forced Degradation Study Conditions
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of CBT in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Heat at 60 °C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.

  • Thermal Degradation: Place a thin layer of solid CBT powder in a vial and heat in an oven at 105 °C for 24 hours. Dissolve the stressed powder in the sample diluent for analysis.

  • Photostability: Expose both solid CBT and a solution (1 mg/mL in ACN/water) to light according to ICH Q1B guidelines. Analyze alongside a dark control sample.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method (Protocol 1).

References

Technical Support Center: Optimizing the Synthesis of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Chlorobenzo[d]thiazol-2(3H)-one. As a Senior Application Scientist, this resource is designed to offer practical, field-proven insights to enhance reaction efficiency, minimize impurity formation, and ensure the synthesis of a high-purity final product.

I. Understanding the Synthesis and Potential Pitfalls

The synthesis of this compound typically involves a multi-step process, often starting from a substituted aniline. A common route is the conversion of 2-amino-7-chlorobenzothiazole. Each step presents unique challenges that can impact yield and purity. Understanding these potential issues is the first step toward effective troubleshooting.

A plausible synthetic pathway is the hydrolysis of 2-amino-7-chlorobenzothiazole. This process, while seemingly straightforward, can be prone to incomplete conversion and the formation of side products if not carefully controlled.

A 2-Amino-7-chlorobenzothiazole B This compound A->B Hydrolysis (e.g., acid or base catalysis)

Caption: General synthetic route to this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solutions
Low Yield of Final Product Incomplete Hydrolysis: The conversion of the 2-amino precursor to the 2-oxo product may be inefficient.Optimize Reaction Conditions: Increase reaction time, temperature, or the concentration of the acid/base catalyst. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Degradation of Starting Material or Product: The starting material, 7-chlorobenzo[d]thiazol-2-amine, is known to be slowly oxidized by air[1]. The product may also be susceptible to degradation under harsh reaction conditions.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the starting material. Temperature Control: Avoid excessive temperatures that could lead to decomposition.
Presence of Multiple Impurities in the Crude Product Incomplete Reaction: Unreacted 2-amino-7-chlorobenzothiazole is a common impurity.Drive the Reaction to Completion: As mentioned above, optimize reaction conditions to ensure full conversion of the starting material.
Side Reactions: The formation of isomeric byproducts or other related substances can occur. For instance, in the synthesis of the related compound riluzole, isomeric impurities are common[2][3][4].Control of Reaction Parameters: Maintain strict control over temperature and reagent addition to minimize the formation of kinetic or thermodynamic byproducts.
Formation of Disulfide Dimers: The precursor 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide dimers.Use High-Purity Starting Materials: Ensure the purity of the 2-aminothiophenol precursor to avoid carrying impurities through the synthesis.
Difficulty in Product Purification Similar Polarity of Product and Impurities: Co-elution during column chromatography can make separation challenging.Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) for column chromatography. Consider using a different stationary phase, such as alumina.
Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture.Recrystallization: Employ recrystallization from a suitable solvent system to purify the product. This can be a highly effective method for removing minor impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical starting material quality parameter to monitor?

A1: The purity of the 2-amino-3-chlorothiophenol or 7-chlorobenzo[d]thiazol-2-amine precursor is paramount. The presence of isomers or oxidized impurities in the starting material will inevitably lead to a complex impurity profile in the final product, making purification difficult and lowering the overall yield.

Q2: How can I effectively monitor the progress of the hydrolysis reaction?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (2-amino-7-chlorobenzothiazole) and the product (this compound). The product, being more polar due to the carbonyl group, should have a lower Rf value than the starting amine. For more quantitative analysis, HPLC is the preferred method.

Q3: What are the expected spectroscopic characteristics of this compound?

A3:

  • ¹H NMR: Expect to see aromatic protons in the region of 7.0-8.0 ppm. The NH proton of the lactam will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum should show signals for the aromatic carbons and a characteristic signal for the carbonyl carbon (C=O) in the lactam ring, typically in the range of 160-180 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₄ClNOS). Due to the presence of a chlorine atom, a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak is expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Thiophenol derivatives are known for their unpleasant odor and potential toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2-Amino-7-chlorobenzothiazole

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 7-chlorobenzo[d]thiazol-2-amine

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

  • Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-chlorobenzo[d]thiazol-2-amine in an appropriate amount of water.

  • Reagent Addition: Slowly add a stoichiometric excess of concentrated HCl or a concentrated NaOH solution to the reaction mixture.

  • Heating and Reflux: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Acidic Hydrolysis: Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Basic Hydrolysis: Cool the reaction mixture and acidify it with an acid (e.g., dilute HCl) until the product precipitates.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

cluster_0 Reaction Stage cluster_1 Work-up & Purification A Dissolve 2-amino-7-chlorobenzothiazole B Add Acid/Base Catalyst A->B C Heat to Reflux & Monitor B->C D Cool & Neutralize/Acidify C->D Reaction Complete E Filter Precipitate D->E F Recrystallize/Column Chromatography E->F G This compound F->G Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (with 0.1% formic acid or other suitable modifier). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.

Procedure:

  • Sample Preparation: Prepare a standard solution of your purified this compound and a sample solution of your crude or in-process material at a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC column.

  • Detection: Monitor the elution of compounds using a UV detector at a wavelength where the analyte and potential impurities have significant absorbance (e.g., determined by a UV scan).

  • Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks. The peak area percentage can be used to estimate the purity of the sample.

V. Concluding Remarks

The successful synthesis of high-purity this compound relies on a thorough understanding of the reaction mechanism, careful control of reaction parameters, and the use of appropriate analytical techniques for monitoring and purification. This guide provides a foundation for troubleshooting common issues and optimizing your synthetic protocol. Remember that empirical optimization is often necessary to achieve the best results for your specific experimental setup.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Benzothiazoles: Spotlight on 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This guide offers an in-depth comparison of the bioactivity of various benzothiazole derivatives, with a particular focus on understanding the potential of 7-Chlorobenzo[d]thiazol-2(3H)-one. We will delve into the structure-activity relationships that govern their efficacy, provide standardized protocols for evaluating their bioactivity, and explore the molecular pathways they influence.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, provides a rigid framework that can be functionalized at multiple positions to modulate its biological effects.[1] The most common points of substitution that influence bioactivity are the 2, 6, and 7-positions.[1] The nature of the substituent at these positions can dramatically alter the compound's potency and target selectivity.

Spotlight on this compound: A Bioactivity Profile

While extensive direct experimental data for this compound is not widely published in comparative studies, we can infer its potential bioactivity based on established structure-activity relationships (SAR) for halogenated benzothiazoles. The presence of a chlorine atom at the 7-position is significant. Halogen substituents, particularly chlorine, are known to enhance the lipophilicity of molecules, which can improve cell membrane permeability and, consequently, biological activity. Furthermore, the oxo group at the 2-position distinguishes it from the more commonly studied 2-amino or 2-aryl benzothiazoles, suggesting a potentially unique mechanism of action.

Comparative Bioactivity Analysis: Anticancer and Antimicrobial Potential

To contextualize the potential of this compound, we will compare it with other well-characterized benzothiazole derivatives. The following sections present a comparative analysis of their anticancer and antimicrobial activities, supported by experimental data from the literature.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.[4][5]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Benzothiazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Fluorinated 2-Arylbenzothiazoles
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[6]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[6]
Thiourea Derivatives
N-bis-benzothiazolyl thiocarbamideU-937 (Leukemia)16.23 ± 0.81[6]
Semicarbazone Derivatives
Indole based hydrazine carboxamideHT-29 (Colon)0.015[6]
2-hydroxybenzylidene containing semicarbazideMDA-MB-231 (Breast)0.24 - 0.92[6]
Nitro-substituted Benzothiazoles
2-substituted nitrobenzothiazole (Compound A)HepG2 (Liver)56.98 (24h) / 38.54 (48h)[7]
Fluoro-substituted Benzothiazoles
2-substituted fluorobenzothiazole (Compound B)HepG2 (Liver)59.17 (24h) / 29.63 (48h)[7]

Note: The data presented is a synthesis from multiple sources to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.

The data clearly indicates that substitutions on the benzothiazole ring are critical for anticancer potency. For instance, fluorinated derivatives show sub-micromolar efficacy against breast cancer cells.[6] The potent activity of the indole-based semicarbazone derivative against colon cancer cells (IC50 = 0.015 µM) highlights the significant impact of the substituent at the 2-position.[6] The comparable activities of nitro and fluoro-substituted benzothiazoles against liver cancer cells suggest that electron-withdrawing groups can contribute to cytotoxicity.[7]

Antimicrobial Activity

Benzothiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[8]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Benzothiazole Derivatives

Compound/Derivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
6-Chlorobenzothiazole-based Thiazolidinone P. aeruginosa0.10[9]
6-Chlorobenzothiazole-based Thiazolidinone P. aeruginosa (resistant)0.06[9]
Dichloropyrazole-based Benzothiazole Gram-positive strains0.0156–0.25[10]
Dichloropyrazole-based Benzothiazole Gram-negative strains1–4[10]
Triazolo-thiadiazole derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide Various bacteria and fungi12.5-100[8]

The data for chloro-substituted benzothiazoles is particularly compelling. A 6-chlorobenzothiazole-based thiazolidinone derivative demonstrated high potency against both standard and resistant strains of P. aeruginosa.[9] Similarly, dichloropyrazole-based benzothiazoles showed excellent activity against Gram-positive bacteria.[10] These findings suggest that this compound is a promising candidate for antimicrobial screening.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of many benzothiazole derivatives are attributed to their ability to inhibit critical signaling pathways that drive tumor growth and survival. Two of the most well-documented pathways are the EGFR and PI3K/Akt signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[11][12] Many small molecule inhibitors, including some benzothiazoles, act as ATP-competitive inhibitors of the EGFR kinase domain, preventing its autophosphorylation and subsequent downstream signaling.[12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by benzothiazole derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[13][14] Its aberrant activation is a common feature in many cancers.[13] Some benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation AKT->Proliferation Promotes Survival Cell Survival AKT->Survival Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->AKT Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

Experimental Protocols for Bioactivity Assessment

To ensure the reproducibility and validity of bioactivity studies, standardized experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of benzothiazole derivatives.

Protocol 1: MTT Assay for Anticancer Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a benzothiazole derivative that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • Benzothiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[16]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole derivative in a complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours, depending on the experimental design.[17]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[18]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[15]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.[18]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: MTT Assay Workflow.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Objective: To determine the lowest concentration of a benzothiazole derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[20]

  • 96-well microtiter plates[21]

  • Benzothiazole derivative stock solution (in DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (growth control, no compound) and negative control (sterility control, no inoculum)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Perform serial two-fold dilutions of the benzothiazole derivative in the broth medium directly in the 96-well plate.[20] The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test organism in the broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[20]

    • Dilute the standardized inoculum to the final concentration required for the assay.

  • Inoculation:

    • Inoculate each well (except the sterility control) with 100 µL of the standardized inoculum.[21]

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[20]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.[19]

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[19]

Caption: Broth Microdilution Workflow.

Conclusion and Future Directions

The benzothiazole scaffold is a versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that the nature and position of substituents on the benzothiazole ring are critical determinants of biological activity. While direct comparative data for this compound is emerging, the known bioactivity of other chloro-substituted benzothiazoles suggests its potential as a potent anticancer and antimicrobial agent.

Future research should focus on the synthesis and comprehensive biological evaluation of 7-substituted benzothiazole derivatives to further elucidate their therapeutic potential. A systematic investigation of the impact of various substituents at the 7-position, in combination with diverse functional groups at the 2-position, will be crucial for the rational design of next-generation benzothiazole-based drugs.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Chlorobenzo[d]thiazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, foundational to a multitude of pharmacologically active agents. Among its numerous derivatives, those of 7-Chlorobenzo[d]thiazol-2(3H)-one have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, synthesizing data from various studies to provide a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into their synthesis, anticancer and anti-inflammatory activities, and the molecular pathways they modulate, supported by experimental data and detailed protocols.

The this compound Scaffold: A Platform for Therapeutic Innovation

The this compound core provides a unique chemical architecture. The presence of the chlorine atom at the 7-position significantly influences the molecule's electronic properties and lipophilicity, which in turn can enhance its biological activity and metabolic stability. Modifications at the N-3 position and on the benzene ring have been extensively explored to understand their impact on potency and selectivity.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Determinants of Biological Activity

The biological activity of this compound derivatives is intricately linked to the nature and position of their substituents. While comprehensive SAR studies on a wide range of substituents on this specific scaffold are still emerging, valuable insights can be drawn from closely related benzothiazole analogs.

A key area of investigation has been the N-substitution at the 3-position of the thiazolone ring. Introduction of various moieties at this position has been shown to be a critical determinant of anticancer activity. For instance, the substitution with bulky aromatic or heteroaromatic rings can lead to enhanced potency.

Furthermore, substitutions on the benzene ring of the benzothiazole core, in addition to the 7-chloro group, can fine-tune the biological activity. Electron-withdrawing or electron-donating groups at other positions can modulate the molecule's interaction with its biological targets.

A notable example from a closely related series is the lead compound 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine , which has demonstrated significant anticancer and anti-inflammatory effects.[1] This highlights the importance of the 7-chloro substitution in conjunction with specific N-substituents for potent biological activity. While this compound is a 2-amino derivative, it provides a strong rationale for exploring similar substitutions on the 2(3H)-one scaffold.

Comparative Anticancer Activity: A Data-Driven Perspective

The anticancer potential of this compound derivatives and their analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound IDR (Substitution at N-3)Cancer Cell LineIC50 (µM)Reference
B7 (analog) 4-nitrobenzyl (on a 6-chloro-2-aminobenzothiazole core)A431 (Epidermoid Carcinoma)1-4 (range of activity)[1]
A549 (Non-small cell lung cancer)1-4 (range of activity)[1]
H1299 (Non-small cell lung cancer)1-4 (range of activity)[1]
Compound 51 (analog) Dichlorophenyl (on a chlorobenzothiazole amine core)HOP-92 (Non-small cell lung cancer)0.0718[2]

Note: The data presented is for structurally related analogs, highlighting the potential of chloro-substituted benzothiazoles. Direct comparative data for a series of 3-substituted-7-chlorobenzo[d]thiazol-2(3H)-ones is an active area of research.

The data suggests that the presence of a chloro substituent on the benzothiazole ring, combined with specific aromatic moieties at the amino or imino group, can lead to potent anticancer activity in the nanomolar to low micromolar range.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Several studies indicate that the anticancer effects of chloro-substituted benzothiazole derivatives are mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and inflammation. A key mechanism of action involves the dual inhibition of the AKT and ERK signaling pathways.[1]

The PI3K/AKT and RAS/RAF/MEK/ERK pathways are frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[3][4] The simultaneous inhibition of both pathways is a promising strategy to overcome resistance to single-agent therapies.[4]

Below is a diagram illustrating the proposed mechanism of action:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes B7_analog 7-Chlorobenzothiazole Derivative (e.g., B7 analog) B7_analog->AKT Inhibition B7_analog->ERK Inhibition

Caption: Inhibition of AKT and ERK pathways by a 7-chlorobenzothiazole analog.

Beyond Cancer: Exploring Other Therapeutic Avenues

While the primary focus has been on anticancer applications, derivatives of the this compound scaffold have shown potential in other therapeutic areas. For instance, a 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-Chlorophenyl)thiazolidin-4-one derivative has been synthesized and evaluated for its anthelmintic activity .[5][6] This suggests that the 7-chloro-substituted benzothiazole core can be a versatile template for developing drugs against a range of diseases.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of 3-Substituted-7-Chlorobenzo[d]thiazol-2(3H)-one Derivatives

The synthesis of these derivatives typically involves a multi-step process. A general synthetic route is outlined below:

G cluster_synthesis Synthetic Workflow start Substituted 2-Aminophenol step1 Thiocyclization start->step1 e.g., KSCN, Br2 intermediate1 7-Chlorobenzo[d]thiazol- 2(3H)-one step1->intermediate1 step2 N-Alkylation/ N-Arylation intermediate1->step2 R-X, Base product 3-Substituted-7-Chloro- benzo[d]thiazol-2(3H)-one Derivatives step2->product

References

A Comparative Guide to the In Vivo Efficacy of 7-Chlorobenzo[d]thiazol-2(3H)-one Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the in vivo efficacy of novel 7-Chlorobenzo[d]thiazol-2(3H)-one based compounds. Given the nascent stage of research into this specific subclass of benzothiazoles, this document synthesizes data from structurally related benzothiazole derivatives to establish a predictive comparative analysis. The protocols and insights provided herein are designed to be a self-validating system for rigorous preclinical assessment.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antidiabetic, and antitumor properties.[1][2][3] The introduction of a chloro-substituent at the 7-position of the benzo[d]thiazol-2(3H)-one core is a rational design strategy to modulate the compound's physicochemical properties and potentially enhance its biological activity and specificity.

This guide will focus on two promising therapeutic avenues for benzothiazole derivatives: oncology and neurology, based on the significant body of preclinical evidence for related compounds in these areas.[4][5]

Part 1: Comparative In Vivo Efficacy in Oncology

Benzothiazole derivatives have shown significant promise as anticancer agents, with mechanisms often involving the inhibition of critical signaling pathways essential for tumor growth and survival.[6]

Hypothetical Performance of a this compound Derivative (Compound X)

The following table outlines the hypothetical in vivo efficacy of a lead 7-chloro-substituted compound, "Compound X," benchmarked against established benzothiazole anticancer agents. This predictive data is extrapolated from known structure-activity relationships within the benzothiazole class.

CompoundTherapeutic AreaIn Vivo ModelKey Efficacy Endpoint(s)Putative Mechanism of Action
Compound X (Hypothetical) Anticancer Human tumor xenograft (e.g., MDA-MB-231) in immunodeficient mice Tumor growth inhibition, induction of apoptosis STAT3 Signaling Inhibition
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleAnticancerBreast cancer xenografts in miceDNA adduct formation and tumor cell damageCYP1A1-catalyzed biotransformation[7]
Phortress (prodrug of the above)AnticancerBreast cancer xenografts in miceDNA single and double strand breaks in sensitive cellsInduces lethal DNA damage in tumor cells[7]
B19 (Benzothiazole Derivative)AnticancerMDA-MB-468 and HEL cell linesAntiproliferative activity, cell cycle arrest, apoptosisInhibition of STAT3 phosphorylation[8]
Experimental Protocol: Xenograft Model for Anticancer Efficacy

The use of an in vivo animal model is a critical step in preclinical research to evaluate novel therapies.[9] A xenograft model, involving the transplantation of human tumor cells into immunodeficient mice, is a commonly used model for in vivo anticancer drug screening.[10]

Objective: To assess the in vivo antitumor efficacy of Compound X.

Model: Subcutaneous PC-3 human prostate adenocarcinoma xenograft in male athymic nude mice.[11]

Methodology:

  • Cell Culture: PC-3 cells are cultured in F-12K medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Implantation: 5 x 10^6 PC-3 cells in 0.1 mL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a mean size of approximately 100-150 mm³. Mice are then randomized into treatment and control groups.

  • Compound Administration: Compound X is administered daily via oral gavage at predetermined doses (e.g., 10, 30, and 100 mg/kg). The vehicle control group receives the formulation vehicle only. A positive control group may receive a standard-of-care chemotherapeutic agent.

  • Efficacy Assessment:

    • Tumor volume is measured twice weekly using calipers (Volume = (length x width²)/2).

    • Body weight is monitored as an indicator of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Underlying Signaling Pathway: STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of oncogenic signaling and a validated therapeutic target in cancer.[8] Benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[8]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R GP130 gp130 JAK JAK GP130->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc translocates DNA DNA STAT3_dimer_nuc->DNA binds to promoter Gene_expression Target Gene Expression (c-MYC, MCL-1) DNA->Gene_expression initiates transcription IL6 IL-6 IL6->IL6R binds CompoundX Compound X (Benzothiazole Derivative) CompoundX->STAT3_active inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by a benzothiazole derivative.

Part 2: Comparative In Vivo Efficacy in Neurology

Certain benzothiazole derivatives have shown potential as antidepressant and anticonvulsant agents.[12]

Performance of this compound Derivatives in Neurological Models

The following table summarizes the in vivo efficacy of selected benzothiazole derivatives in models of depression and seizure, providing a benchmark for evaluating novel 7-chloro analogs.

CompoundTherapeutic AreaIn Vivo ModelKey Efficacy Endpoint(s)Putative Mechanism of Action
Compound 2c (Benzothiazole Derivative) Antidepressant Forced Swim Test (FST) in mice Reduced immobility time (89.96% decrease) Increased serotonin and norepinephrine concentrations [12]
Compound 2d (Benzothiazole Derivative) Antidepressant Forced Swim Test (FST) in mice Reduced immobility time (89.62% decrease) Increased serotonin and norepinephrine concentrations [12]
Compound 3n (Benzothiazole Derivative) Anticonvulsant Maximal Electroshock Seizure (MES) test in mice ED50 of 46.1 mg/kg Not fully elucidated [12]
Compound 3q (Benzothiazole Derivative) Anticonvulsant Maximal Electroshock Seizure (MES) test in mice ED50 of 64.3 mg/kg Not fully elucidated [12]
Fluoxetine (Reference Drug) Antidepressant Forced Swim Test (FST) in mice Reduced immobility time (83.62% decrease) Selective Serotonin Reuptake Inhibitor (SSRI) [12]
Experimental Protocol: Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used behavioral test to screen for potential antidepressant activity in rodents.[12]

Objective: To evaluate the antidepressant-like effects of a novel this compound derivative.

Methodology:

  • Animal Acclimation: Male ICR mice are acclimated to the housing conditions for at least one week before the experiment.

  • Compound Administration: Test compounds, vehicle, or a reference drug (e.g., fluoxetine) are administered intraperitoneally 30-60 minutes before the test.

  • Pre-swim Session (Day 1): Mice are individually placed in a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm for 15 minutes.

  • Test Session (Day 2): 24 hours after the pre-swim, mice are again placed in the cylinder for a 6-minute test session. The duration of immobility (floating without struggling) during the last 4 minutes of the test is recorded.

  • Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect. Data are analyzed using one-way ANOVA followed by a post-hoc test.

Experimental Workflow Diagram

FST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation Admin Compound Administration Acclimation->Admin Compound_Prep Compound Preparation Compound_Prep->Admin Pre_Swim Day 1: Pre-swim Session (15 min) Admin->Pre_Swim Test_Swim Day 2: Test Session (6 min) Pre_Swim->Test_Swim 24h Record Record Immobility (last 4 min) Test_Swim->Record Stats Statistical Analysis Record->Stats

Caption: Workflow for the Forced Swim Test (FST).

Part 3: Considerations for In Vivo Study Design

Effective and well-designed preclinical studies are essential to prevent delays in the approval of new treatments and the waste of resources.[9] Key considerations include:

  • Animal Model Selection: A thorough literature review should be conducted to identify the most appropriate animal model for the proposed investigation.[9]

  • Sample Size and Power: Statistical consultation is recommended to determine the appropriate sample size to achieve sufficient statistical power.[13]

  • Randomization and Blinding: Randomizing animals to treatment groups and blinding investigators to the treatment allocation are crucial to minimize bias.[13]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

Conclusion

While direct in vivo efficacy data for this compound based compounds is not yet widely available, the extensive research on the broader benzothiazole class provides a strong foundation for their investigation as potential therapeutic agents. The comparative data and detailed experimental protocols in this guide offer a robust framework for researchers to design and execute meaningful in vivo studies, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule is paramount to its development as a therapeutic agent or a chemical probe. Off-target effects can lead to toxicity or confounding experimental results, making a thorough assessment of cross-reactivity a critical step in the research pipeline. This guide provides a framework for evaluating the biological cross-reactivity of 7-Chlorobenzo[d]thiazol-2(3H)-one, a member of the benzothiazole class of compounds.

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2] Derivatives have been developed as kinase inhibitors, antimicrobials, and agents targeting neurodegenerative diseases, highlighting the diverse bioactivity of this chemical class.[3][4][5] Given this promiscuity, a systematic evaluation of the selectivity of any new benzothiazole derivative, such as this compound, is not just recommended, but essential.

This guide will not present definitive, pre-existing cross-reactivity data for this compound, as such information is not extensively available in the public domain. Instead, we will provide a robust, experimentally-driven framework for you to generate and interpret this critical data. We will detail the principles and protocols for key assays that form the foundation of selectivity profiling.

The Rationale for a Multi-Faceted Approach: Biochemical vs. Cell-Based Assays

A comprehensive cross-reactivity profile cannot be determined from a single assay. A combination of biochemical and cell-based assays is required to build a complete picture of a compound's activity.

  • Biochemical Assays: These assays utilize purified molecular components, such as enzymes or receptors, in a controlled, cell-free environment.[6] They are invaluable for determining direct molecular interactions and for screening against large panels of targets, such as the human kinome.[7][8] Their simplicity and consistency make them ideal for initial, broad-spectrum screening.[6]

  • Cell-Based Assays: These assays measure a compound's effect on living cells, providing a more physiologically relevant context.[9][10] They account for factors such as cell permeability, metabolism, and the engagement of targets within complex signaling pathways.[10] Cytotoxicity profiling across a panel of diverse cancer cell lines, for instance, can reveal cellular pathways affected by the compound and provide an early indication of its therapeutic window.

By integrating data from both assay types, we can more confidently map the selectivity profile of this compound.

Experimental Framework for Assessing Cross-Reactivity

We propose a tiered approach to building a cross-reactivity profile for this compound. This begins with broad screening against a large, diverse panel of targets, followed by more focused mechanistic and cellular assays.

Tier 1: Broad Target Screening - Kinase Selectivity Profiling

Given that many benzothiazole derivatives are kinase inhibitors, a broad kinase screen is a logical starting point.[3][11][12] Commercial services and in-house platforms offer screening against hundreds of kinases.[7] The primary goal is to identify both intended and unintended kinase targets.

Below is a detailed protocol for a representative in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Selectivity Profiling (Luminescence-Based)

This protocol is adapted from widely used commercial kinase profiling systems.[13][14] It measures the amount of ATP remaining after a kinase reaction, where a decrease in ATP corresponds to kinase activity.

Principle: The assay quantifies the activity of a given kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is then converted into a luminescent signal. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Materials:

  • This compound (Test Compound)

  • Known selective kinase inhibitor (Positive Control, e.g., Staurosporine for broad inhibition, or a specific inhibitor for a suspected target)

  • DMSO (Vehicle Control)

  • Kinase Panel (e.g., a representative panel of serine/threonine and tyrosine kinases)

  • Substrate for each kinase

  • Kinase Reaction Buffer

  • ATP

  • Luminescent Kinase Assay Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in DMSO to determine IC50 values.

  • Assay Plate Setup: To the appropriate wells of a 384-well plate, add 1 µL of the diluted test compound, positive control, or DMSO vehicle.

  • Kinase Reaction:

    • Prepare a working solution for each kinase with its corresponding substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume will be 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 5 µL of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates the luminescent signal.

  • Readout: Incubate for another 10 minutes at room temperature and then measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Determine the IC50 value for each kinase that shows significant inhibition using non-linear regression analysis.

Data Presentation: Hypothetical Kinase Selectivity Profile

The data generated should be tabulated to clearly visualize the selectivity profile.

KinaseThis compound IC50 (µM)Staurosporine (Control) IC50 (µM)
VEGFR-20.50.005
p38α2.50.030
BRAF> 500.025
EGFR15.00.008
SRC8.00.004
CDK2> 500.003

This is hypothetical data for illustrative purposes.

Diagram: Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis Compound_Prep Compound Dilution Series (7-Chloro-BT, Controls) Dispense_Cmpd Dispense Compounds to 384-well Plate Compound_Prep->Dispense_Cmpd Kinase_Prep Prepare Kinase/Substrate Working Stocks Add_Kinase Add Kinase/Substrate Mix Kinase_Prep->Add_Kinase Dispense_Cmpd->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate_1 Incubate (60 min) Add_ATP->Incubate_1 Add_Detection Add Luminescent Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate (10 min) Add_Detection->Incubate_2 Read_Plate Measure Luminescence Incubate_2->Read_Plate Analyze_Data Calculate % Inhibition & Determine IC50 Read_Plate->Analyze_Data

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Tier 2: Cellular Activity - Cytotoxicity Profiling

Following broad biochemical screening, it is crucial to assess the compound's effect in a cellular context. A cytotoxicity screen against a panel of cancer cell lines from different tissue origins provides insights into potential anti-proliferative effects and helps identify cell types that are particularly sensitive or resistant.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT or Resazurin-based)

This protocol outlines a common method for assessing cell viability.[9][15][16]

Principle: Metabolically active cells reduce a substrate (e.g., MTT or resazurin) into a colored or fluorescent product. The amount of product is proportional to the number of viable cells.

Materials:

  • A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U87-MG (glioblastoma))

  • Appropriate cell culture media and supplements

  • This compound

  • Doxorubicin or another standard cytotoxic agent (Positive Control)

  • DMSO (Vehicle Control)

  • MTT or Resazurin reagent

  • Solubilization solution (for MTT)

  • Clear 96-well cell culture plates

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and control compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • Add the MTT or resazurin reagent to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Readout: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value for each cell line.

Data Presentation: Hypothetical Cytotoxicity Profile

Cell LineTissue of OriginThis compound GI50 (µM)Doxorubicin (Control) GI50 (µM)
MCF-7Breast1.20.05
A549Lung5.80.1
HCT116Colon0.90.08
U87-MGGlioblastoma> 250.5

This is hypothetical data for illustrative purposes.

Diagram: Interpreting Selectivity

G cluster_compound Test Compound cluster_targets Biological Targets C This compound T1 Primary Target (e.g., VEGFR-2) C->T1 High Affinity (Low IC50) T2 Off-Target 1 (e.g., p38α) C->T2 Moderate Affinity T3 Off-Target 2 (e.g., EGFR) C->T3 Low Affinity T4 Non-Target (e.g., BRAF) C->T4 No Affinity (High IC50)

Caption: Building a selectivity profile by measuring affinity across multiple targets.

Synthesizing the Data: Building a Coherent Narrative

The ultimate goal is to integrate the findings from these assays into a comprehensive cross-reactivity profile. For this compound, the hypothetical data above would suggest:

  • Primary Activity: Potent activity against VEGFR-2 and moderate activity against p38α and SRC kinases.

  • Cellular Effects: Significant anti-proliferative effects in breast and colon cancer cell lines, which may be linked to its kinase inhibitory activity. The lack of potent activity against the glioblastoma cell line could suggest a resistance mechanism or that the key targets are not critical in that cell type.

  • Selectivity: The compound shows selectivity, as it does not inhibit all tested kinases (e.g., BRAF, CDK2). However, its activity against multiple kinases (VEGFR-2, p38α, SRC) suggests it is not entirely specific and could be classified as a multi-kinase inhibitor.

This profile provides a strong foundation for further investigation. For example, the next steps could involve cell-based target engagement assays to confirm that the compound inhibits VEGFR-2 phosphorylation in the sensitive cell lines.

Conclusion

References

A Strategic Guide to the Characterization and Competitive Benchmarking of Novel Bioactive Compounds: A Case Study of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Hit Compound to Validated Lead

In the landscape of drug discovery, the identification of a novel bioactive compound, such as 7-Chlorobenzo[d]thiazol-2(3H)-one, represents the inception of a rigorous journey toward a potential therapeutic. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer and antibacterial effects. However, the specific biological target and mechanism of action for this compound are not yet elucidated in publicly available scientific literature. This guide provides a comprehensive framework for the systematic characterization and competitive benchmarking of such a novel compound. We will use this compound as a case study to illustrate the critical path from a compound with observed bioactivity to a well-characterized lead candidate benchmarked against established inhibitors. The principles and methodologies outlined herein are broadly applicable to the preclinical evaluation of any novel small molecule inhibitor.

Part 1: Target Identification and Validation - The Foundational Step

Prior to any comparative analysis, the biological target of the compound must be identified and validated. This is the cornerstone of a mechanistically driven drug discovery program. An array of experimental and computational approaches can be employed for this purpose.

Experimental Approaches for Target Deconvolution
  • Affinity-Based Methods: These techniques rely on the physical interaction between the compound and its protein target.

    • Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.

    • Chemical Proteomics: Advanced techniques such as thermal shift assays (e.g., Cellular Thermal Shift Assay - CETSA) or activity-based protein profiling (ABPP) can identify target engagement in a cellular context.

  • Genetic and Genomic Approaches:

    • CRISPR/Cas9 Screening: Genome-wide loss-of-function screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway.

    • Expression Profiling: Analyzing changes in gene or protein expression profiles upon compound treatment can provide clues about the affected signaling pathways.

Computational Approaches for Target Prediction
  • In Silico Target Prediction: Algorithms that analyze the chemical structure of the compound can predict potential targets based on ligand-protein interaction databases and machine learning models.

  • Molecular Docking: Once a putative target is identified, computational docking studies can model the interaction between the compound and the protein's binding site, providing insights into the potential binding mode and affinity.

The following workflow illustrates a typical target identification and validation process:

cluster_0 Target Identification cluster_1 Target Validation Compound of Interest\n(this compound) Compound of Interest (this compound) Affinity Chromatography Affinity Chromatography Compound of Interest\n(this compound)->Affinity Chromatography Chemical Proteomics (e.g., CETSA) Chemical Proteomics (e.g., CETSA) Compound of Interest\n(this compound)->Chemical Proteomics (e.g., CETSA) CRISPR/Cas9 Screening CRISPR/Cas9 Screening Compound of Interest\n(this compound)->CRISPR/Cas9 Screening Computational Prediction Computational Prediction Compound of Interest\n(this compound)->Computational Prediction Putative Targets Putative Targets Affinity Chromatography->Putative Targets Chemical Proteomics (e.g., CETSA)->Putative Targets CRISPR/Cas9 Screening->Putative Targets Computational Prediction->Putative Targets Biochemical Assays Biochemical Assays Putative Targets->Biochemical Assays Validate Interaction Cell-Based Assays Cell-Based Assays Putative Targets->Cell-Based Assays Confirm Cellular Activity Validated Target Validated Target Biochemical Assays->Validated Target Cell-Based Assays->Validated Target

Caption: Workflow for Target Identification and Validation.

Part 2: Benchmarking Against Known Inhibitors - A Hypothetical Case Study: Tankyrase

For the purpose of this guide, let us hypothesize that through the aforementioned target identification workflow, this compound is identified as an inhibitor of Tankyrase . Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are key regulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1][2]

Selection of Benchmark Inhibitors

The choice of benchmark inhibitors is critical for a meaningful comparison. A well-rounded selection should include:

  • A First-Generation/Well-Characterized Inhibitor: XAV939 is a widely used and well-characterized Tankyrase inhibitor that stabilizes Axin, a key component of the β-catenin destruction complex.[3]

  • A Clinically Investigated Inhibitor: Several Tankyrase inhibitors have entered clinical trials, such as basroparib.[4] Including a clinical-stage compound provides a benchmark for translational potential.

  • A Highly Potent and Selective Inhibitor: Compounds like G007-LK are known for their high potency and selectivity for Tankyrase over other PARP family members.[5]

InhibitorTarget(s)Key Features
This compound Tankyrase (Hypothetical) Novel scaffold, properties to be determined.
XAV939 Tankyrase 1/2Well-characterized, widely used research tool.[3]
Basroparib Tankyrase 1/2Orally active, has been evaluated in Phase I clinical trials.[4]
G007-LK Tankyrase 1/2Highly potent and selective inhibitor.[5]

Part 3: Experimental Design for Comparative Analysis

A multi-tiered approach is essential for a comprehensive comparison, moving from biochemical assays to cell-based models.

Tier 1: Biochemical Assays - Potency and Selectivity

The initial comparison should focus on the direct interaction of the inhibitors with the purified enzyme.

Protocol 1: In Vitro Tankyrase Inhibition Assay (Homogeneous Assay)

  • Principle: This assay measures the ADP-ribosylation activity of recombinant Tankyrase. The consumption of the co-substrate NAD+ is coupled to a detection system (e.g., luminescence or fluorescence).

  • Procedure:

    • Dispense recombinant human Tankyrase 1 or 2 into a 384-well assay plate.

    • Add serial dilutions of this compound and benchmark inhibitors. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of biotinylated peptide substrate and NAD+.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the detection reagents (e.g., streptavidin-conjugated donor beads and an antibody recognizing poly(ADP-ribose) conjugated to an acceptor bead for an AlphaScreen assay).

    • Read the signal on a suitable plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: PARP Family Selectivity Panel

  • Principle: To assess the selectivity of the compound, its inhibitory activity is tested against a panel of other PARP family members.

  • Procedure: The in vitro inhibition assay described above is repeated using a panel of recombinant PARP enzymes (e.g., PARP1, PARP2, etc.).

  • Data Analysis: IC50 values are determined for each PARP family member. A selectivity profile is generated by comparing the IC50 for Tankyrase to the IC50 values for other PARPs.

Tier 2: Cell-Based Assays - Cellular Potency and Mechanism of Action

Demonstrating activity in a cellular context is a critical next step.

Protocol 3: Wnt/β-catenin Pathway Reporter Assay

  • Principle: This assay measures the transcriptional activity of the Wnt/β-catenin pathway. A reporter cell line (e.g., HEK293T) is engineered to express luciferase under the control of a TCF/LEF response element. Inhibition of Tankyrase will stabilize the β-catenin destruction complex, leading to reduced β-catenin levels and decreased luciferase expression.

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Treat the cells with Wnt3a conditioned media to activate the pathway.

    • Add serial dilutions of this compound and benchmark inhibitors.

    • Incubate for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Determine the IC50 values for the inhibition of Wnt signaling.

Protocol 4: Axin Stabilization Assay (Western Blot)

  • Principle: Tankyrase inhibition leads to the stabilization of Axin protein. This can be visualized by Western blot.

  • Procedure:

    • Treat a relevant cancer cell line (e.g., SW480, which has a constitutively active Wnt pathway) with the inhibitors for a defined period (e.g., 6-24 hours).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against Axin1 and a loading control (e.g., β-actin).

    • Visualize the protein bands using chemiluminescence.

  • Data Analysis: Compare the levels of Axin1 protein in treated versus untreated cells.

The following diagram illustrates the mechanism of action of Tankyrase inhibitors on the Wnt/β-catenin signaling pathway:

cluster_0 Wnt OFF State cluster_1 Wnt ON State / Tankyrase Inhibition Destruction Complex Destruction Complex beta-Catenin beta-Catenin Destruction Complex->beta-Catenin Phosphorylates Proteasomal Degradation Proteasomal Degradation beta-Catenin->Proteasomal Degradation Axin Axin PARsylation PARsylation Axin->PARsylation Tankyrase Tankyrase Tankyrase->Axin Targets PARsylation->Proteasomal Degradation Leads to Inhibitor\n(e.g., this compound) Inhibitor (e.g., this compound) Tankyrase_inhibited Tankyrase Inhibitor\n(e.g., this compound)->Tankyrase_inhibited Inhibits Axin_stabilized Stabilized Axin Tankyrase_inhibited->Axin_stabilized Prevents Degradation of Destruction Complex_active Active Destruction Complex Axin_stabilized->Destruction Complex_active Promotes beta-Catenin_degraded beta-Catenin Degraded Destruction Complex_active->beta-Catenin_degraded Wnt Target Genes Wnt Target Genes beta-Catenin_degraded->Wnt Target Genes Transcription OFF

References

A Comparative Guide to the Synthetic Validation of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorobenzo[d]thiazol-2(3H)-one is a significant building block in the development of novel therapeutic agents. Its rigid, bicyclic structure, featuring both a chloro and a thiazolone moiety, provides a versatile platform for designing molecules with a wide range of biological activities. The efficient and reliable synthesis of this core structure is paramount for advancing drug discovery programs. This guide critically evaluates two distinct and viable synthetic pathways, offering a comparative analysis of their respective strengths and weaknesses.

Strategic Overview of Synthetic Pathways

Two primary strategies for the synthesis of this compound are presented and validated herein.

  • Route A: The Convergent Approach. This pathway hinges on the initial synthesis of the key intermediate, 2-amino-3-chlorobenzenethiol, followed by a cyclization reaction with a suitable carbonylating agent. This approach is characterized by its convergent nature, allowing for the independent preparation of the core aniline derivative.

  • Route B: The Linear Approach. This alternative strategy commences with a commercially available substituted aniline, 2,3-dichloroaniline, and proceeds through a linear sequence of thiocyanation, cyclization to form 2-amino-7-chlorobenzothiazole, and subsequent hydrolysis to yield the target compound.

Logical Flow of Synthetic Strategies

cluster_A Route A: Convergent Approach cluster_B Route B: Linear Approach A1 2-Chloro-6-nitroaniline A2 2-Amino-3-chlorobenzenethiol A1->A2 Reduction & Diazotization A3 This compound A2->A3 Cyclization with Carbonylating Agent B1 2,3-Dichloroaniline B2 2-Amino-7-chlorobenzothiazole B1->B2 Thiocyanation & Cyclization B3 This compound B2->B3 Hydrolysis

Caption: High-level comparison of the convergent (Route A) and linear (Route B) synthetic approaches to this compound.

Route A: A Validation of the Convergent Synthesis via 2-Amino-3-chlorobenzenethiol

This synthetic strategy is predicated on the preparation of the key intermediate, 2-amino-3-chlorobenzenethiol, which is then cyclized to form the desired benzothiazolone ring system.

Mechanistic Rationale

The core of this route lies in the nucleophilic character of the amino and thiol groups of the benzenethiol intermediate. The cyclization step proceeds via a double nucleophilic attack on a suitable carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI) or triphosgene. The use of CDI is often preferred due to its milder reaction conditions and the generation of gaseous byproducts, which simplifies purification. The reaction is believed to proceed through an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization involving the thiol group.

Proposed Cyclization Mechanism with CDI

2-Amino-3-chlorobenzenethiol 2-Amino-3-chlorobenzenethiol Intermediate Intermediate 2-Amino-3-chlorobenzenethiol->Intermediate + CDI - Imidazole This compound This compound Intermediate->this compound Intramolecular Cyclization - Imidazole

Caption: Proposed mechanism for the CDI-mediated cyclization of 2-amino-3-chlorobenzenethiol.

Experimental Protocol: Route A

Step A1: Synthesis of 2-Amino-3-chlorobenzenethiol from 2-Chloro-6-nitroaniline

A multi-step synthesis is required to produce the key intermediate, 2-amino-7-chlorobenzothiazole, which can then be hydrolyzed to 2-amino-3-chlorobenzenethiol.[1]

  • Acetylation of 2-chloro-6-nitroaniline: 2-chloro-6-nitroaniline is reacted with acetic anhydride to protect the amino group.

  • Reduction of the nitro group: The nitro group of N-(2-chloro-6-nitrophenyl)acetamide is reduced to an amine using a reducing agent like tin(II) chloride in hydrochloric acid.

  • Thiocyanation: The resulting aniline is then thiocyanated using potassium thiocyanate and bromine in acetic acid.

  • Hydrolysis: The acetamido group is hydrolyzed under acidic conditions to yield 2-amino-7-chlorobenzothiazole.

  • Conversion to Thiol: The 2-aminobenzothiazole can be converted to the corresponding thiol via hydrolysis, although this step can be challenging.

Step A2: Cyclization to this compound

  • To a solution of 2-amino-3-chlorobenzenethiol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portionwise at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Validation Data: Route A

Crucially, characterization data for the precursor, 2-amino-7-chlorobenzothiazole, has been reported, providing a solid validation point for this synthetic intermediate.[1]

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (m/z)
2-Amino-7-chlorobenzothiazole Mobile NH2 signal7 signals (3 CH, 4 Cq)184 (M+)

Route B: A Validation of the Linear Synthesis from 2,3-Dichloroaniline

This alternative pathway offers a more linear approach, beginning with a readily available starting material and proceeding through a well-established sequence of reactions.

Mechanistic Rationale

The key transformation in this route is the Hugershoff reaction, which involves the thiocyanation of an aniline followed by cyclization to form a 2-aminobenzothiazole. The reaction of 2,3-dichloroaniline with potassium thiocyanate and bromine generates a thiocyanate intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic amino group attacking the electrophilic thiocyanate carbon, leads to the formation of the 2-aminobenzothiazole ring. The final step is the hydrolysis of the 2-amino group to a carbonyl, which can be achieved under acidic or basic conditions, although this transformation can sometimes require harsh conditions and may result in lower yields.

Reaction Pathway for Route B

B1 2,3-Dichloroaniline B2 Thiocyanate Intermediate B1->B2 KSCN, Br2 (Thiocyanation) B3 2-Amino-7-chlorobenzothiazole B2->B3 Intramolecular Cyclization B4 This compound B3->B4 Hydrolysis

Caption: Step-wise progression of the linear synthesis of this compound (Route B).

Experimental Protocol: Route B

Step B1: Synthesis of 2-Amino-7-chlorobenzothiazole

  • To a stirred solution of 2,3-dichloroaniline (1.0 eq) in glacial acetic acid, potassium thiocyanate (2.2 eq) is added.

  • The mixture is cooled in an ice bath, and a solution of bromine (1.1 eq) in glacial acetic acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield 2-amino-7-chlorobenzothiazole.

Step B2: Hydrolysis to this compound

  • 2-Amino-7-chlorobenzothiazole (1.0 eq) is suspended in a mixture of concentrated sulfuric acid and water.

  • The mixture is heated to reflux for an extended period (24-48 hours), with reaction progress monitored by TLC.

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.

  • The crude product can be further purified by recrystallization or column chromatography.

Validation Data: Route B

The synthesis of 2-aminobenzothiazoles from anilines via thiocyanation is a well-documented reaction with generally good yields.[2] The hydrolysis of the 2-amino group, however, can be the yield-limiting step.

StepReactantsReagentsTypical Yield
B1 2,3-DichloroanilineKSCN, Br2, Acetic Acid60-75%
B2 2-Amino-7-chlorobenzothiazoleConc. H2SO4, H2O40-60%

Expected Spectroscopic Data for this compound:

  • 1H NMR: Aromatic protons in the range of δ 7.0-7.5 ppm, and a broad singlet for the N-H proton.

  • 13C NMR: Signals for the aromatic carbons and a characteristic signal for the carbonyl carbon (C=O) in the range of δ 170-180 ppm.

  • IR (cm-1): A strong absorption band for the C=O stretch around 1680-1700 cm-1 and an N-H stretching band around 3200-3300 cm-1.

  • Mass Spec (m/z): A molecular ion peak corresponding to the molecular weight of the compound (185.6 g/mol ).

Comparative Analysis and Recommendation

FeatureRoute A (Convergent)Route B (Linear)
Starting Materials Requires multi-step synthesis of 2-amino-3-chlorobenzenethiol.Starts from commercially available 2,3-dichloroaniline.
Number of Steps Fewer steps in the final cyclization, but precursor synthesis is longer.More linear steps.
Key Challenge Synthesis and stability of the 2-amino-3-chlorobenzenethiol intermediate.The final hydrolysis step can be low-yielding and require harsh conditions.
Purification Final cyclization with CDI offers simpler purification.Multiple purification steps may be required.
Overall Yield Potentially higher overall yield if the intermediate is obtained efficiently.Overall yield may be limited by the hydrolysis step.
Scalability May be more challenging to scale up due to the handling of the thiol intermediate.More amenable to large-scale synthesis.

Recommendation:

For laboratory-scale synthesis and rapid access to analogues where the precursor thiol is available or can be synthesized efficiently, Route A offers an elegant and potentially higher-yielding approach. The mild conditions of the CDI-mediated cyclization are a significant advantage.

For larger-scale production where cost and the availability of starting materials are primary concerns, Route B presents a more practical and scalable option, despite the potential for a lower overall yield due to the challenging hydrolysis step. Optimization of the hydrolysis conditions would be a critical factor for the successful implementation of this route on an industrial scale.

Conclusion

The validation of a synthetic route is a multifaceted process that extends beyond simple reaction protocols. It requires a thorough understanding of the underlying reaction mechanisms, a critical evaluation of experimental data, and a comparative analysis of alternative pathways. This guide has provided a comprehensive framework for the validation of two distinct synthetic routes to this compound. By presenting detailed protocols, supporting data, and a comparative analysis, this document aims to equip researchers with the necessary insights to select and optimize the synthetic strategy that best aligns with their specific research and development goals.

References

Cytotoxicity of Benzothiazole Scaffolds: A Comparative Analysis of 7-Chloro-Substituted Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive analysis of the cytotoxic properties of benzothiazole derivatives, with a particular focus on the structural class represented by 7-Chlorobenzo[d]thiazol-2(3H)-one. As direct cytotoxic data for this specific compound is not extensively available in public literature, this document synthesizes findings from closely related chlorinated and other substituted benzothiazole analogs to provide a robust comparative framework for researchers, scientists, and drug development professionals. We will delve into structure-activity relationships, mechanistic pathways, and the standardized protocols required for reproducible in vitro evaluation.

The benzothiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, especially in oncology.[1] The therapeutic potential of benzothiazole analogs is largely dictated by the nature and position of substituents on the fused ring system, which can profoundly influence their mechanism of action, potency, and selectivity against cancer cells.[2] Modifications, particularly at the C2, C6, and C7 positions, have been shown to modulate antitumor properties, making this a fertile area for drug discovery.[2][3]

Comparative Cytotoxicity: Structure-Activity Relationship Insights

The introduction of a halogen, such as chlorine, to the benzothiazole core is a common strategy to enhance cytotoxic potency. While we extrapolate from analogs, the data consistently shows that substitutions on the benzo moiety are critical. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is the standard metric for this comparison.

The following table summarizes the in vitro cytotoxic activity of various substituted benzothiazole derivatives against a panel of human cancer cell lines. This data provides a crucial baseline for understanding how different functional groups contribute to the overall anticancer effect.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Key Structural FeatureReference
Compound 4d (Benzothiazole-acylhydrazone)C6 (Rat Glioma)0.035-Chlorobenzothiazole[2]
Compound 4a (Benzothiazole-thiazolidine)C6 (Rat Glioma)0.03Unsubstituted Phenyl on Thiazolidine[1]
Compound 4i (7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine)HOP-92 (Lung)Promising Activity7-Chloro, 2-Amine Substitution[3]
Compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine)A431 (Skin)< 46-Chloro, 2-Amine Substitution[3]
Compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine)A549 (Lung)< 46-Chloro, 2-Amine Substitution[3]
Compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine)H1299 (Lung)< 46-Chloro, 2-Amine Substitution[3]
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivative (4a) MCF-7 (Breast)3.846-Nitro Substitution[4]
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivative (4a) HCT-116 (Colon)5.616-Nitro Substitution[4]

Analysis of Structure-Activity Relationships:

  • Halogenation: The presence of a chlorine atom, as seen in compounds 4d and B7 , consistently correlates with potent cytotoxic effects.[2][3] Specifically, substitutions at the C5, C6, and C7 positions appear to be particularly effective. Compound 4i , with a 7-chloro substitution, was highlighted as a lead compound, suggesting that this position is critical for activity.[3]

  • Substituents at C2: The group attached to the second position of the benzothiazole ring is a key determinant of biological activity. Linking the core through amide, urea, or hydrazone moieties has proven to be an effective strategy for enhancing anticancer properties.[2]

  • Selectivity: A crucial aspect of drug development is selectivity—the ability of a compound to kill cancer cells while sparing healthy ones. Studies on benzothiazole-thiazolidine derivatives showed that while several compounds had low IC50 values, their toxicity against normal NIH3T3 mouse fibroblast cells was significantly higher, indicating a favorable selectivity index for the cancer cell lines.[1] This underscores the importance of counter-screening against non-cancerous cells in any cytotoxicity assessment.

Mechanisms of Cytotoxicity

Benzothiazole derivatives exert their anticancer effects through a variety of molecular mechanisms, often targeting multiple pathways simultaneously. Understanding these mechanisms is essential for rational drug design and for identifying potential biomarkers of response.

Key Mechanistic Pathways:

  • Induction of Apoptosis: A primary mechanism for many benzothiazole derivatives is the induction of programmed cell death, or apoptosis. Flow cytometry analysis has confirmed that potent analogs trigger apoptosis in a dose-dependent manner, making it a key endpoint for mechanistic studies.[1][5][6]

  • Inhibition of Signaling Pathways: These compounds are known to inhibit critical cell proliferation and survival pathways. Western blot analysis has shown that Compound B7 (a 6-chloro derivative) inhibits both the AKT and ERK signaling pathways in A431 and A549 cells.[3] Other derivatives have been found to inhibit Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[4]

  • Enzyme Inhibition: Benzothiazoles can act as inhibitors of various enzymes essential for cancer cell survival, including topoisomerase II, cytochrome P450 (CYP), and heat shock protein 90 (Hsp90).[2]

  • DNA Interaction: Some derivatives have been shown to interact directly with DNA, potentially affecting template activity and inhibiting both DNA and RNA synthesis.[7]

Diagram of a Key Signaling Pathway

ERK_AKT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation Benzothiazole Benzothiazole Derivative (e.g., B7) Benzothiazole->AKT Inhibits Benzothiazole->ERK Inhibits

Caption: Inhibition of AKT and ERK signaling pathways by a benzothiazole derivative.

Experimental Protocols for Cytotoxicity Assessment

To ensure data is reliable and comparable across different studies, standardized protocols are essential. The following section details the methodologies for three widely used in vitro cytotoxicity assays.[8][9]

Diagram of General Cytotoxicity Screening Workflow

Caption: Standard workflow for in vitro cytotoxicity screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a gold standard for measuring cellular metabolic activity as an indicator of cell viability.[10]

  • Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[8]

  • Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the number of lysed cells.

  • Protocol:

    • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer provided in the kit) and "Spontaneous LDH Release" (untreated cells).

    • Sample Collection: After the treatment incubation period, transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

    • Data Acquisition: Measure the absorbance at 490 nm.

    • Analysis: Calculate cytotoxicity percentage using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Conclusion and Future Directions

The available evidence strongly supports the benzothiazole scaffold as a promising foundation for the development of novel anticancer agents. The inclusion of a chlorine atom, particularly at the C6 or C7 position, appears to be a viable strategy for enhancing cytotoxic potency. The primary mechanisms of action involve the induction of apoptosis and the targeted inhibition of key oncogenic signaling pathways like AKT and ERK.

While this guide provides a comparative framework based on available analogs, it also highlights a critical knowledge gap. There is a clear need for the direct synthesis and cytotoxic evaluation of This compound and its immediate derivatives. Future research should focus on:

  • Synthesizing a library of 7-chloro-substituted benzothiazoles to perform a direct and comprehensive structure-activity relationship analysis.

  • Screening these novel compounds against a broad panel of cancer cell lines and, crucially, against non-cancerous cell lines to establish a robust selectivity index.

  • Conducting in-depth mechanistic studies, including cell cycle analysis, apoptosis assays, and Western blotting, to fully elucidate their molecular targets.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this important class of molecules.

References

A Researcher's Guide to Assessing the Target Specificity of Novel Compounds: A Comparative Analysis Using 7-Chlorobenzo[d]thiazol-2(3H)-one as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the precise identification of a molecule's biological targets is paramount. A compound's utility as a therapeutic agent or a research tool is defined not only by its potent interaction with its intended target but also by its lack of interaction with unintended off-targets. This guide provides an in-depth comparison of modern experimental strategies for determining the target specificity of a novel compound, using the hypothetical case of 7-Chlorobenzo[d]thiazol-2(3H)-one, a member of the versatile benzothiazole scaffold class known for a wide range of biological activities.[1][2] While specific data for this particular derivative is limited, its core structure is prevalent in compounds targeting everything from kinases to microbial enzymes, making it an excellent model for outlining a comprehensive target deconvolution strategy.[3][4]

This guide is structured not as a rigid template, but as a logical workflow that a researcher would follow. We will compare and contrast three orthogonal, state-of-the-art methodologies: large-scale kinase profiling, Cellular Thermal Shift Assay (CETSA), and Affinity-Based Protein Profiling (ABPP). Each section will explain the causality behind the experimental choices, provide detailed protocols, and present data in a clear, comparative format to empower researchers to make informed decisions for their own target identification campaigns.

The Central Challenge: Moving from Phenotype to Target

Often, a novel compound is identified through a phenotypic screen—it kills cancer cells, reduces inflammation, or inhibits viral replication. However, how it achieves this effect remains a black box. The critical next step is to identify the specific protein(s) it binds to, a process called target deconvolution. High specificity is the hallmark of a successful drug; it minimizes the potential for off-target effects and toxicity.[5] Conversely, identifying all targets, including weaker off-targets, provides a complete picture of a compound's polypharmacology, which can sometimes be therapeutically beneficial.

The journey from a hit compound to a validated chemical probe or drug candidate requires a multi-pronged, orthogonal approach to build confidence in the proposed mechanism of action.[6][7] An orthogonal method uses a different underlying principle to measure the same event, providing stronger evidence if the results concur.[8]

Comparative Methodologies for Target Specificity Assessment

We will now explore three powerful and widely adopted techniques for elucidating the target profile of a compound like this compound.

Methodology Principle Primary Output Strengths Limitations
Large-Scale Kinase Profiling In vitro enzymatic activity assays measuring phosphorylation.IC50 or % Inhibition values against a panel of purified kinases.Highly quantitative, broad coverage of a key druggable enzyme class.[9]In vitro only; misses non-kinase targets and cellular context.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against heat-induced denaturation in intact cells.[10][11]Thermal shift (ΔTagg) and isothermal dose-response curves.[12][13]Confirms target engagement in a physiological cellular environment; label-free.[10][12]Requires a specific antibody for each target; lower throughput for unbiased discovery.
Affinity-Based Protein Profiling (ABPP) A chemically modified version of the compound is used to capture and identify binding partners from a complex proteome.[14][15]Enrichment ratios of proteins pulled down with the probe vs. control.Unbiased, proteome-wide discovery of targets.[16][17]Requires chemical synthesis of a probe; potential for steric hindrance or artifacts.

Large-Scale Kinase Profiling: Interrogating a "Druggable" Superfamily

Expertise & Rationale: The human kinome, comprising over 500 kinases, is one of the most frequently targeted protein families in drug discovery, implicated in nearly every aspect of cell signaling.[18] Many benzothiazole derivatives have been shown to inhibit protein kinases.[2] Therefore, a logical and high-yield starting point for a novel compound is to screen it against a large panel of purified kinases. This approach provides a broad, quantitative landscape of the compound's activity and selectivity within this critical target class. Commercial services offer panels of hundreds of kinases, making this a standardized and accessible first step.[9][19][20][21]

G

Experimental Protocol: Representative Kinase Activity Assay (Luminescence-Based)

This protocol outlines a typical workflow for determining a compound's effect on a single kinase, which is then multiplexed across a large panel.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the purified kinase to a working concentration (e.g., 2x final concentration) in assay buffer.

    • Prepare the specific peptide substrate for the kinase and ATP at a 2x working concentration.

    • Serially dilute this compound in DMSO, then further dilute in assay buffer to create a 2x concentration series.

  • Assay Execution:

    • Add 5 µL of the test compound dilution or DMSO vehicle control to wells of a 384-well plate.

    • Add 5 µL of the 2x kinase solution to each well and incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2x ATP/substrate mixture.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and quantify the amount of ATP remaining by adding 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[18]

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

Expertise & Rationale: An in vitro kinase hit is a promising start, but it doesn't guarantee the compound can enter a cell and bind its target in the complex cellular milieu. CETSA bridges this gap by directly measuring target engagement within intact cells.[12][22] The principle is elegant: when a ligand binds to its target protein, it typically stabilizes the protein's structure.[11] This stabilization makes the protein more resistant to heat-induced unfolding and aggregation. By heating cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can directly observe engagement.[10] A positive result provides strong evidence that the compound reaches its target in a physiologically relevant environment.[22]

G

Experimental Protocol: CETSA with Western Blot Detection

This protocol is designed to validate a primary target identified from the kinase screen (e.g., "Kinase X").

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line where Kinase X is active) to ~80% confluency.

    • Harvest the cells and resuspend them in culture medium.

    • Aliquot the cell suspension into PCR tubes.

    • Treat the cells with this compound at a final concentration (e.g., 10 µM) or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.[12]

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.[11]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble fraction from the precipitated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each supernatant using a standard method (e.g., BCA assay).

    • Normalize the samples by protein concentration and prepare them for SDS-PAGE.

    • Perform Western blotting using a specific primary antibody against the target protein (Kinase X) and a loading control (e.g., GAPDH).[13]

    • Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both the treated and control samples to generate "melting curves." A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.

Affinity-Based Protein Profiling (ABPP): Unbiased, Proteome-Wide Target Discovery

Expertise & Rationale: While the previous methods are excellent for validating hypothesized targets, they are biased. What if the true target of this compound isn't a kinase at all? ABPP is a powerful chemical proteomics technique designed to answer this question by identifying binding partners in an unbiased, global manner.[17][23] The strategy involves synthesizing a probe molecule by modifying the compound of interest with two key features: a reactive group for covalent linkage (if the compound is not already reactive) or a photo-activatable crosslinker, and a reporter tag (like biotin) for enrichment.[14][16] This probe is incubated with a cell lysate, and the proteins it binds to are "pulled down" using the biotin tag and identified by mass spectrometry.

G

Experimental Protocol: General ABPP Workflow
  • Probe Synthesis:

    • Chemically synthesize a probe version of this compound. This involves adding a linker arm terminating in a biotin tag. The attachment point should be chosen carefully to minimize disruption of the compound's native binding interactions. A competition experiment with the unmodified compound is essential to validate that the probe binds to the same target(s).

  • Lysate Preparation and Labeling:

    • Prepare a native cell lysate from a relevant cell line by mechanical or detergent-based lysis in a buffer without denaturants.

    • Incubate the proteome (e.g., 1 mg total protein) with the biotinylated probe (e.g., 1 µM) for 1 hour at 4°C.

    • As a crucial control, run a parallel incubation where the lysate is pre-treated with an excess of the original, unmodified this compound before adding the probe. True targets will be "competed out" in this sample.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated magnetic beads to the labeled lysates and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

    • Use a magnetic rack to wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Perform an in-gel or on-bead tryptic digest to generate peptides.

  • LC-MS/MS Analysis and Target Identification:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, MaxQuant).

    • Quantify the relative abundance of each identified protein in the probe-treated sample versus the competed control sample. Proteins that show a significant reduction in abundance in the competed sample are considered high-confidence binding partners.

Synthesizing the Data: Building a Complete Target Profile

No single method provides a complete answer. The true power of this approach lies in the orthogonal validation of targets.

  • An ideal outcome would be identifying "Kinase X" with a low IC50 in the kinase screen , demonstrating a significant thermal shift in the CETSA experiment, and being highly enriched in the ABPP pulldown (and competed by the parent compound). This multi-faceted evidence builds a highly credible case for "Kinase X" being a direct, physiologically relevant target.

  • If CETSA fails to show a thermal shift for a top kinase hit, it may indicate poor cell permeability or rapid metabolism of the compound.

  • If ABPP identifies a non-kinase target (e.g., a metabolic enzyme), this new hypothesis must be validated with orthogonal functional assays and, ideally, a targeted CETSA experiment using an antibody for that new protein.

By systematically applying these comparative methodologies, researchers can deconstruct a compound's mechanism of action with high confidence, transforming a phenotypic "hit" into a well-characterized chemical tool and paving the way for rational drug development.

References

A Researcher's Guide to Ensuring Reproducibility in Experiments with 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and drug discovery, the reproducibility of experimental results is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 7-Chlorobenzo[d]thiazol-2(3H)-one, a key heterocyclic scaffold. By delving into the nuances of its reactivity and outlining robust experimental protocols, this document aims to equip researchers with the knowledge to achieve consistent and reliable outcomes. We will explore a common application of this reagent—N-arylation—and compare established methods, offering a comprehensive toolkit for navigating the challenges of its synthesis and application.

The Criticality of Reproducibility in Heterocyclic Chemistry

Factors that can significantly impact the reproducibility of chemical reactions are multifaceted and include the purity of starting materials, the choice and quality of reagents and catalysts, precise control over reaction conditions, and even the specific laboratory practices employed.[5] This guide will address these factors within the specific context of this compound.

Understanding the Reactivity and Challenges of this compound

This compound is a versatile building block in organic synthesis. The presence of the chlorine atom at the 7-position influences the electron density of the aromatic ring system, which can affect its reactivity in cross-coupling reactions. One of the primary challenges in working with related benzothiazole precursors, such as 2-aminothiophenols, is their susceptibility to oxidation. For instance, 2-aminothiophenol can readily oxidize to form a disulfide dimer, which can impede the desired reaction and lead to lower yields and purification difficulties.[5] While this compound itself is a more stable entity, the purity of its precursors and its own handling are critical. The related compound, 7-chlorobenzo[d]thiazol-2-amine, has been noted to be slowly oxidized by air, highlighting the need for careful handling of similar scaffolds.

A common and synthetically valuable transformation involving this compound is N-arylation, which introduces an aryl group onto the nitrogen atom of the thiazolone ring. This reaction is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. The success and reproducibility of these reactions are highly dependent on the choice of catalyst, ligand, base, and solvent.

Comparative Guide to N-Arylation of this compound

To illustrate the practical considerations for ensuring reproducibility, we will compare two prominent methods for the N-arylation of this compound: the Copper-Catalyzed Ullmann Condensation and the Palladium-Catalyzed Buchwald-Hartwig Amination.

Method 1: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, relying on a copper catalyst.[6][7] While historically requiring harsh reaction conditions, modern modifications have made it a more viable and often cost-effective option.

Key Factors for Reproducibility:

  • Catalyst Source and Purity: The activity of the copper catalyst can vary depending on its source and purity. Copper(I) iodide (CuI) is commonly used. The presence of impurities can significantly impact the reaction rate and yield.

  • Ligand: While some Ullmann reactions can proceed without a ligand, the use of ligands such as 1,10-phenanthroline can significantly improve the reaction's efficiency and reproducibility by stabilizing the copper catalyst and facilitating the catalytic cycle.[2]

  • Base: The choice and quality of the base are critical. Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄). The physical properties of the base, such as particle size and dryness, can affect the reaction kinetics.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used. The purity and dryness of the solvent are important to prevent side reactions.

Experimental Protocol: N-Arylation of this compound via Ullmann Condensation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine this compound, aryl halide, CuI, ligand, and base in a dry reaction vessel. start->reagents solvent Add anhydrous, degassed solvent. reagents->solvent heat Heat the reaction mixture to the specified temperature under an inert atmosphere (e.g., N2 or Ar). solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool extract Dilute with an organic solvent and wash with water and brine. cool->extract dry Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify end End purify->end

Experimental Workflow for Ullmann Condensation

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired aryl iodide (1.2 mmol), Copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and anhydrous potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous, degassed DMF to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-7-chlorobenzo[d]thiazol-2(3H)-one.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often more versatile method for C-N bond formation, utilizing a palladium catalyst and a phosphine ligand.[8][9] It generally proceeds under milder conditions than the classical Ullmann reaction.

Key Factors for Reproducibility:

  • Catalyst and Ligand System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is crucial. Sterically hindered and electron-rich phosphine ligands, such as XPhos or RuPhos, are often effective.[10] The quality and handling of the catalyst and ligand are critical, as they can be sensitive to air and moisture.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly influence the reaction outcome.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or 1,4-dioxane are typically employed.

  • Inert Atmosphere: Strict adherence to an inert atmosphere (e.g., using a glovebox or Schlenk line techniques) is essential for reproducibility, as the catalytic species are often oxygen-sensitive.

Experimental Protocol: N-Arylation of this compound via Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine this compound, aryl halide, Pd catalyst, phosphine ligand, and base in a dry Schlenk tube. start->reagents solvent Add anhydrous, degassed solvent. reagents->solvent heat Heat the reaction mixture to the specified temperature with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool extract Dilute with an organic solvent and wash with water and brine. cool->extract dry Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. extract->dry purify Purify the crude product by flash column chromatography. dry->purify end End purify->end

Experimental Workflow for Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Preparation: In a glovebox, add this compound (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the Schlenk tube.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Comparative Performance Data

The following table provides a comparative overview of the two N-arylation methods. The data represents typical outcomes and may vary depending on the specific substrates and optimized conditions.

FeatureCopper-Catalyzed Ullmann CondensationPalladium-Catalyzed Buchwald-Hartwig Amination
Catalyst CuIPd₂(dba)₃, Pd(OAc)₂
Ligand Often 1,10-phenanthroline or other diaminesBulky, electron-rich phosphines (e.g., XPhos, RuPhos)
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOt-Bu, K₃PO₄
Solvent DMF, DMSOToluene, 1,4-Dioxane
Temperature 120-160 °C80-110 °C
Reaction Time 24-48 hours12-24 hours
Typical Yield Moderate to GoodGood to Excellent
Substrate Scope Generally good for aryl iodidesBroader scope, including aryl bromides and chlorides
Functional Group Tolerance ModerateGood to Excellent
Cost Generally lower catalyst costHigher catalyst and ligand cost
Reproducibility Challenges Catalyst activity can be variable; sensitive to base quality.Highly sensitive to air and moisture; requires strict inert techniques.

Characterization and Validation of Results

To ensure the reproducibility of your experiments, thorough characterization of the product is essential. The following spectroscopic data for a related compound, 7-chlorobenzo[d]thiazol-2-amine, can serve as a reference for identifying key structural features.

Spectroscopic Data for 7-chlorobenzo[d]thiazol-2-amine:

  • ¹H NMR (CDCl₃, 300 MHz), δ, ppm: 5.70 (br, NH₂, 2H), 7.10 (d, 1H, J = 7.7 Hz), 7.24 (t, 1H, J = 7.9 Hz), 7.40 (d, 1H, J = 7.6 Hz).

  • ¹³С NMR (CDCl₃, 75 MHz), δ, ppm: 117.20, 122.05, 126.10, 126.95, 131.34, 152.50, 166.13.

  • MS (EI), m/z: 184 (M+).

When characterizing your N-arylated product, you should expect to see signals corresponding to the newly introduced aryl group in both the ¹H and ¹³C NMR spectra, and the mass spectrum should show the correct molecular ion peak for the coupled product. Consistent spectroscopic data across different batches is a strong indicator of reproducible synthesis.

Troubleshooting Common Reproducibility Issues

ProblemPotential CauseRecommended Solution
Low or No Product Yield Poor quality of starting materials: this compound or the aryl halide may be impure.Ensure the purity of all starting materials by recrystallization or chromatography. Store sensitive reagents under inert atmosphere.
Inefficient catalyst/ligand: The catalyst or ligand may be deactivated.Use freshly opened or properly stored catalysts and ligands. Consider screening different catalyst/ligand combinations.
Suboptimal reaction conditions: The temperature, time, or base may not be optimal for the specific substrates.Systematically vary the reaction parameters (temperature, concentration, base) to find the optimal conditions.
Formation of Side Products Oxidation of starting materials or intermediates: Particularly relevant for benzothiazole precursors.Handle sensitive reagents under an inert atmosphere. Degas solvents thoroughly.
Homocoupling of the aryl halide: A common side reaction in cross-coupling.Adjust the stoichiometry of the reactants or the catalyst loading.
Difficulty in Purification Product co-elutes with impurities: The polarity of the product and impurities may be similar.Try different solvent systems for column chromatography. Consider alternative purification methods like recrystallization or preparative TLC.
Product instability on silica gel: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.Use neutral or basic alumina for chromatography, or use a different purification technique.

Conclusion: A Pathway to Reliable Results

Achieving reproducibility in experiments involving this compound is a matter of meticulous attention to detail and a thorough understanding of the underlying chemistry. By carefully selecting and validating starting materials, optimizing reaction conditions, and employing robust analytical techniques, researchers can build a foundation of reliable and consistent data. This guide provides a framework for approaching the N-arylation of this important heterocyclic compound, comparing two powerful synthetic methods and offering practical advice for troubleshooting common issues. Ultimately, a commitment to scientific rigor and a systematic approach to experimentation are the cornerstones of reproducible research in the dynamic field of drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Chlorobenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol for the proper disposal of 7-Chlorobenzo[d]thiazol-2(3H)-one, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information presented herein is a synthesis of established best practices for handling halogenated organic compounds and the specific hazard profile of the target molecule.

Understanding the Hazard Profile: A Foundation for Safe Handling

Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Toxicity: It is toxic if swallowed or if it comes into contact with the skin.

  • Inhalation Hazard: It is harmful if inhaled.

  • Eye Irritation: It can cause serious eye irritation.

  • Aquatic Toxicity: It is harmful to aquatic life.

These hazards necessitate careful handling in a controlled environment, utilizing appropriate personal protective equipment (PPE) at all times.

Personnel Protection: The First Line of Defense

All personnel involved in the handling and disposal of this compound must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before each use and properly removed and discarded after handling the chemical.

  • Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: When handling the solid compound or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid should occur within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that emphasizes segregation and clear labeling to prevent accidental mixing with incompatible waste streams.

Step 1: Waste Segregation

As a chlorinated organic compound, this compound waste must be segregated from non-halogenated organic waste.[1][2][3][4] This is a critical step because mixing halogenated and non-halogenated waste streams can complicate the final disposal process and increase costs.[4]

Create a dedicated waste container for "Halogenated Organic Solid Waste."

Step 2: Waste Collection

  • Solid Waste: Collect all materials contaminated with this compound, including:

    • Unused or expired product.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves.

    • Spill cleanup materials.

  • Liquid Waste: If this compound has been used in a solution, the resulting liquid waste should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix this waste with aqueous or non-halogenated solvent waste.[1][3]

Step 3: Container Selection and Labeling

  • Container Type: Use only chemically compatible containers with secure, tightly fitting lids.[1][2][5] For solid waste, a robust, sealable plastic container is appropriate. For liquid waste, a glass or other compatible solvent bottle should be used.

  • Labeling: All waste containers must be clearly and accurately labeled.[1][2][6] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Harmful if Inhaled").

    • The date the waste was first added to the container.

    • The laboratory and responsible researcher's name.

Step 4: Storage

Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[6] Secondary containment, such as a spill tray, is recommended to mitigate the impact of any potential leaks.[5]

Step 5: Final Disposal

The ultimate disposal of this compound waste must be conducted through a licensed professional waste disposal service.[6][7] These services are equipped to handle and dispose of hazardous chemical waste in compliance with all federal, state, and local regulations. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility.[8]

Never dispose of this compound down the drain or in the regular trash. [4][7] This is to prevent environmental contamination and potential harm to aquatic ecosystems.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, and if you are trained and equipped, contain the spill using an appropriate absorbent material for chemical spills.

  • Wear the full complement of PPE, including respiratory protection.

  • Carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for this compound.

Quantitative Data Summary
ParameterValueSource
GHS Hazard Statements H301 + H311 (Toxic if swallowed or in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H402 (Harmful to aquatic life)
Molecular Formula C7H4ClNOS[10]
Molecular Weight 185.63 g/mol [10]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal Start Start: Need to Dispose of This compound PPE Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste: Halogenated vs. Non-Halogenated FumeHood->Segregate CollectSolid Collect Solid Waste: - Unused Product - Contaminated Consumables Segregate->CollectSolid CollectLiquid Collect Liquid Waste: - Solutions containing the compound Segregate->CollectLiquid Container Use Compatible & Sealed Containers CollectSolid->Container CollectLiquid->Container Label Label Container Clearly: - 'Hazardous Waste' - Chemical Name & Hazards - Date & PI Name Container->Label Store Store in Designated Secure Area with Secondary Containment Label->Store ContactEHS Contact Institutional EHS or Licensed Waste Disposal Service Store->ContactEHS Incineration Professional Disposal: High-Temperature Incineration ContactEHS->Incineration

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chlorobenzo[d]thiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Chlorobenzo[d]thiazol-2(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。